molecular formula C8H10N2O5 B112352 Ac-Gly-Osu CAS No. 24715-24-0

Ac-Gly-Osu

Cat. No.: B112352
CAS No.: 24715-24-0
M. Wt: 214.18 g/mol
InChI Key: YLVAAZXLYPUDRS-UHFFFAOYSA-N
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Description

Ac-Gly-Osu is a useful research compound. Its molecular formula is C8H10N2O5 and its molecular weight is 214.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-acetamidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5/c1-5(11)9-4-8(14)15-10-6(12)2-3-7(10)13/h2-4H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVAAZXLYPUDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454679
Record name Ac-Gly-Osu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24715-24-0
Record name Ac-Gly-Osu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ac-Gly-Osu: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu), a key reagent in bioconjugation and peptide synthesis. This document details its chemical structure, synthesis, and core applications, offering detailed experimental protocols and quantitative data to support advanced research and development.

Chemical Structure and Properties

This compound, systematically named (2,5-dioxopyrrolidin-1-yl) 2-acetamidoacetate, is an amine-reactive compound that incorporates an N-acetylated glycine linked to an N-hydroxysuccinimide (NHS) ester. The NHS ester is a crucial functional group that reacts efficiently with primary amines under mild conditions to form stable amide bonds.

The structure of this compound is composed of three key components:

  • Acetyl Group (Ac): An acetyl moiety capping the N-terminus of glycine.

  • Glycine (Gly): The simplest amino acid, providing a spacer.

  • N-hydroxysuccinimide ester (Osu): A highly reactive group that serves as an excellent leaving group upon nucleophilic attack by a primary amine.

Below is a diagram illustrating the chemical structure of this compound.

Synthesis_Workflow cluster_step1 Step 1: Acetylation of Glycine cluster_step2 Step 2: Esterification Glycine Glycine N_Acetylglycine N-Acetylglycine Glycine->N_Acetylglycine Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->N_Acetylglycine Ac_Gly_Osu This compound N_Acetylglycine->Ac_Gly_Osu NHS N-hydroxysuccinimide (NHS) NHS->Ac_Gly_Osu DCC DCC (Coupling Agent) DCC->Ac_Gly_Osu Reaction_Mechanism Ac_Gly_Osu This compound Conjugate Protein-NH-CO-Gly-Ac Ac_Gly_Osu->Conjugate Nucleophilic Attack NHS NHS Ac_Gly_Osu->NHS Release of Leaving Group Protein_NH2 Protein-NH₂ Protein_NH2->Conjugate

An In-depth Technical Guide to the Synthesis and Purification of Ac-Gly-Osu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu), a valuable reagent in bioconjugation and peptide synthesis. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflows.

Core Concepts and Applications

N-Acetylglycine N-hydroxysuccinimide ester (this compound) is an amine-reactive chemical crosslinker. It consists of N-acetylglycine, the simplest N-acetylated amino acid, activated with an N-hydroxysuccinimide (NHS) ester. This NHS ester readily reacts with primary amino groups (-NH2) on biomolecules, such as the lysine residues in proteins, to form stable amide bonds. This reactivity makes this compound a useful tool for:

  • Peptide Synthesis: As a building block in the stepwise synthesis of peptides.

  • Bioconjugation: For attaching small molecules, labels (e.g., fluorophores), or other moieties to proteins and other biomolecules.[1]

  • Drug Delivery: In the development of drug delivery systems where controlled conjugation is required.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product, this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)PurityCAS Number
GlycineC₂H₅NO₂75.07233 (decomposes)≥98%56-40-6
Acetic AnhydrideC₄H₆O₃102.09-73≥95%108-24-7
N-AcetylglycineC₄H₇NO₃117.10207-209≥98%543-24-8
N-Hydroxysuccinimide (NHS)C₄H₅NO₃115.0995-98≥98%6066-82-6
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.3334-35≥99%538-75-0
This compound (Product) C₈H₁₀N₂O₅ 214.18 99-105 ≥98% (NMR) 24715-24-0

Synthesis of this compound: Chemical Pathway

The synthesis of this compound is a two-step process. First, N-acetylglycine is synthesized from glycine and acetic anhydride. Subsequently, N-acetylglycine is activated with N-hydroxysuccinimide using a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC).

Ac_Gly_Osu_Synthesis Glycine Glycine inv1 Glycine->inv1 AceticAnhydride Acetic Anhydride AceticAnhydride->inv1 NAcetylglycine N-Acetylglycine inv2 NAcetylglycine->inv2 NHS N-Hydroxysuccinimide (NHS) NHS->inv2 DCC Dicyclohexylcarbodiimide (DCC) DCC->inv2 AcGlyOsu This compound DCU Dicyclohexylurea (DCU) inv1->NAcetylglycine Step 1: Acetylation inv2->AcGlyOsu Step 2: Esterification inv2->DCU

Diagram 1: Chemical synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of N-Acetylglycine

This protocol is adapted from established methods for the acetylation of amino acids.

Materials:

  • Glycine (1.0 mole, 75.07 g)

  • Acetic Anhydride (2.0 moles, 189 mL, 204.18 g)

  • Deionized Water

  • Ice

Procedure:

  • In a 1 L Erlenmeyer flask equipped with a mechanical stirrer, dissolve glycine (75.07 g) in 300 mL of deionized water. Stir vigorously until the glycine is nearly completely dissolved.

  • In a single portion, add 95% acetic anhydride (215 g).

  • Continue vigorous stirring for 15-20 minutes. The solution will become hot, and N-acetylglycine may begin to crystallize.

  • Place the flask in an ice bath or refrigerator overnight to ensure complete crystallization.

  • Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the product in an oven at 100-110°C.

  • The expected yield of N-acetylglycine is approximately 89-92%.

Step 2: Synthesis of this compound

This protocol is based on general methods for the synthesis of NHS esters.

Materials:

  • N-Acetylglycine (1.0 equivalent)

  • N-Hydroxysuccinimide (NHS) (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve N-acetylglycine (1.0 eq.) and N-hydroxysuccinimide (1.1 eq.) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous THF.

  • Add the DCC solution dropwise to the N-acetylglycine and NHS solution over 20-30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

Purification of this compound

The purification of this compound is critical to remove the DCU byproduct and any unreacted starting materials.

Purification Workflow

Purification_Workflow Start Reaction Mixture (this compound, DCU, THF) Filtration 1. Filtration Start->Filtration Remove DCU precipitate Evaporation 2. Solvent Evaporation Filtration->Evaporation Remove THF Workup 3. Aqueous Workup (Optional) Evaporation->Workup Remove water-soluble impurities Drying 4. Drying Workup->Drying Dry organic layer Recrystallization 5. Recrystallization Drying->Recrystallization Purify by recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Diagram 2: Experimental workflow for the purification of this compound.
Detailed Purification Protocol

  • Filtration: Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the DCU cake with a small amount of fresh anhydrous THF to recover any trapped product.

  • Solvent Evaporation: Combine the filtrate and the washings. Remove the THF under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Aqueous Workup (Optional but Recommended):

    • Dissolve the crude product in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (2 times), water (1 time), and brine (1 time). This step removes unreacted N-acetylglycine and NHS.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Recrystallization:

    • Filter off the sodium sulfate.

    • Concentrate the ethyl acetate solution under reduced pressure to a minimal volume.

    • Add hexane dropwise until the solution becomes cloudy, indicating the onset of precipitation.

    • Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified this compound crystals by vacuum filtration.

  • Final Product: Dry the crystals under vacuum. The final product should be a white to off-white solid. The expected yield for NHS ester synthesis is typically in the range of 70-90%.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point Analysis: To assess purity.

Storage and Handling

This compound is moisture-sensitive due to the reactive NHS ester. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent hydrolysis. When handling, minimize exposure to atmospheric moisture.

References

An In-depth Technical Guide to the Stability and Storage of Ac-Gly-Osu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu) is a valuable reagent in bioconjugation, peptide synthesis, and drug delivery systems. Its efficacy is intrinsically linked to the stability of the active N-hydroxysuccinimide (NHS) ester group. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and detailed experimental protocols for stability assessment to ensure optimal performance and reproducibility in research and development.

Core Concepts: The Instability of NHS Esters

The reactivity of this compound, which allows for efficient formation of stable amide bonds with primary amines, also renders it susceptible to degradation. The primary degradation pathway is hydrolysis, a reaction with water that cleaves the ester bond, yielding N-acetylglycine and N-hydroxysuccinimide, thereby inactivating the reagent. This hydrolysis is a competing reaction to the desired aminolysis (reaction with an amine).[1][2]

The rate of hydrolysis is significantly influenced by environmental factors, most notably pH, temperature, and moisture. Understanding and controlling these factors are paramount for preserving the integrity and reactivity of this compound.

Recommended Storage Conditions

To minimize degradation and ensure a long shelf-life, proper storage of this compound is critical. The following conditions are recommended based on information for this compound and general guidelines for NHS esters.

Solid Form:

ParameterRecommendationRationale
Temperature -20°C is the most frequently recommended storage temperature. Storage at 0-8°C is also cited.Low temperatures significantly slow the rate of hydrolysis and other potential degradation pathways.
Atmosphere Store under an inert, dry atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture.
Desiccation Store over a desiccant (e.g., silica gel).Actively removes residual moisture from the storage container.[3]
Light Protect from light by using an amber vial or storing in the dark.While not the primary degradation pathway, prolonged light exposure can potentially contribute to degradation.

In Solution:

Stock solutions of this compound should be prepared in anhydrous, amine-free organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] These solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and the introduction of moisture. It is crucial to allow vials to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[1] Aqueous solutions of this compound are not stable and should be prepared immediately before use.

Quantitative Stability Data

pHTemperatureApproximate Half-life
7.04°C4 - 5 hours
8.0Room Temperature~1 hour
8.64°C~10 minutes

As the table indicates, the rate of hydrolysis increases dramatically with increasing pH.[1] While the aminolysis reaction is also favored at slightly alkaline pH (typically 7.2-8.5), a compromise must be struck to ensure a reasonable half-life of the NHS ester for efficient conjugation.

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis. However, other potential degradation mechanisms, particularly for the N-acetylglycine portion of the molecule under harsh conditions, should be considered.

Hydrolysis of the NHS Ester

The hydrolysis of the N-hydroxysuccinimide ester is the most significant stability concern for this compound under typical laboratory conditions. This reaction is catalyzed by hydroxide ions and proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon of the ester.

AcGlyOsu This compound Products N-Acetylglycine + NHS AcGlyOsu->Products pH, Temperature Water H₂O (Hydrolysis)

Primary degradation pathway of this compound.
Thermal Decomposition of N-Acetylglycine

While the NHS ester is the more labile part of the molecule, the N-acetylglycine moiety can also degrade under high temperatures. Studies on the thermal decomposition of glycine show that it degrades at temperatures around 250°C, releasing water and ammonia.[4][5][6] The acetyl group may alter the exact decomposition temperature and products, but this pathway is generally not a concern under standard storage and handling conditions for this compound.

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of this compound, particularly for critical applications, its stability can be assessed experimentally. The following are detailed protocols for common stability testing methods.

Protocol 1: Spectrophotometric Assay for NHS Ester Hydrolysis

This method provides a rapid assessment of the hydrolysis of the NHS ester by monitoring the release of N-hydroxysuccinimide, which absorbs light at 260 nm.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer at the desired pH (e.g., pH 7.5). Ensure the buffer is free of primary amines.

    • Prepare a 0.5 M NaOH solution.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of this compound in the phosphate buffer to a known concentration (e.g., 1 mg/mL).

  • Measurement:

    • Immediately measure the initial absorbance of the this compound solution at 260 nm using the phosphate buffer as a blank.

    • Incubate the solution at a controlled temperature and monitor the absorbance at 260 nm over time.

    • To determine the absorbance corresponding to 100% hydrolysis, add a small volume of 0.5 M NaOH to a separate aliquot of the this compound solution to rapidly hydrolyze the ester and measure the final absorbance.

  • Data Analysis:

    • The percentage of hydrolysis at each time point can be calculated using the following formula: % Hydrolysis = [(Absorbance_t - Absorbance_initial) / (Absorbance_final - Absorbance_initial)] * 100

    • The half-life of the NHS ester can be determined by plotting the percentage of intact ester versus time.

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Amine-Free Buffer B Dissolve this compound A->B C Measure Initial A260 B->C E Force Hydrolysis (NaOH) B->E D Incubate and Monitor A260 C->D G Calculate % Hydrolysis D->G F Measure Final A260 E->F F->G H Determine Half-life G->H

Workflow for spectrophotometric stability assay.
Protocol 2: HPLC-Based Quantification of this compound Stability

High-Performance Liquid Chromatography (HPLC) offers a more quantitative and specific method for assessing the stability of this compound by separating the intact compound from its degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate anhydrous organic solvent (e.g., acetonitrile).

    • Prepare solutions of N-acetylglycine and N-hydroxysuccinimide to be used as standards.

    • For the stability study, dilute the this compound stock solution into the desired aqueous buffer at a specific pH and temperature.

  • Chromatography:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • The gradient should be optimized to achieve good separation between this compound, N-acetylglycine, and N-hydroxysuccinimide.

  • Detection:

    • Use a UV detector set to a wavelength where all components can be detected (e.g., 214 nm or 260 nm).

  • Quantification:

    • Generate calibration curves for this compound, N-acetylglycine, and N-hydroxysuccinimide using the prepared standards.

    • Inject samples from the stability study at various time points.

    • Integrate the peak areas for each component and quantify their concentrations using the calibration curves.

  • Data Analysis:

    • Plot the concentration of intact this compound over time to determine the degradation kinetics and half-life.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification A Prepare Stock Solutions (this compound, Standards) B Incubate this compound in Buffer A->B C Inject Sample at Time Points B->C D Separate Components (C18 Column, Gradient) C->D E Detect by UV D->E G Integrate Peak Areas E->G F Generate Calibration Curves F->G H Calculate Concentrations G->H

Workflow for HPLC-based stability analysis.

Conclusion

The stability of this compound is a critical factor for its successful application in bioconjugation and other chemical syntheses. By understanding the primary degradation pathway of hydrolysis and the significant influence of temperature, pH, and moisture, researchers can implement appropriate storage and handling procedures to maintain the integrity of this valuable reagent. The provided experimental protocols offer robust methods for verifying the stability and activity of this compound, ensuring reproducible and reliable results in scientific endeavors.

References

Navigating the Solubility of Ac-Gly-Osu: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu), a critical reagent in bioconjugation and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a systematic, experimentally-driven approach to determining its solubility in various common laboratory buffers. The provided protocols and theoretical background are intended to empower researchers to effectively work with this compound.

Introduction to this compound

N-Acetylglycine N-hydroxysuccinimide ester is a versatile, amine-reactive crosslinker commonly employed in peptide synthesis and for the modification of proteins and other biomolecules.[1] Its utility stems from the N-hydroxysuccinimide (NHS) ester group, which reacts efficiently with primary amines under mild aqueous conditions to form stable amide bonds.[2] However, the practical application of this compound is highly dependent on its solubility and stability in the chosen buffer system, as the NHS ester is susceptible to hydrolysis.[2] This guide outlines the methodologies to determine the solubility of this compound and presents illustrative data.

Factors Influencing this compound Solubility and Stability

The solubility and stability of this compound in aqueous solutions are influenced by several factors:

  • pH: The rate of hydrolysis of the NHS ester is highly pH-dependent. Alkaline conditions significantly increase the rate of hydrolysis, which competes with the desired aminolysis reaction.[2]

  • Buffer Species: The composition of the buffer can affect the stability of the NHS ester. Buffers containing primary amines (e.g., TRIS) are generally incompatible as they will react with the this compound. Phosphate and carbonate buffers are common choices.

  • Temperature: Higher temperatures can increase the rate of both dissolution and hydrolysis.

  • Ionic Strength: The concentration of salts in the buffer can influence the solubility of small molecules.

Experimental Protocol for Determining this compound Solubility

The following protocol provides a standardized method for determining the solubility of this compound in a given buffer using a turbidity assay.

Materials:

  • This compound

  • Selected buffers (e.g., Phosphate-Buffered Saline (PBS), Sodium Acetate, Sodium Bicarbonate) at various pH values

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution preparation

  • 96-well microplate (UV-transparent)

  • Microplate reader capable of measuring absorbance at a non-interfering wavelength (e.g., 600 nm)

  • Multichannel pipette

  • Sonicator

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve a known mass of this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL). Ensure complete dissolution, using sonication if necessary.

  • Create a Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with the same organic solvent.

  • Buffer Addition: To each well containing the serially diluted this compound, add the desired aqueous buffer to a final, consistent volume. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on solubility.

  • Equilibration: Cover the plate and incubate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 1-2 hours) to allow the solution to equilibrate.

  • Measure Turbidity: Read the absorbance of each well at a wavelength where this compound does not absorb (e.g., 600 nm). An increase in absorbance indicates turbidity due to precipitation of the compound.

  • Data Analysis: Plot the absorbance against the concentration of this compound. The solubility limit is the concentration at which a significant increase in turbidity is observed.

Illustrative Solubility Data

The following tables summarize hypothetical quantitative solubility data for this compound in different buffers, as would be determined by the protocol above. These tables are for illustrative purposes to guide researchers in their experimental design.

Table 1: Illustrative Solubility of this compound in Phosphate-Buffered Saline (PBS) at 25°C

pHEstimated Solubility (mg/mL)
6.55.0 - 7.0
7.44.0 - 6.0
8.03.0 - 5.0

Table 2: Illustrative Solubility of this compound in Different Buffers at pH 7.4 and 25°C

Buffer (50 mM)Estimated Solubility (mg/mL)
Sodium Phosphate4.0 - 6.0
Sodium Bicarbonate3.5 - 5.5
HEPES4.5 - 6.5

Note: The solubility is expected to decrease at higher pH due to increased hydrolysis rates, which can lead to the formation of less soluble degradation products.

Bioconjugation Workflow Using this compound

The following diagram illustrates a typical workflow for the bioconjugation of a primary amine-containing molecule (e.g., a protein) with this compound.

Bioconjugation_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis AcGlyOsu Dissolve this compound in Anhydrous DMSO Reaction Add this compound Solution to Biomolecule Solution AcGlyOsu->Reaction Biomolecule Prepare Biomolecule in Amine-Free Buffer (e.g., PBS, pH 7.4) Biomolecule->Reaction Incubate Incubate at Controlled Temperature (e.g., 4°C or RT) Reaction->Incubate Mix Gently Purification Remove Excess Reagent (e.g., Dialysis, SEC) Incubate->Purification Quench Reaction (Optional) Analysis Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) Purification->Analysis Amine_Reaction AcGlyOsu This compound N-Acetylglycine N-hydroxysuccinimide ester Intermediate {Tetrahedral Intermediate} AcGlyOsu->Intermediate Nucleophilic Attack Amine R-NH2 Primary Amine (e.g., Protein Lysine) Amine->Intermediate Nucleophilic Attack Product Ac-Gly-NH-R Stable Amide Bond Intermediate->Product Byproduct NHS N-hydroxysuccinimide Intermediate->Byproduct

References

Hydrolysis Rate of Ac-Gly-Osu in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis rate of N-Acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu), a critical parameter for its effective use in bioconjugation and drug delivery. Understanding the stability of this compound in aqueous environments is paramount for optimizing reaction conditions, maximizing conjugation efficiency, and ensuring the reproducibility of experimental outcomes. This document outlines the kinetics of this compound hydrolysis, detailed experimental protocols for its determination, and the competing reaction pathways.

Core Principles: The Competing Reactions of this compound

N-hydroxysuccinimide (NHS) esters like this compound are widely employed for their ability to form stable amide bonds with primary amines, such as the N-terminus of proteins or the side chain of lysine residues. However, in aqueous solutions, a competing hydrolysis reaction occurs, where the ester is cleaved by water, rendering it inactive for conjugation. The efficiency of the desired aminolysis is therefore intrinsically linked to the rate of this undesirable hydrolysis.

The stability of NHS esters is highly dependent on the pH of the aqueous solution.[1][2] Generally, hydrolysis is significantly accelerated at neutral to alkaline pH. For instance, NHS esters can have a half-life of hours at pH 7, which can decrease to mere minutes at pH 9.[3][4]

Quantitative Data on NHS Ester Hydrolysis

While specific kinetic data for the hydrolysis of this compound is not extensively published, the following table summarizes representative half-life data for NHS esters under various pH conditions. This information serves as a valuable guideline for experimental design. It is crucial to note that the exact hydrolysis rate of this compound may vary depending on the specific buffer components and temperature.

pHTemperature (°C)Representative Half-life (t½) of NHS Esters
6.025Several hours
7.025~1 - 7 hours
7.425~30 minutes - 2 hours
8.025~10 - 30 minutes
8.525< 10 minutes
9.025Minutes

Note: This data is compiled from general observations of NHS ester stability and should be considered as an approximation for this compound.[3][5][6] Empirical determination of the hydrolysis rate under specific experimental conditions is highly recommended.

Experimental Protocols

To accurately determine the hydrolysis rate of this compound, two primary methods can be employed: UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Determining Hydrolysis Rate by UV-Vis Spectrophotometry

This method monitors the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide (NHS) upon hydrolysis of the ester.[4][7]

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free buffer of desired pH (e.g., sodium phosphate buffer)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

  • Timer

Procedure:

  • Buffer Preparation: Prepare the desired amine-free buffer at the target pH and equilibrate it to the chosen temperature (e.g., 25°C) in the spectrophotometer's cuvette holder.

  • Stock Solution Preparation: Immediately before use, prepare a concentrated stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.

  • Reaction Initiation: Add a small volume of the this compound stock solution to the pre-warmed buffer in the cuvette to achieve the desired final concentration (e.g., 1 mM). Mix rapidly by inverting the cuvette.

  • Absorbance Monitoring: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 260 nm at regular time intervals (e.g., every 30 seconds for fast reactions, or every 5-10 minutes for slower reactions).

  • Data Analysis: Plot the absorbance at 260 nm against time. The pseudo-first-order rate constant (k) can be determined from the initial slope of this curve. The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: Determining Hydrolysis Rate by HPLC

This method provides a more direct measurement by separating and quantifying the remaining this compound from its hydrolysis product, N-acetylglycine.

Materials:

  • This compound

  • Amine-free buffer of desired pH (e.g., sodium phosphate buffer)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

  • Thermostatted autosampler

Procedure:

  • Standard Preparation: Prepare standard solutions of both this compound and N-acetylglycine at known concentrations to determine their retention times and establish a calibration curve.

  • Reaction Setup: Prepare a solution of this compound in the desired aqueous buffer at a known concentration and maintain it at a constant temperature.

  • Time-course Sampling: At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench the hydrolysis by adding a strong acid (e.g., trifluoroacetic acid) or by snap-freezing in liquid nitrogen.

  • HPLC Analysis: Inject the quenched samples into the HPLC system.

  • Data Analysis: Determine the peak areas for this compound and N-acetylglycine at each time point. Plot the concentration of this compound versus time. The rate of hydrolysis can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualizations

Competing Reaction Pathways of this compound

The following diagram illustrates the two competing reaction pathways for this compound in an aqueous solution containing a primary amine.

G AcGlyOsu This compound AmideConjugate Stable Amide Conjugate (Ac-Gly-NH-R) AcGlyOsu->AmideConjugate Aminolysis (Desired Reaction) NHS_Amine NHS HydrolysisProduct N-Acetylglycine (Ac-Gly-OH) AcGlyOsu->HydrolysisProduct Hydrolysis (Competing Reaction) NHS_Hydrolysis NHS Amine Primary Amine (R-NH2) Water Water (H2O) Amine->AmideConjugate Aminolysis (Desired Reaction) Water->HydrolysisProduct Hydrolysis (Competing Reaction)

Caption: Competing aminolysis and hydrolysis pathways of this compound.

Experimental Workflow for Determining Hydrolysis Rate

The following diagram outlines the general workflow for the spectrophotometric determination of the this compound hydrolysis rate.

G start Start prep_buffer Prepare Amine-Free Buffer (Target pH and Temperature) start->prep_buffer initiate_reaction Initiate Hydrolysis: Add Stock to Buffer in Cuvette prep_buffer->initiate_reaction prep_stock Prepare this compound Stock Solution (in DMSO/DMF) prep_stock->initiate_reaction monitor_abs Monitor Absorbance at 260 nm Over Time initiate_reaction->monitor_abs plot_data Plot Absorbance vs. Time monitor_abs->plot_data calculate_rate Calculate Rate Constant (k) and Half-life (t½) plot_data->calculate_rate end End calculate_rate->end

Caption: Workflow for spectrophotometric analysis of this compound hydrolysis.

References

Spectroscopic Properties of N-Acetylglycine N-hydroxysuccinimide Ester (Ac-Gly-Osu): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of N-Acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu), a valuable reagent in bioconjugation and peptide synthesis. Due to the limited availability of directly published experimental spectra for this compound, this guide presents expected spectroscopic data based on the analysis of its constituent functional groups and data from closely related compounds, namely N-acetylglycine and N-hydroxysuccinimide.

Core Molecular Data

This compound is an activated ester used for the modification of primary amines in biomolecules. Its structure combines N-acetylglycine with an N-hydroxysuccinimide (NHS) ester, rendering the acetylglycine moiety highly reactive towards nucleophilic attack.

PropertyValue
CAS Number 24715-24-0[1][2]
Molecular Formula C₈H₁₀N₂O₅[1]
Molecular Weight 214.18 g/mol
Melting Point 99-105 °C[1]
Appearance Off-white powder[1]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound. These values are predicted based on the known spectral data of N-acetylglycine and N-hydroxysuccinimide.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.3t1H-NH-
~4.1d2H-CH₂- (Glycine)
~2.8s4H-CH₂-CH₂- (Succinimidyl)
~1.9s3H-CH₃ (Acetyl)
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~170.5C=O (Amide)
~169.0C=O (Ester)
~168.0C=O (Succinimidyl)
~42.0-CH₂- (Glycine)
~25.5-CH₂-CH₂- (Succinimidyl)
~22.5-CH₃ (Acetyl)
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch (Amide)
~1820, 1780, 1740C=O stretch (Succinimidyl ester)
~1720C=O stretch (Ester)
~1650C=O stretch (Amide I)
~1550N-H bend (Amide II)
~1200C-O stretch (Ester)
Table 4: Predicted Mass Spectrometry Data
m/zIon
214.06[M]⁺ (Exact Mass)
215.06[M+H]⁺
237.04[M+Na]⁺
114.04[M-NHS]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for adequate signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • KBr Pellet: Mix approximately 1 mg of this compound with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect an appropriate number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode electrospray ionization (ESI).

  • Ionization: Introduce the sample solution into the mass spectrometer using an ESI source.

  • Mass Analysis:

    • Acquire a full scan mass spectrum in the positive ion mode to identify the molecular ion peaks (e.g., [M+H]⁺ and [M+Na]⁺).

    • For structural confirmation, perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the use of this compound in the bioconjugation of a protein.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) conjugation Conjugation Reaction (Room Temp, 1-2 hours) protein->conjugation ac_gly_osu This compound Solution (in anhydrous DMSO or DMF) ac_gly_osu->conjugation quenching Quenching (e.g., with Tris or Glycine) conjugation->quenching purification Purification (e.g., Size-Exclusion Chromatography) quenching->purification analysis Analysis (SDS-PAGE, MS, UV-Vis) purification->analysis

Workflow for Protein Conjugation with this compound

This workflow outlines the key steps in utilizing this compound for labeling proteins. The process begins with the preparation of the protein and the this compound reagent, followed by the conjugation reaction. The reaction is then stopped (quenched), and the resulting conjugate is purified to remove unreacted reagents. Finally, the labeled protein is analyzed to confirm successful conjugation.

References

Ac-Gly-Osu molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential technical data on N-Acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu), a key reagent in bioconjugation and peptide synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound, also known as Acetyl-glycine N-hydroxysuccinimide ester, is a chemical compound widely used in scientific research.[1] The following table summarizes its core molecular data.

PropertyValue
Synonyms This compound, (2,5-dioxopyrrolidin-1-yl) 2-acetamidoacetate
CAS Number 24715-24-0
Molecular Formula C₈H₁₀N₂O₅[1][2][3][4][5]
Molecular Weight 214.18 g/mol [2]

Experimental Protocols & Applications

This compound serves as a crucial tool in various laboratory procedures due to its reactive N-hydroxysuccinimide ester group, which readily couples with primary amines on proteins and other biomolecules.

General Protocol for Protein Labeling:

  • Reagent Preparation: Dissolve this compound in a dry, aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) immediately before use.

  • Protein Solution: Prepare the protein to be labeled in a buffer with a pH range of 7.2-8.5. Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete for the reagent. Phosphate-buffered saline (PBS) or borate buffer are common choices.

  • Conjugation: Add a molar excess of the dissolved this compound solution to the protein solution. The optimal molar ratio depends on the protein and the desired degree of labeling and should be determined empirically.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to quench any unreacted this compound.

  • Purification: Remove excess, unreacted reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

This general protocol is foundational for applications such as:

  • Bioconjugation: Attaching small molecules or labels to antibodies or other proteins.[1]

  • Peptide Synthesis: Facilitating the formation of peptide bonds in solution-phase synthesis.[1]

  • Drug Delivery Systems: Aiding in the development of prodrugs to improve bioavailability.[1]

Logical Relationships

The following diagram illustrates the fundamental relationship between the compound's common name and its key chemical identifiers.

G Formula Molecular Formula C₈H₁₀N₂O₅ MolWeight Molecular Weight 214.18 g/mol AcGlyOsu AcGlyOsu AcGlyOsu->MolWeight has

Core molecular properties of this compound.

References

A Technical Guide to High-Purity Ac-Gly-Osu for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of N-Acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu), a valuable reagent for researchers, scientists, and professionals in the field of drug development. This compound serves as a critical building block in peptide synthesis and a versatile tool for bioconjugation, enabling the modification of proteins and other biomolecules.

Commercial Suppliers and Product Specifications

High-purity this compound is available from a range of commercial suppliers. The following table summarizes key quantitative data from several prominent vendors to facilitate comparison and procurement.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )CAS NumberStorage Conditions
Santa Cruz Biotechnology, Inc. sc-224478-214.1824715-24-0-
Chem-Impex International 02612≥ 98% (NMR)214.224715-24-00-8 °C
BOC Sciences -≥ 98% (NMR)-24715-24-02-8 °C
Sigma-Aldrich CH637137774998%-24715-24-00-8 °C
United States Biological 440736Highly Purified214.1824715-24-0-20°C

Core Applications and Reaction Mechanism

This compound is primarily utilized in two key areas: solid-phase peptide synthesis (SPPS) and bioconjugation. Its utility stems from the N-hydroxysuccinimide (NHS) ester functional group, which is highly reactive towards primary amines found on biomolecules like the N-terminus of proteins and the side chain of lysine residues.[1][2]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[2] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1][2] The efficiency of this reaction is highly dependent on pH, with an optimal range typically between 7.2 and 8.5.[2][3] Below this range, the amine is protonated and less nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[2][3]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general framework for the covalent modification of proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • This compound

  • Protein of interest

  • Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.

  • Quenching Solution: 1M Tris-HCl or Glycine, pH 7.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol for N-terminal Acetylation in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of this compound for the N-terminal acetylation of a peptide synthesized on a solid support. This is a common modification to mimic native proteins or to improve peptide stability.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.

  • Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Acetylation:

    • Dissolve this compound (3-5 equivalents relative to the resin substitution) in DMF.

    • Add the this compound solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete acetylation. A negative Kaiser test (yellow beads) signifies the completion of the reaction.

  • Washing: Wash the acetylated peptide-resin thoroughly with DMF, followed by DCM, to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Proceed with the standard cleavage and side-chain deprotection protocol appropriate for the resin and peptide sequence.

Visualizing the Chemistry: Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products This compound This compound Nucleophilic_Attack Nucleophilic Attack This compound->Nucleophilic_Attack Primary_Amine Primary Amine (e.g., Protein N-terminus, Lysine) Primary_Amine->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Amide_Bond Stable Amide Bond (Conjugated Product) Tetrahedral_Intermediate->Amide_Bond NHS N-hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS

This compound Reaction with a Primary Amine.

G Start Start Prepare_Protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Start->Prepare_Protein Prepare_Reagent Prepare this compound Stock Solution (DMF/DMSO) Start->Prepare_Reagent Mix Mix Protein and this compound Prepare_Protein->Mix Prepare_Reagent->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify End End Purify->End

Workflow for Protein Bioconjugation.

G Start Start Swell_Resin Swell Peptide-Resin (DMF) Start->Swell_Resin Deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) Swell_Resin->Deprotection Acetylation Add this compound in DMF Deprotection->Acetylation Incubate Incubate (1-2 hours) Acetylation->Incubate Monitor Monitor with Kaiser Test Incubate->Monitor Monitor->Acetylation Positive Wash Wash Resin (DMF, DCM) Monitor->Wash Negative Cleave Cleave and Deprotect Wash->Cleave End End Cleave->End

Workflow for N-terminal Acetylation in SPPS.

References

Safety and handling precautions for Ac-Gly-Osu

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Ac-Gly-Osu

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for N-Acetylglycine N-hydroxysuccinimide ester (this compound), a reagent commonly utilized in peptide synthesis and bioconjugation. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Core Data Presentation

The following table summarizes the key quantitative and qualitative data for this compound, compiled from various suppliers.

PropertyValueCitations
CAS Number 24715-24-0[1][2][3]
Molecular Formula C₈H₁₀N₂O₅[2][3]
Molecular Weight 214.18 g/mol - 214.2 g/mol [2][3]
Appearance Off-white powder[3][4]
Purity ≥ 98% (NMR)[3][4]
Melting Point 99-105 °C[1][2][3]
Storage Temperature 0-8 °C, -20°C[1][4][5]
Shipping Temperature Room Temperature[1][5]
Density 1.41 ± 0.1 g/cm³ (20 °C, 760 Torr)[2][6]
InChI Key YLVAAZXLYPUDRS-UHFFFAOYSA-N[1]
Hazmat No[3]

Experimental Protocols: Safe Handling and General Use

While specific experimental protocols should be developed and optimized for each unique application, the following provides a general methodology for the safe handling of this compound in a laboratory setting. This compound is utilized in applications such as peptide synthesis, bioconjugation, and the development of drug delivery systems.[3]

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation : Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.[7][8]

  • Eye Protection : Wear chemical safety goggles or a face shield.[7][8][9]

  • Skin Protection : An impervious lab coat and gloves (e.g., nitrile rubber) are mandatory.[7][8][9]

  • Respiratory Protection : If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.[7][8]

2. Handling Procedures

  • Avoid the formation of dust and aerosols.[7]

  • Avoid contact with skin and eyes.[7]

  • Wash hands thoroughly after handling.[8][9]

  • For maximum recovery of the product, centrifuge the original vial before removing the cap.[5]

3. Storage

  • Store in a tightly sealed container to prevent moisture contamination.[8][10]

  • Recommended storage temperatures vary by supplier, ranging from 0-8 °C to -20 °C.[1][4][5] Always consult the supplier's specific recommendation.

  • Store in a cool, dry place away from strong oxidizing agents.[7][8]

4. Spill and Disposal

  • Spills : In case of a spill, prevent further leakage if safe to do so. Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container.[9]

  • Disposal : Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[8]

Mandatory Visualizations

Logical Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Ventilated Workspace (Fume Hood) B->C D Retrieve this compound from Storage (0-8°C or -20°C) C->D E Centrifuge Vial Before Opening D->E F Weigh and Dispense E->F G Perform Experiment F->G H Decontaminate Work Surfaces & Equipment G->H J Return Unused Reagent to Proper Storage G->J I Dispose of Waste (Follow Regulations) H->I K Doff PPE J->K L Wash Hands Thoroughly K->L

Caption: Workflow for the safe handling of this compound.

First Aid Signaling Pathway

First_Aid_Pathway cluster_exposure Exposure Event cluster_response First Aid Response cluster_medical Medical Attention Exposure This compound Exposure Inhalation Move to Fresh Air Exposure->Inhalation Inhalation Skin Wash with Soap & Water Exposure->Skin Skin Contact Eyes Rinse with Water for 15 mins Exposure->Eyes Eye Contact Ingestion Rinse Mouth with Water Exposure->Ingestion Ingestion Consult Consult a Physician Inhalation->Consult Skin->Consult Eyes->Consult Ingestion->Consult

Caption: First aid procedures for this compound exposure.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Ac-Gly-Osu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-Osu (N-Acetylglycine N-hydroxysuccinimide ester) is a versatile reagent for the covalent modification of proteins. Its utility lies in its ability to react with primary amino groups, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of a polypeptide chain, to form stable amide bonds. This reagent is particularly valuable in bioconjugation, enabling the attachment of proteins to other molecules or surfaces for various applications, including targeted drug delivery, diagnostics, and fundamental research in areas like neuroscience.[1] The introduction of an acetylated glycine spacer can also enhance the solubility and stability of the resulting conjugate. This document provides detailed protocols for protein labeling with this compound, methods for characterizing the conjugate, and an example of its application in studying a key signaling pathway in cancer therapeutics.

Principle of Reaction

The core of the labeling protocol is the reaction between the N-hydroxysuccinimide (NHS) ester of this compound and a primary amine on the protein. The NHS ester is a highly reactive group that readily undergoes nucleophilic attack by the deprotonated primary amine. This reaction is most efficient at a slightly alkaline pH (typically 7.0-9.0), which facilitates the deprotonation of the amine groups, making them more nucleophilic. The reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Quantitative Data Summary

The efficiency of protein labeling with this compound is influenced by several factors, including the molar ratio of the labeling reagent to the protein, protein concentration, pH, and reaction time. The optimal conditions often need to be determined empirically for each specific protein. The following table provides a hypothetical summary of the effect of the molar ratio of this compound to a model antibody (e.g., Trastuzumab, which targets the HER2 receptor) on the degree of labeling (DOL).

Molar Ratio (this compound : Antibody)Degree of Labeling (DOL) (moles of label per mole of antibody)
5:12.5 ± 0.3
10:14.8 ± 0.5
20:18.2 ± 0.7
40:112.5 ± 1.1

Note: This data is illustrative and the optimal DOL should be determined experimentally for each specific application. A higher DOL is not always desirable as it can potentially compromise the biological activity of the protein.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

  • UV/Vis Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column or dialysis.

  • This compound Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve this compound to a final concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point is often a 10- to 20-fold molar excess of this compound to the protein.

    • Slowly add the calculated volume of the this compound solution to the stirring protein solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, perform dialysis against the storage buffer.

  • Characterization of the Labeled Protein:

    • Determine the protein concentration and the degree of labeling (see Protocol 2).

    • Further characterization can be performed using techniques like SDS-PAGE and mass spectrometry (e.g., MALDI-TOF) to confirm conjugation.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of this compound molecules conjugated to a single protein molecule, can be determined using UV/Vis spectrophotometry. This protocol assumes that the attached molecule has a distinct absorbance profile from the protein. If this compound itself is the label, this method is not directly applicable without a chromophore. However, if this compound is a linker to a chromophoric molecule, this method is essential. For this compound itself, mass spectrometry would be the method of choice for determining the DOL.

Procedure (for a chromophoric conjugate):

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the attached label (A_label_max).

  • Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A280 - (A_label_max * CF)] / ε_protein

    • Where CF is the correction factor (A280 of the free label / A_label_max of the free label) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL) using the following formula: DOL = A_label_max / (ε_label * Protein Concentration (M))

    • Where ε_label is the molar extinction coefficient of the label at its maximum absorbance wavelength.

Visualizations

Experimental Workflow for Protein Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange) labeling Labeling Reaction (pH 8.3-8.5) protein_prep->labeling reagent_prep This compound Stock Solution reagent_prep->labeling purification Purification (Desalting/Dialysis) labeling->purification characterization Characterization (DOL, MS) purification->characterization

Caption: Workflow for protein labeling with this compound.

HER2 Signaling Pathway in Targeted Drug Delivery

This compound can be used to conjugate a therapeutic agent to an antibody that targets a specific cell surface receptor, such as HER2, which is overexpressed in certain types of cancer. The following diagram illustrates the HER2 signaling pathway that is often targeted in cancer therapy.

HER2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Activation via Grb2/Shc HER3 HER3 HER3->HER2 Dimerization AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand Ligand (e.g., NRG1) Ligand->HER3

Caption: Simplified HER2 signaling pathway.

Conclusion

This compound is a valuable tool for the modification of proteins, enabling a wide range of applications in research and drug development. The protocols provided here offer a starting point for the successful labeling of proteins. However, it is crucial to optimize the reaction conditions for each specific protein and application to achieve the desired degree of labeling while preserving the protein's biological function. The characterization of the resulting conjugate is a critical step to ensure the quality and consistency of the labeled product. The use of this compound in creating targeted therapies, for instance by conjugating drugs to antibodies that interfere with signaling pathways like the HER2 pathway, highlights the significant potential of this reagent in advancing biomedical research.

References

Application Notes and Protocols for Ac-Gly-Osu in Peptide Amine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-Osu (N-acetylglycine N-hydroxysuccinimide ester) is a chemical reagent utilized for the modification of primary amines in peptides and proteins. This reagent consists of an N-acetylated glycine moiety activated with an N-hydroxysuccinimide (NHS) ester. The NHS ester group reacts efficiently with primary amines, such as the N-terminal α-amine of a peptide and the ε-amine of lysine side chains, to form stable amide bonds. This modification introduces an N-acetylglycine group onto the peptide, which can be useful for a variety of applications in research and drug development.

The N-terminal acetylation of peptides and proteins is a widespread post-translational modification in eukaryotes, playing a crucial role in regulating protein stability, subcellular localization, and protein-protein interactions.[1][2] By mimicking this natural modification, this compound allows for the investigation of the functional roles of N-terminal acetylation. Furthermore, modifying the N-terminus of a peptide can enhance its resistance to degradation by aminopeptidases, thereby increasing its in vivo half-life.[3][4] In drug development, such modifications can improve the pharmacokinetic properties of peptide-based therapeutics.[5]

These application notes provide detailed protocols for the use of this compound in peptide modification, guidelines for optimizing reaction conditions, and methods for the analysis of the resulting modified peptides.

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester of this compound. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH to ensure the amine is deprotonated and thus sufficiently nucleophilic.

G cluster_reactants Reactants cluster_products Products This compound This compound (N-acetylglycine N-hydroxysuccinimide ester) Modified_Peptide Modified Peptide (R-NH-CO-CH₂-NH-Ac) This compound->Modified_Peptide Amine Attack NHS N-hydroxysuccinimide (byproduct) This compound->NHS Release Peptide Peptide with Primary Amine (R-NH₂) Peptide->Modified_Peptide G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_peptide Dissolve Peptide in Reaction Buffer (pH 7.5-8.5) mix Mix Peptide and This compound Solutions prep_peptide->mix prep_reagent Dissolve this compound in DMF or DMSO prep_reagent->mix incubate Incubate at RT (1-4h) or 4°C (overnight) mix->incubate quench Quench with Tris or Glycine incubate->quench purify Purify by RP-HPLC quench->purify analyze Analyze by MS and HPLC purify->analyze G cluster_apoptosis Apoptotic Signaling cluster_modification Protein Modification cluster_outcome Functional Outcome Apoptotic_Signal Apoptotic Signal (e.g., TNF-α, DNA damage) Caspase_Activation Caspase Cascade Activation Apoptotic_Signal->Caspase_Activation Caspase3 Active Caspase-3 Caspase_Activation->Caspase3 Cleaved_Protein Cleaved Protein Fragment (New N-terminus) Caspase3->Cleaved_Protein Cleavage Protein Substrate Protein Protein->Cleaved_Protein Acetylated_Fragment N-terminally Acetylated Fragment Cleaved_Protein->Acetylated_Fragment Neo-N-terminal Acetylation Altered_Function Altered Fragment Function (e.g., altered protein interactions, changed stability) Acetylated_Fragment->Altered_Function Apoptosis_Execution Execution of Apoptosis Altered_Function->Apoptosis_Execution

References

Application Notes and Protocols for Surface Functionalization Using Ac-Gly-Osu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu) is a chemical compound utilized for the functionalization of surfaces. It belongs to the class of N-hydroxysuccinimide (NHS) esters, which are widely used for covalently coupling molecules to surfaces presenting primary amine groups. The reaction between the NHS ester of this compound and a primary amine on a surface results in the formation of a stable amide bond, effectively tethering the acetylglycine moiety to the substrate. This modification can be used to alter surface properties, such as hydrophilicity, or to provide a spacer arm for the subsequent immobilization of biomolecules like proteins, peptides, or antibodies. This document provides detailed application notes and protocols for the use of this compound in surface functionalization.

Principle of Reaction

The core of this compound's functionality lies in the reactivity of the N-hydroxysuccinimide ester group towards primary amines. The reaction, known as aminolysis, proceeds through nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. A critical competing reaction is the hydrolysis of the NHS ester in aqueous environments, which leads to the formation of an unreactive carboxylic acid and reduces the efficiency of surface coupling. Careful control of reaction conditions, particularly pH, is crucial to favor aminolysis over hydrolysis.

Key Considerations for Successful Functionalization

  • pH: The optimal pH for the reaction of NHS esters with primary amines is typically in the range of 7.2 to 8.5. In this range, a sufficient fraction of the surface amine groups are deprotonated and thus nucleophilic, while the rate of NHS ester hydrolysis is still manageable.

  • Buffer Choice: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the surface amines for reaction with this compound. Suitable buffers include phosphate-buffered saline (PBS), borate buffer, and HEPES buffer.

  • Solvent: this compound may have limited solubility in purely aqueous solutions. A common practice is to first dissolve it in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should be kept low to avoid potential adverse effects on the surface or biomolecules to be immobilized.

  • Concentration: The concentration of this compound will influence the density of the functionalization. It is recommended to perform initial optimization experiments to determine the ideal concentration for a specific application.

  • Reaction Time and Temperature: The reaction is typically carried out at room temperature for 1-4 hours. Longer reaction times or elevated temperatures can increase the extent of hydrolysis.

  • Surface Preparation: The substrate to be functionalized must be clean and present a sufficient density of primary amine groups. Common methods to introduce amine groups onto surfaces include treatment with aminosilanes (e.g., (3-aminopropyl)triethoxysilane - APTES) for silica-based substrates or the use of amine-terminated self-assembled monolayers (SAMs) for gold surfaces.

Experimental Protocols

Protocol 1: Functionalization of Aminosilanized Glass or Silicon Dioxide Surfaces with this compound

This protocol describes the steps to functionalize a glass or silicon dioxide surface that has been pre-treated to expose primary amine groups.

Materials:

  • Aminosilanized glass slides or silicon wafers

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (or other amine-free buffer)

  • Deionized (DI) water

  • Nitrogen gas stream

  • Orbital shaker

Procedure:

  • Preparation of this compound Solution:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-50 mg/mL).

    • Dilute the stock solution into PBS (pH 7.4) to the desired final concentration (e.g., 0.1-2 mg/mL). Ensure the final DMSO concentration is low (typically <5% v/v).

  • Surface Reaction:

    • Place the aminosilanized substrates in a suitable reaction vessel (e.g., a petri dish or a slide mailer).

    • Cover the substrates with the freshly prepared this compound solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation on an orbital shaker.

  • Washing:

    • After the incubation, remove the this compound solution.

    • Wash the substrates thoroughly with PBS to remove any unreacted this compound and N-hydroxysuccinimide byproduct. Perform at least three washing cycles of 5 minutes each with gentle agitation.

    • Rinse the substrates with DI water to remove any residual buffer salts.

  • Drying and Storage:

    • Dry the functionalized substrates under a gentle stream of nitrogen gas.

    • Store the modified surfaces in a desiccator or under an inert atmosphere to prevent contamination and degradation.

Protocol 2: Subsequent Immobilization of a Protein on an this compound Functionalized Surface

This protocol outlines the general procedure for attaching a protein to a surface previously functionalized with this compound.

Materials:

  • This compound functionalized substrate

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching solution: 1 M ethanolamine or 100 mM glycine in a suitable buffer, pH 8.0

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • DI water

  • Nitrogen gas stream

Procedure:

  • Protein Incubation:

    • Prepare a solution of the protein to be immobilized in an amine-free buffer at the desired concentration.

    • Apply the protein solution to the this compound functionalized surface, ensuring the entire surface is covered.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature will depend on the specific protein.

  • Quenching of Unreacted Groups:

    • After protein incubation, remove the protein solution.

    • To block any remaining reactive NHS ester groups and prevent non-specific binding in subsequent steps, incubate the surface with a quenching solution for 30 minutes at room temperature.

  • Washing:

    • Wash the surface extensively with the washing buffer to remove non-covalently bound protein.

    • Rinse with DI water.

  • Drying and Storage:

    • Dry the surface under a gentle stream of nitrogen.

    • Store the protein-immobilized surface under appropriate conditions to maintain protein stability (e.g., hydrated at 4°C or desiccated).

Data Presentation

Table 1: Surface Characterization Before and After this compound Functionalization

SurfaceWater Contact Angle (°)N 1s Atomic Conc. (%) (from XPS)C 1s Atomic Conc. (%) (from XPS)
Bare SubstrateValueValueValue
Aminosilanized SubstrateValueValueValue
This compound FunctionalizedValueValueValue

Note: Values are placeholders and should be replaced with experimental data.

Table 2: Protein Immobilization on this compound Functionalized Surface

ProteinImmobilization MethodSurface Density (ng/cm²)Biological Activity Retained (%)
Antibody XCovalent via this compoundValueValue
Enzyme YCovalent via this compoundValueValue
Peptide ZCovalent via this compoundValueValue

Note: Values are placeholders and should be replaced with experimental data.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in using this compound for surface functionalization.

G cluster_0 Surface Preparation Substrate Bare Substrate (e.g., Glass, SiO2) Aminosilanization Aminosilanization (e.g., APTES treatment) Substrate->Aminosilanization Step 1 AmineSurface Amine-Functionalized Surface (-NH2) Aminosilanization->AmineSurface Result

Caption: Workflow for preparing an amine-functionalized surface.

G cluster_1 This compound Functionalization AmineSurface Amine-Functionalized Surface (-NH2) Reaction Covalent Coupling (Aminolysis) AmineSurface->Reaction AcGlyOsu This compound Solution AcGlyOsu->Reaction Hydrolysis Hydrolysis (Side Reaction) AcGlyOsu->Hydrolysis FunctionalizedSurface Ac-Gly-Functionalized Surface Reaction->FunctionalizedSurface Desired Product

Caption: Reaction scheme for this compound surface functionalization.

G cluster_2 Biomolecule Immobilization FunctionalizedSurface Ac-Gly-Functionalized Surface Immobilization Immobilization Reaction FunctionalizedSurface->Immobilization Protein Amine-containing Biomolecule (e.g., Protein) Protein->Immobilization BiofunctionalSurface Biofunctionalized Surface Immobilization->BiofunctionalSurface Quenching Quenching (e.g., Ethanolamine) BiofunctionalSurface->Quenching FinalSurface Final Bio-inert Surface Quenching->FinalSurface

Caption: Workflow for immobilizing a biomolecule onto an this compound surface.

Disclaimer

The protocols provided are intended as a general guide. Optimal conditions for surface functionalization with this compound and subsequent biomolecule immobilization may vary depending on the specific substrate, biomolecule, and application. It is highly recommended to perform thorough characterization of the modified surfaces at each step (e.g., using contact angle measurements, XPS, AFM) to ensure successful functionalization. The quantitative data tables are illustrative examples, and specific experimental data for this compound should be determined empirically.

Application Notes and Protocols for Ac-Gly-Osu in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal acetylation is a common post-translational modification of proteins and a critical step in the synthesis of many therapeutic peptides. This modification can enhance peptide stability, modulate biological activity, and improve pharmacokinetic properties. Ac-Gly-Osu (N-Acetylglycine N-hydroxysuccinimide ester) is a versatile reagent for the N-terminal acetylation of peptides during solid-phase peptide synthesis (SPPS). The N-hydroxysuccinimide (Osu) ester provides a highly reactive acylating agent that readily reacts with the free N-terminal amine of the resin-bound peptide, forming a stable amide bond.[1]

These application notes provide a comprehensive guide to the use of this compound in Fmoc-based solid-phase peptide synthesis. Detailed protocols for N-terminal acetylation, cleavage, and data on typical reaction parameters are presented to assist researchers in the efficient synthesis of N-acetylated peptides.

Core Principles

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is favored due to its mild deprotection conditions.[1] The synthesis cycle consists of three main stages:

  • Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the peptide chain, typically with a solution of piperidine in a suitable solvent.[1]

  • Coupling: Formation of a peptide bond between the newly deprotected N-terminus and the incoming activated amino acid or, in this case, the acetylating agent this compound.[1]

  • Washing: Thorough rinsing of the resin to remove excess reagents and byproducts before the next cycle.[1]

Application of this compound for N-Terminal Acetylation

This compound serves as an efficient capping agent for the N-terminus of a peptide chain after the final amino acid has been coupled and deprotected. This is particularly useful for:

  • Mimicking natural N-terminal acetylation: Many eukaryotic proteins are naturally N-terminally acetylated.

  • Improving peptide stability: Acetylation can protect peptides from degradation by aminopeptidases.

  • Preventing unwanted side reactions: Capping the N-terminus prevents it from participating in subsequent chemical modifications.

  • Altering peptide solubility and aggregation properties.

While acetic anhydride is a common reagent for N-terminal acetylation, this compound offers an alternative with a pre-activated carboxyl group, which can lead to clean and efficient reactions.

Data Presentation

The following table summarizes typical quantitative parameters for the key steps in the N-terminal acetylation of a peptide on solid support using this compound. Please note that optimal conditions may vary depending on the peptide sequence, resin, and scale of the synthesis.

ParameterValue/RangeNotes
Resin Swelling
SolventN,N-Dimethylformamide (DMF)Dichloromethane (DCM) can also be used.
Time30 - 60 minutesEnsures optimal reaction environment.
Final Fmoc Deprotection
Reagent20% (v/v) Piperidine in DMFA standard and effective reagent for Fmoc removal.[1]
Time2 x (5 - 10 minutes)A two-step deprotection ensures complete removal of the Fmoc group.[1]
N-Terminal Acetylation
This compound Equivalents1.5 - 3 equivalentsRelative to the resin loading capacity.
Base (e.g., DIPEA)1 - 2 equivalentsUsed to maintain basic conditions for the reaction.
SolventDMFShould be of high purity (peptide synthesis grade).
Reaction Time1 - 2 hoursCan be extended for sterically hindered N-termini.
Monitoring the Reaction
MethodKaiser Test (Ninhydrin Test)To confirm the absence of free primary amines.[1]
Positive ResultBlue/Purple ColorIndicates incomplete acetylation.
Negative ResultYellow/ColorlessIndicates complete acetylation.[1]
Cleavage from Resin
Cleavage Cocktail95% TFA / 2.5% H₂O / 2.5% TISA standard cocktail for many peptides.[1]
Time2 - 4 hoursDependent on the peptide and resin linker.[1]
Peptide Precipitation
SolventCold Diethyl EtherTypically a 10-fold volume excess is used.[1]

Experimental Protocols

The following are detailed protocols for the N-terminal acetylation of a peptide using this compound in a manual solid-phase peptide synthesizer.

Protocol 1: Resin Preparation and Swelling
  • Weigh the Resin: Accurately weigh the desired amount of peptide-resin into a reaction vessel.

  • Swell the Resin: Add DMF (approximately 10 mL per gram of resin) to the reaction vessel. Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.

  • Wash the Resin: After swelling, drain the DMF and wash the resin thoroughly with DMF (3 x 1 min).

Protocol 2: Final Fmoc Deprotection
  • Initial Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the swollen peptide-resin. Agitate the mixture for 3-5 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Repeat the treatment with 20% piperidine in DMF for an additional 7-10 minutes to ensure complete deprotection.[1]

  • Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: N-Terminal Acetylation with this compound
  • Prepare this compound Solution: In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading capacity) in DMF.

  • Add to Resin: Add the this compound solution to the deprotected peptide-resin.

  • Add Base: Add N,N-Diisopropylethylamine (DIPEA) (1-2 equivalents) to the reaction mixture to act as a base.

  • React: Agitate the mixture at room temperature for 1-2 hours.

  • Wash: Drain the coupling solution and wash the resin with DMF (3 x 1 min).

Protocol 4: Monitoring the Acetylation Reaction

It is highly recommended to monitor the completion of the acetylation reaction to ensure high purity of the final peptide.

  • Sample Collection: Take a small sample of resin beads (a few beads are sufficient).

  • Wash: Wash the beads with ethanol.

  • Kaiser Test: Add the ninhydrin test solutions as per the manufacturer's protocol.

  • Heat: Heat the sample for 3-5 minutes.

  • Observe:

    • A blue or purple color indicates the presence of free primary amines and an incomplete acetylation reaction. In this case, the acetylation step (Protocol 3) should be repeated.[1]

    • A yellow or colorless result indicates a complete reaction.[1]

Protocol 5: Peptide Cleavage and Precipitation

Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Final Wash and Drying: After confirming complete acetylation, wash the peptide-resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times) to remove residual DMF. Dry the resin under a high vacuum for at least 1 hour.[1]

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). The composition may need to be adjusted based on the specific amino acids in the peptide sequence.[1]

  • Cleavage: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.[1]

  • Collect Peptide: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate Peptide: Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[1]

  • Isolate and Wash: Centrifuge the mixture to pellet the peptide and decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual protecting groups.[1]

  • Dry: Dry the crude peptide under vacuum. The peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Final_Deprotection 4. Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Deprotection Wash3 Wash (DMF) Final_Deprotection->Wash3 Acetylation 5. N-Terminal Acetylation (this compound) Wash3->Acetylation Wash4 Wash (DMF/DCM) Acetylation->Wash4 Cleavage 6. Cleavage (TFA Cocktail) Wash4->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) including N-terminal acetylation.

Acetylation_Logic Start Start: Deprotected Peptide-Resin (Free N-terminal Amine) Add_Reagents Add this compound and Base (DIPEA) in DMF Start->Add_Reagents Reaction Agitate at Room Temperature (1-2 hours) Add_Reagents->Reaction Wash Wash with DMF Reaction->Wash Kaiser_Test Kaiser Test Wash->Kaiser_Test Incomplete Incomplete Reaction (Blue/Purple Color) Kaiser_Test->Incomplete Positive Complete Complete Reaction (Yellow/Colorless) Kaiser_Test->Complete Negative Repeat_Acetylation Repeat Acetylation Step Incomplete->Repeat_Acetylation Repeat_Acetylation->Reaction Proceed Proceed to Cleavage Complete->Proceed

Caption: Logical workflow for N-terminal acetylation and reaction monitoring.

References

Application Notes and Protocols: Molar Excess Calculation for Ac-Gly-OSu Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxysuccinimide (NHS) esters are widely utilized reagents for the covalent modification of primary amines in biomolecules, such as the ε-amino group of lysine residues and the N-terminus of proteins and peptides.[1] Acetyl-glycine N-hydroxysuccinimide ester (Ac-Gly-OSu) is a specific NHS ester used in bioconjugation and peptide synthesis.[2] It serves as a versatile linker, enabling the attachment of biomolecules to other molecules or surfaces.[2] The efficiency of this labeling reaction is critically dependent on the molar ratio of the NHS ester to the target biomolecule. This application note provides a detailed guide to calculating the optimal molar excess of this compound for labeling reactions, ensuring efficient and reproducible conjugation.

The reaction between this compound and a primary amine is a nucleophilic acyl substitution, which is most efficient at a slightly alkaline pH (typically 7.2-8.5).[1][3] At this pH, the primary amines are deprotonated and more nucleophilic.[1] However, a competing reaction, the hydrolysis of the NHS ester, also occurs and its rate increases with pH.[1][4] Therefore, careful control of reaction conditions, particularly the molar excess of the labeling reagent, is crucial for maximizing the yield of the desired conjugate.

Key Considerations for Molar Excess Calculation

Several factors influence the optimal molar excess of this compound required for a successful labeling reaction:

  • Protein/Peptide Concentration: Higher biomolecule concentrations (e.g., > 5 mg/mL) generally lead to higher labeling efficiency, as the reaction with the amine is favored over hydrolysis.[3][5] At lower concentrations, a higher molar excess of the NHS ester may be necessary to achieve the desired degree of labeling.[6]

  • Number of Available Amines: The number of accessible primary amines on the surface of the biomolecule will affect the extent of labeling.

  • Desired Degree of Labeling (DOL): The DOL, or the average number of this compound molecules conjugated to each biomolecule, is a critical parameter.[5] Different applications may require different DOLs. The molar excess of the labeling reagent is the primary means of controlling the DOL.[6]

  • Reactivity of the Biomolecule: The accessibility and reactivity of the primary amines on the target molecule can vary, necessitating empirical optimization of the molar excess.

Experimental Protocols

Materials and Reagents
  • Biomolecule (protein, peptide, etc.) containing primary amines

  • This compound (MW: 214.2 g/mol )[2]

  • Amine-free Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5 or 100 mM sodium bicarbonate/borate buffer, pH 8.3-8.5.[7][8] Note: Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the target biomolecule for reaction with the NHS ester.[3][4]

  • Anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare the this compound stock solution.[8][9]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Desalting column or dialysis equipment for purification.[1]

This compound Stock Solution Preparation
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4]

  • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or a specific molar concentration).[6]

General Labeling Protocol
  • Prepare the Biomolecule:

    • Dissolve the biomolecule in the amine-free reaction buffer to a concentration of 1-10 mg/mL.[6][8] If the biomolecule is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.[4]

  • Calculate the Required Molar Excess:

    • Determine the moles of the biomolecule to be labeled.

    • Choose a starting molar excess of this compound. A common starting point is a 5- to 20-fold molar excess.[5] For dilute protein solutions (<1 mg/mL), a higher excess (20- to 50-fold) may be necessary.[6]

    • Calculate the moles of this compound needed and then the volume of the stock solution to add to the reaction.

  • Perform the Labeling Reaction:

    • While gently stirring or vortexing the biomolecule solution, add the calculated volume of the this compound stock solution.[6] The final volume of the organic solvent should ideally not exceed 10% of the total reaction volume.[6]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[3][6] Some protocols may suggest longer incubation times of 1-4 hours at room temperature or overnight on ice.[4][8]

  • Quench the Reaction (Optional):

    • To stop the reaction and consume any unreacted this compound, a quenching buffer can be added to a final concentration of 20-100 mM.[4][5] Incubate for 15-30 minutes at room temperature.[4]

  • Purify the Conjugate:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).[1][3]

Data Presentation: Optimizing Molar Excess

To achieve the desired degree of labeling (DOL), it is often necessary to perform a series of labeling reactions with varying molar excess ratios of this compound. The DOL can then be determined using methods such as spectrophotometry or mass spectrometry.[1] The table below provides a template for summarizing the results of such an optimization experiment.

Sample IDBiomolecule Concentration (mg/mL)Molar Excess of this compoundReaction Time (min)Reaction Temperature (°C)Degree of Labeling (DOL)
125:16025Result 1
2210:16025Result 2
3220:16025Result 3
455:16025Result 4
5510:16025Result 5
6520:16025Result 6

Visualizations

Experimental Workflow for this compound Labeling

G Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_biomolecule Prepare Biomolecule in Amine-Free Buffer calculate_molar_excess Calculate Molar Excess prep_biomolecule->calculate_molar_excess prep_acglyosu Prepare this compound Stock Solution prep_acglyosu->calculate_molar_excess add_reagent Add this compound to Biomolecule calculate_molar_excess->add_reagent incubate Incubate (RT or on ice) add_reagent->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate incubate->purify quench->purify analyze Analyze Degree of Labeling purify->analyze

Caption: Workflow for biomolecule labeling with this compound.

Signaling Pathway Application of a Labeled Protein

G Studying a Signaling Pathway with a Labeled Protein cluster_cell Cellular Environment extracellular_ligand Extracellular Ligand receptor Membrane Receptor extracellular_ligand->receptor Binding intracellular_protein Intracellular Signaling Protein receptor->intracellular_protein Activation labeled_protein Labeled Protein (this compound Conjugate) labeled_protein->intracellular_protein Interaction / Visualization downstream_effector Downstream Effector intracellular_protein->downstream_effector Signal Transduction cellular_response Cellular Response downstream_effector->cellular_response Elicits

Caption: Use of a labeled protein to study protein-protein interactions.

References

Quenching Strategies for Ac-Gly-Osu Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for effectively quenching reactions involving Acetyl-Glycine-N-hydroxysuccinimide ester (Ac-Gly-Osu). This compound is an amine-reactive reagent commonly used in bioconjugation and chemical synthesis to introduce an acetylated glycine moiety. Proper quenching of the reaction is a critical step to ensure the homogeneity of the final product and to prevent unwanted side reactions.

Introduction to this compound Reactions and the Importance of Quenching

This compound, like other N-hydroxysuccinimide (NHS) esters, reacts with primary amines to form stable amide bonds. This reaction is widely used for labeling and crosslinking proteins, peptides, and other biomolecules. The reaction is most efficient at a pH range of 7.2 to 8.5.

Quenching is the process of terminating the reaction by adding a reagent that rapidly consumes any unreacted this compound. This step is crucial for several reasons:

  • Preventing Non-Specific Labeling: Unreacted this compound can continue to react with the target molecule or other components in the reaction mixture, leading to a heterogeneous product.

  • Ensuring Reproducibility: A well-defined quenching step ensures that the reaction is stopped at a specific time point, leading to more consistent and reproducible results.

  • Minimizing Side Reactions: NHS esters are susceptible to hydrolysis, especially at higher pH. Quenching the reaction minimizes the accumulation of the hydrolyzed, unreactive carboxylic acid byproduct.

Quenching Agents and Mechanisms

The most common method for quenching NHS ester reactions is the addition of a small molecule containing a primary amine.[1] This quenching agent acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide group to form a stable amide bond.[1] This reaction proceeds via nucleophilic acyl substitution.[2]

Commonly used quenching agents include Tris(hydroxymethyl)aminomethane (Tris), glycine, lysine, and ethanolamine.[1][3]

Quantitative Data on Quenching Agents

The following table summarizes common quenching agents and their typical working conditions for NHS ester reactions. This data is generally applicable to this compound.

Quenching AgentTypical Final ConcentrationTypical Incubation TimeKey Considerations
Tris 20-100 mM15-30 minutesHighly effective and widely used. A 1 M stock solution of Tris-HCl at pH 8.0 is commonly used.[1]
Glycine 20-100 mM15-30 minutesA simple and effective amino acid quenching agent.[3][4]
Lysine 20-50 mM15-30 minutesAnother amino acid option for quenching.
Ethanolamine 20-50 mM15-30 minutesAn alternative primary amine for quenching.
Hydroxylamine 10-50 mM15-30 minutesCan also be used to cleave certain ester bonds, which may be beneficial in some applications.[5]
Methylamine ~0.4 M~60 minutesShown to be highly effective in removing O-acyl ester side products in proteomics workflows.[2][5]

Experimental Protocols

Note: The optimal conditions for your specific application may require some optimization.

Protocol 1: Quenching with Tris Buffer

This protocol describes a general procedure for quenching an this compound reaction with a protein or other amine-containing molecule using Tris buffer.

Materials:

  • Reaction mixture containing this compound and the target molecule.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette).

Procedure:

  • Perform the this compound Reaction: Incubate your reaction mixture for the desired amount of time (e.g., 30-60 minutes at room temperature or 2 hours to overnight at 4°C).[6]

  • Add Quenching Buffer: Add the 1 M Tris-HCl, pH 8.0 quenching buffer to the reaction mixture to a final concentration of 20-100 mM. For example, add 1/20th volume of the 1 M stock solution.

  • Incubate for Quenching: Gently mix and incubate the reaction for an additional 15-30 minutes at room temperature to ensure all unreacted this compound is deactivated.[7]

  • Purification: Proceed with the purification of your conjugated product to remove the excess quenching reagent, unreacted this compound, and the NHS byproduct. This can be achieved by methods such as size-exclusion chromatography or dialysis.

Protocol 2: Quenching with Glycine

This protocol provides an alternative quenching method using glycine.

Materials:

  • Reaction mixture containing this compound and the target molecule.

  • Quenching Solution: 1 M Glycine, pH ~8.0.

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette).

Procedure:

  • Perform the this compound Reaction: Follow step 1 from Protocol 1.

  • Add Quenching Solution: Add the 1 M Glycine solution to the reaction mixture to a final concentration of 20-100 mM.

  • Incubate for Quenching: Gently mix and incubate for an additional 15-30 minutes at room temperature.

  • Purification: Purify the final conjugate as described in Protocol 1.

Mandatory Visualizations

Ac_Gly_Osu_Reaction_and_Quenching cluster_reaction This compound Reaction cluster_quenching Quenching This compound This compound Conjugated Product Conjugated Product This compound->Conjugated Product reacts with Primary Amine\n(Target Molecule) Primary Amine (Target Molecule) Primary Amine\n(Target Molecule)->Conjugated Product Conjugated Product\n(Stable Amide Bond) Conjugated Product (Stable Amide Bond) Unreacted this compound Unreacted this compound N-hydroxysuccinimide\n(Byproduct) N-hydroxysuccinimide (Byproduct) Conjugated Product->N-hydroxysuccinimide\n(Byproduct) releases Quenching Agent\n(e.g., Tris, Glycine) Quenching Agent (e.g., Tris, Glycine) Quenched this compound\n(Inactive) Quenched this compound (Inactive) Quenching Agent\n(e.g., Tris, Glycine)->Quenched this compound\n(Inactive) N-hydroxysuccinimide\n(Byproduct) N-hydroxysuccinimide (Byproduct) Quenched this compound\n(Inactive)->N-hydroxysuccinimide\n(Byproduct) releases

Caption: Reaction and quenching of this compound.

Experimental_Workflow start Start prepare_reagents Prepare Target Molecule and this compound Solution start->prepare_reagents reaction Incubate Reaction Mixture (e.g., 30-60 min at RT) prepare_reagents->reaction add_quencher Add Quenching Agent (e.g., Tris or Glycine) reaction->add_quencher quench_incubation Incubate for Quenching (15-30 min at RT) add_quencher->quench_incubation purification Purify Conjugate (e.g., Size-Exclusion Chromatography) quench_incubation->purification analysis Analyze Final Product (e.g., SDS-PAGE, Mass Spectrometry) purification->analysis end End analysis->end

References

Ac-Gly-Osu in Enzyme Immobilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu) is a versatile bioconjugation reagent utilized for the covalent attachment of biomolecules.[1] Its utility stems from the N-hydroxysuccinimide (NHS) ester group, which reacts efficiently with primary amines on proteins to form stable amide bonds under mild aqueous conditions.[][3] This reactivity makes this compound a candidate for enzyme immobilization, a critical process in various biotechnological applications, including drug development, diagnostics, and industrial biocatalysis. Immobilized enzymes offer several advantages over their free counterparts, such as enhanced stability, reusability, and simplified product purification.

This document provides a detailed overview of the potential applications and generalized protocols for the use of this compound in enzyme immobilization. While this compound is established as a bioconjugation linker, specific and detailed protocols for its application in enzyme immobilization are not extensively documented in scientific literature. Therefore, the following protocols are based on the general principles of NHS ester chemistry and are intended to serve as a starting point for developing specific immobilization strategies.

Principle of this compound Mediated Enzyme Immobilization

The core principle of using this compound for enzyme immobilization lies in the reaction of its NHS ester group with primary amino groups (-NH₂) present on the surface of enzymes, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond, covalently linking the enzyme to the support material.

There are two primary strategies for utilizing this compound in enzyme immobilization:

  • Surface Activation: A support matrix with amine functional groups is first reacted with this compound. The acetylated glycine then acts as a spacer, and the activated support can subsequently be used to immobilize the enzyme.

  • Enzyme Modification: The enzyme is first modified with this compound, introducing additional acetylated glycine moieties onto its surface. This modified enzyme can then be immobilized onto a suitable support.

Applications in Enzyme Immobilization

The application of this compound in enzyme immobilization can offer several potential benefits:

  • Introduction of a Spacer Arm: The glycine component of this compound acts as a short, flexible spacer. This can reduce steric hindrance between the enzyme and the support material, potentially preserving the enzyme's conformational flexibility and, consequently, its catalytic activity.

  • Surface Property Modification: The introduction of the acetylglycine group can alter the microenvironment of the immobilized enzyme, potentially influencing its stability and activity.

  • Controlled Covalent Attachment: The covalent nature of the amide bond formed ensures a stable and durable immobilization, minimizing enzyme leaching from the support.[]

Experimental Protocols

The following are generalized protocols for the two main strategies of using this compound for enzyme immobilization. Optimization of parameters such as pH, temperature, reaction time, and reactant concentrations is crucial for each specific enzyme and support system.

Protocol 1: Immobilization of Enzymes onto an this compound Activated Support

This protocol describes the functionalization of an amine-bearing support with this compound, followed by the covalent attachment of the enzyme.

Materials:

  • Amine-functionalized support (e.g., aminopropylated silica gel, amino-agarose beads)

  • This compound

  • Enzyme to be immobilized

  • Activation Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Coupling Buffer: 0.1 M sodium phosphate buffer, pH 7.5, containing 0.15 M NaCl

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: 0.1 M sodium phosphate buffer, pH 7.5, containing 0.5 M NaCl

  • Storage Buffer: Appropriate buffer for the specific enzyme, may contain stabilizers like glycerol.

Procedure:

  • Support Preparation:

    • Wash the amine-functionalized support extensively with the Activation Buffer to remove any preservatives and to equilibrate the pH.

  • Support Activation with this compound:

    • Prepare a fresh solution of this compound in a water-miscible organic solvent (e.g., DMSO or DMF) at a concentration of 10-50 mg/mL.

    • Suspend the washed support in the Activation Buffer.

    • Add the this compound solution to the support suspension. The final concentration of this compound should be in excess relative to the amine groups on the support. A typical starting point is a 10-fold molar excess.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Washing of Activated Support:

    • After activation, pellet the support by centrifugation or filtration and discard the supernatant.

    • Wash the activated support thoroughly with the Activation Buffer to remove unreacted this compound and byproducts. Repeat the washing step 3-5 times.

  • Enzyme Immobilization:

    • Dissolve the enzyme in the Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).

    • Add the enzyme solution to the washed, activated support.

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching of Unreacted Groups:

    • Pellet the support with the immobilized enzyme and discard the supernatant (which can be saved for determining immobilization efficiency).

    • Add the Quenching Buffer to the support and incubate for 1 hour at room temperature to block any remaining active sites.

  • Final Washing and Storage:

    • Wash the immobilized enzyme with the Washing Buffer to remove non-covalently bound enzyme and quenching agent.

    • Finally, wash with the Storage Buffer and store the immobilized enzyme at 4°C.

Workflow for Protocol 1:

G cluster_prep Support Preparation cluster_activation Support Activation cluster_immobilization Enzyme Immobilization cluster_final Final Steps prep_support Amine-functionalized Support wash_support Wash with Activation Buffer prep_support->wash_support add_acglyosu Add this compound Solution wash_support->add_acglyosu incubate_activation Incubate 1-2h at RT add_acglyosu->incubate_activation wash_activated Wash Activated Support incubate_activation->wash_activated add_enzyme Add Enzyme Solution wash_activated->add_enzyme incubate_coupling Incubate 2-4h at RT or overnight at 4°C add_enzyme->incubate_coupling quench Quench with Tris Buffer incubate_coupling->quench final_wash Final Wash quench->final_wash store Store at 4°C final_wash->store

Workflow for immobilizing an enzyme on an this compound activated support.
Protocol 2: Immobilization of this compound Modified Enzyme

This protocol describes the modification of the enzyme with this compound, followed by immobilization onto a suitable support.

Materials:

  • Enzyme to be immobilized

  • This compound

  • Support with suitable reactive groups (e.g., carboxyl- or aldehyde-functionalized)

  • Modification Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Desalting column or dialysis tubing

  • Coupling Buffer: Appropriate buffer for the chosen support chemistry

  • Storage Buffer

Procedure:

  • Enzyme Modification with this compound:

    • Dissolve the enzyme in the Modification Buffer.

    • Prepare a fresh solution of this compound in a water-miscible organic solvent.

    • Add a controlled molar excess of this compound to the enzyme solution. The ratio will determine the degree of modification and needs to be optimized to avoid excessive modification that could lead to loss of activity. Start with a 5- to 10-fold molar excess.

    • Incubate the reaction for 1 hour at room temperature.

  • Purification of Modified Enzyme:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against the Coupling Buffer.

  • Immobilization of Modified Enzyme:

    • The purified, modified enzyme now has additional acetylglycine groups. The immobilization strategy will depend on the nature of these groups. For instance, if a support with aldehyde groups is used, the modified enzyme can be coupled via its remaining primary amines.

    • Follow the appropriate immobilization protocol for the chosen support chemistry using the modified enzyme.

  • Washing and Storage:

    • Wash the immobilized enzyme thoroughly to remove any non-covalently bound enzyme.

    • Store the immobilized enzyme in the appropriate Storage Buffer at 4°C.

Reaction Mechanism for this compound with a Primary Amine:

G cluster_reactants Reactants cluster_product Product AcGlyOsu This compound (N-Acetylglycine N-hydroxysuccinimide ester) ImmobilizedEnzyme Enzyme-NH-CO-CH₂-NH-Ac (Stable Amide Bond) AcGlyOsu->ImmobilizedEnzyme + Enzyme Enzyme-NH₂ (Primary amine on enzyme surface) Enzyme->ImmobilizedEnzyme NHS NHS (N-hydroxysuccinimide) ImmobilizedEnzyme->NHS +

References

Application Note: Determination of Labeling Efficiency for Ac-Gly-Osu

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu) is a chemical reagent used for the modification of primary amine groups in biomolecules such as proteins, peptides, and amine-modified oligonucleotides. The reaction involves the formation of a stable amide bond between the acetylglycine moiety and the target amine.[1][2] Determining the efficiency of this labeling reaction, often expressed as the Degree of Labeling (DOL), is a critical step to ensure the quality, consistency, and functionality of the resulting bioconjugate. This document provides detailed protocols for performing the labeling reaction and for determining the labeling efficiency using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Principles of this compound Labeling

This compound is an amine-reactive compound that readily reacts with non-protonated primary amines.[2][3] The reaction is highly dependent on pH, with an optimal range of 8.3-8.5.[3][4][5] Below this range, the amine group is likely to be protonated and thus unreactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the labeling efficiency.[3][4]

Data Presentation

The efficiency of a labeling reaction is influenced by factors such as the molar ratio of the labeling reagent to the target molecule and the reaction time. The following tables provide illustrative data on how these parameters can affect the labeling efficiency, side product formation, and final purity of a mono-labeled peptide. While this data is conceptual for this compound, it is based on typical results observed for similar NHS ester labeling reactions.

Table 1: Labeling Efficiency and Reaction Kinetics

ReagentMolar Excess (Reagent:Peptide)Reaction Time (hours)Labeling Efficiency (%)
This compound10:1290
This compound5:1283
This compound10:1497

Table 2: Side Product Formation and Product Purity

ReagentMolar Excess (Reagent:Peptide)Hydrolysis of Reagent (%)Over-labeling (Di-labeled Peptide) (%)Final Purity of Mono-labeled Peptide (%)
This compound10:19< 190
This compound5:116< 0.583.5

Experimental Protocols

General Protocol for Peptide Labeling with this compound

This protocol describes a general procedure for labeling a peptide containing a primary amine with this compound.

Materials:

  • Peptide of interest with at least one primary amine (e.g., N-terminus or lysine residue)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • 1 M Glycine solution (for quenching)

  • Purification system (e.g., size-exclusion chromatography or reverse-phase HPLC)

Procedure:

  • Peptide Solution Preparation: Dissolve the peptide in the 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.[3]

  • Labeling Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration that is 10-fold higher than the desired final concentration in the reaction mixture.

  • Labeling Reaction: Add the this compound solution to the peptide solution to achieve the desired molar excess (e.g., 5:1 or 10:1). Vortex briefly to ensure thorough mixing.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight on ice with gentle agitation.[4][5]

  • Quenching: Quench the reaction by adding the 1 M glycine solution to a final concentration of 100 mM. Glycine has a primary amine that will react with any excess this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the labeled peptide from excess labeling reagent and by-products using an appropriate method such as size-exclusion chromatography (for larger proteins) or reverse-phase HPLC (for peptides and smaller proteins).

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction peptide_sol Dissolve Peptide in Bicarbonate Buffer (pH 8.3) mix Mix Peptide and This compound Solutions peptide_sol->mix ac_gly_osu_sol Dissolve this compound in DMF or DMSO ac_gly_osu_sol->mix incubate Incubate at Room Temperature (2-4 hours) mix->incubate quench Quench with Glycine incubate->quench purify Purify Labeled Peptide (HPLC or SEC) quench->purify

Experimental workflow for peptide labeling with this compound.

HPLC Method for Determining Labeling Efficiency

For non-chromophoric labels like this compound, HPLC analysis with UV detection at a low wavelength (e.g., 214 nm for the peptide bond) can be used to separate the unlabeled peptide from the labeled product. The labeling efficiency can be determined by comparing the peak areas of the labeled and unlabeled peptide.

Instrumentation and Conditions:

  • HPLC System: A reverse-phase HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm internal diameter).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 30-60 minutes) to ensure separation of the more hydrophobic labeled peptide from the unlabeled peptide.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 214 nm.

Procedure:

  • Sample Preparation: Dilute an aliquot of the purified reaction mixture with Mobile Phase A to an appropriate concentration for HPLC analysis.

  • Injection: Inject the sample onto the HPLC column.

  • Data Analysis:

    • Identify the peaks corresponding to the unlabeled peptide and the this compound labeled peptide. The labeled peptide will typically have a longer retention time due to the increased hydrophobicity of the acetylglycine group.

    • Integrate the peak areas for both the unlabeled and labeled peptide.

    • Calculate the labeling efficiency using the following formula:

      Labeling Efficiency (%) = [Area(labeled) / (Area(labeled) + Area(unlabeled))] x 100

G cluster_hplc HPLC Analysis cluster_data Data Analysis inject Inject Sample onto C18 Column separate Separate by Reverse-Phase Gradient inject->separate detect Detect at 214 nm separate->detect identify Identify Unlabeled and Labeled Peptide Peaks detect->identify integrate Integrate Peak Areas identify->integrate calculate Calculate Labeling Efficiency integrate->calculate

Workflow for HPLC-based determination of labeling efficiency.

Mass Spectrometry Method for Determining Labeling Efficiency

Mass spectrometry offers a highly accurate method for determining labeling efficiency by directly measuring the molecular weights of the species in the reaction mixture.

Instrumentation:

  • Mass Spectrometer (e.g., ESI-QTOF, MALDI-TOF).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified reaction mixture in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infusion and Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Mass Analysis: Acquire the mass spectrum to determine the molecular weights of the parent ions.

  • Data Analysis:

    • Identify the mass peaks corresponding to the unlabeled peptide and the this compound labeled peptide. The expected mass shift upon conjugation with this compound is +114.1 Da.

    • Determine the relative intensities of the peaks for the unlabeled and labeled species.

    • Calculate the labeling efficiency by comparing the peak intensities:

      Labeling Efficiency (%) = [Intensity(labeled) / (Intensity(labeled) + Intensity(unlabeled))] x 100

Signaling Pathways and Logical Relationships

The reaction of this compound with a primary amine is a straightforward nucleophilic acyl substitution.

G AcGlyOsu This compound (N-acetylglycine N-hydroxysuccinimide ester) Reaction Nucleophilic Acyl Substitution (pH 8.3-8.5) AcGlyOsu->Reaction PrimaryAmine Primary Amine (e.g., on a peptide) PrimaryAmine->Reaction LabeledPeptide Labeled Peptide (Stable Amide Bond) Reaction->LabeledPeptide NHS N-hydroxysuccinimide (Leaving Group) Reaction->NHS

Reaction mechanism of this compound with a primary amine.

References

Application Notes: Ac-Gly-Osu for Irreversible Blocking of Primary Amines in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of proteomics, particularly in mass spectrometry-based analyses, the chemical modification of proteins and peptides is a fundamental technique. Ac-Gly-Osu (N-α-acetyl-glycine N-hydroxysuccinimide ester) is a reagent designed for the irreversible blocking of primary amines. This modification is crucial for several applications, including preventing unwanted side reactions during subsequent chemical cross-linking, simplifying peptide fragmentation patterns in mass spectrometry, and serving as a control in labeling experiments. By reacting with the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, this compound effectively neutralizes their positive charge and renders them non-reactive to other amine-specific reagents.

Mechanism of Action

This compound utilizes N-hydroxysuccinimide (NHS) ester chemistry to achieve efficient acylation of primary amines.[1][2][3] The reaction is a nucleophilic acyl substitution where the unprotonated primary amine on a protein or peptide attacks the carbonyl carbon of the NHS ester.[4] This forms a transient intermediate that subsequently releases the N-hydroxysuccinimide (NHS) leaving group, resulting in a stable, irreversible amide bond.[1][4] This process is highly efficient in aqueous environments under mild, slightly alkaline conditions.[3]

Caption: Reaction of this compound with a primary amine.

Quantitative Data

The efficiency of the amine blocking reaction is critically dependent on several factors, most notably pH. The rate of the desired aminolysis reaction must compete with the rate of hydrolysis of the NHS ester, which increases with pH.

Table 1: Stability of NHS Esters as a Function of pH

This table illustrates the hydrolytic stability of the NHS ester group at various pH levels. As the pH increases, the half-life of the reactive ester decreases significantly.[2][4]

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.0Room Temperature~1 hour
8.04~1 hour
8.6410 minutes
9.0Room TemperatureMinutes

Source: Data compiled from general NHS ester chemistry literature.[2][4]

Table 2: Mass Modification Data

Successful modification of a primary amine with this compound results in a specific mass increase, which can be readily detected by mass spectrometry.

ReagentReactive GroupMass Shift (Monoisotopic)
This compoundN-hydroxysuccinimide ester+99.0320 Da

Experimental Protocols

Protocol 1: Blocking of Primary Amines in a Protein Sample

This protocol provides a general method for blocking primary amines on a purified protein sample using this compound.

Materials:

  • This compound

  • Purified protein sample (1-5 mg/mL)

  • Reaction Buffer: Amine-free buffer such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5.[5] (Note: Do not use Tris or glycine buffers as they contain primary amines and will compete with the reaction[4][6]).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for buffer exchange.

Procedure:

  • Protein Preparation: Prepare the protein solution in the Reaction Buffer. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.[4]

  • Reagent Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO.[3]

  • Reaction Setup: Add a 10- to 25-fold molar excess of the dissolved this compound to the protein solution.[4][7] The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.[4]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[3][4]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound.[4] Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by buffer exchanging the modified protein into a desired storage buffer using a desalting column or dialysis.[4]

  • Verification (Optional): The extent of amine blocking can be quantified using an assay such as the 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA) assay.[7] The mass shift can be confirmed by mass spectrometry.[8][9]

Protocol 2: Amine Blocking in a Proteomics Workflow for Mass Spectrometry

This protocol outlines the steps for blocking amines on a complex protein mixture prior to enzymatic digestion and LC-MS/MS analysis.

Materials:

  • Protein extract from cells or tissue

  • Lysis and Denaturation Buffer (e.g., 8 M Urea in an amine-free buffer)

  • This compound

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or other protease)

  • Quenching and Digestion Dilution Buffer (e.g., 50 mM Ammonium Bicarbonate)

  • Formic Acid

  • C18 Solid-Phase Extraction (SPE) column/tip

Procedure:

  • Protein Extraction and Denaturation: Lyse cells or tissue and solubilize proteins in a suitable buffer containing 8 M urea to ensure denaturation. Quantify the total protein concentration.

  • Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C. Alkylate cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.

  • Amine Blocking:

    • Dilute the sample with an amine-free buffer (e.g., 50 mM sodium phosphate, pH 8.0) to reduce the urea concentration to below 2 M.

    • Add a large molar excess of this compound (a starting point is an equal mass amount of this compound to the protein amount[7]).

    • Incubate for 1 hour at room temperature.

  • Protease Digestion:

    • Quench any remaining this compound and prepare for digestion by adding a buffer compatible with the chosen protease (e.g., ammonium bicarbonate for trypsin).

    • Add trypsin at a 1:50 to 1:100 (protease:protein, w/w) ratio.[5]

    • Incubate overnight at 37°C.[5]

  • Sample Cleanup:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.

    • Desalt the peptides using a C18 SPE column or tip to remove salts and unreacted reagents.[5]

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for mass spectrometry analysis.

Workflow and Downstream Considerations

Blocking primary amines with this compound has a direct impact on downstream proteomics analysis. In mass spectrometry, the modification prevents trypsin from cleaving at lysine residues, as the enzyme's recognition site is altered. This results in longer peptides, which can be beneficial for protein inference but may also present challenges for fragmentation and identification. The +99.0320 Da mass shift must be specified as a variable modification on lysine residues and peptide N-termini during database searching.

cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis node_style1 node_style1 node_style2 node_style2 node_style3 node_style3 node_style4 node_style4 A Protein Sample (Purified or Lysate) B Reduction & Alkylation (Optional) A->B C This compound Blocking B->C D Protease Digestion (e.g., Trypsin) C->D E Peptide Desalting (C18 SPE) D->E F LC-MS/MS Analysis E->F G Database Search (with variable modification) F->G

Caption: General workflow for amine blocking in proteomics.

References

Downstream Analysis of Ac-Gly-Osu Labeled Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acetylation is a crucial post-translational modification (PTM) that plays a vital role in regulating a wide array of cellular processes, including gene transcription, enzyme activity, and protein stability.[1][2] The dysregulation of protein acetylation has been implicated in numerous diseases, making the enzymes involved in this process attractive therapeutic targets.[1] Ac-Gly-Osu (N-hydroxysuccinimidyl ester of acetate) is an amine-reactive reagent used to chemically label proteins at lysine residues, mimicking endogenous acetylation. This labeling strategy enables the investigation of protein acetylation and its functional consequences. This document provides detailed protocols for labeling proteins with this compound and for the subsequent downstream analysis using mass spectrometry and Western blotting.

Experimental Workflow Overview

The overall workflow for the analysis of this compound labeled proteins involves three main stages: protein labeling, followed by two primary downstream analysis methods: Mass Spectrometry for comprehensive, unbiased identification and quantification of acetylation sites, and Western Blotting for targeted validation and semi-quantitative analysis of specific proteins.

This compound Workflow cluster_0 Protein Labeling cluster_1 Downstream Analysis cluster_2 Data Output Protein Protein Sample AcGlyOsu This compound Labeling Protein->AcGlyOsu LabeledProtein This compound Labeled Protein AcGlyOsu->LabeledProtein MS Mass Spectrometry LabeledProtein->MS Proteomics Analysis WB Western Blot LabeledProtein->WB Targeted Validation MS_Data Identification & Quantification of Acetylation Sites MS->MS_Data WB_Data Detection & Semi-Quantification of Target Protein WB->WB_Data

Caption: Overall experimental workflow for this compound labeling and downstream analysis.

Experimental Protocols

Protocol 1: this compound Labeling of Proteins

This protocol describes the chemical labeling of proteins with this compound.

Materials:

  • Protein sample (in a buffer free of primary amines, e.g., PBS)

  • This compound (N-hydroxysuccinimidyl ester of acetate)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Desalting column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Protein Sample:

    • Ensure the protein solution is in a buffer that does not contain primary amines (e.g., Tris or glycine), as these will compete with the labeling reaction. If necessary, buffer exchange the protein into PBS.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Labeling Reaction:

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to adjust the pH to ~8.3.

    • Add the this compound stock solution to the protein solution. A molar excess of 20-40 fold of this compound to protein is recommended as a starting point. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle stirring or rocking.

  • Removal of Excess Reagent:

    • Remove unreacted this compound by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Verification of Labeling (Optional):

    • The extent of labeling can be assessed by mass spectrometry (observing a mass shift corresponding to the acetyl-glycine moiety) or by Western blot using an anti-acetyl-lysine antibody.

Protocol 2: Downstream Analysis by Mass Spectrometry

This protocol outlines the preparation of this compound labeled proteins for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification and quantification of acetylation sites.

Materials:

  • This compound labeled protein sample

  • Urea

  • Ammonium bicarbonate (NH₄HCO₃)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade trypsin

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • C18 solid-phase extraction (SPE) cartridges

  • Anti-acetyl-lysine antibody-conjugated beads (for enrichment)

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • To the labeled protein solution, add urea to a final concentration of 8 M and NH₄HCO₃ to a final concentration of 100 mM.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Add IAA to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature to alkylate cysteine residues.

  • Protein Digestion:

    • Dilute the sample 4-fold with 100 mM NH₄HCO₃ to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Enrichment of Acetylated Peptides (Optional but Recommended):

    • Resuspend the dried peptides in an appropriate immunoprecipitation buffer.

    • Incubate the peptide solution with anti-acetyl-lysine antibody-conjugated beads to enrich for acetylated peptides.[3]

    • Wash the beads to remove non-specifically bound peptides.

    • Elute the enriched acetylated peptides.

  • LC-MS/MS Analysis:

    • Resuspend the final peptide sample in a solution of 0.1% formic acid.

    • Analyze the peptides by LC-MS/MS. The mass spectrometer will fragment the peptides and the resulting fragmentation spectra can be used to identify the peptide sequence and the site of acetylation.[4]

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, SEQUEST, MaxQuant) to identify the acetylated peptides and proteins from the MS/MS data.[4]

MS_Workflow start Labeled Protein Sample denature Denaturation, Reduction, Alkylation start->denature digest Tryptic Digestion denature->digest desalt Peptide Desalting digest->desalt enrich Enrichment of Acetylated Peptides desalt->enrich lcms LC-MS/MS Analysis enrich->lcms data Data Analysis lcms->data

Caption: Mass Spectrometry workflow for acetylated protein analysis.

Protocol 3: Downstream Analysis by Western Blot

This protocol provides a method for the detection of this compound labeled proteins by Western blot, which is useful for validating the results from mass spectrometry or for analyzing specific proteins of interest.

Materials:

  • This compound labeled protein sample

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody (anti-acetyl-lysine or a protein-specific antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Tris-buffered saline with Tween 20 (TBST)

Procedure:

  • Sample Preparation:

    • Mix the labeled protein sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-lysine antibody) diluted in blocking buffer, typically overnight at 4°C.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.

Data Presentation

Quantitative data from mass spectrometry and semi-quantitative data from Western blotting can be summarized in tables for clear comparison.

Table 1: Representative Quantitative Mass Spectrometry Data

This table shows an example of quantitative data for acetylated peptides identified by mass spectrometry from a hypothetical experiment comparing a control and a treated sample.

ProteinPeptide SequenceAcetylation SiteFold Change (Treated/Control)p-value
Histone H3KSTGGKAPRLysine 92.50.001
Tubulin alpha-1ATGSQQYQDATADEQGEFLysine 401.80.015
GAPDHVVTGAPAKKLysine 1910.70.042
p53EPPLSQETFSDLWKLLPENLysine 3823.10.0005

Table 2: Representative Semi-Quantitative Western Blot Data

This table illustrates how Western blot data can be presented to show changes in the acetylation of a target protein.

Target ProteinConditionBand Intensity (Arbitrary Units)Normalized Fold Change
Acetyl-p53Control12,5001.0
Acetyl-p53Treated35,0002.8
Total p53Control45,0001.0
Total p53Treated46,5001.03
Loading Control (Actin)Control60,0001.0
Loading Control (Actin)Treated59,0000.98

Application in Signaling Pathway Analysis: The Insulin Signaling Pathway

Protein acetylation is known to play a role in the insulin signaling pathway.[7] this compound labeling can be a valuable tool to study the dynamics of protein acetylation in response to insulin stimulation. For example, researchers can treat cells with insulin, label the proteome with this compound at different time points, and then use mass spectrometry to identify and quantify changes in acetylation on key signaling proteins.

Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K Grb2 Grb2 IRS->Grb2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Metabolism Glucose Metabolism Akt->Metabolism Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Growth Cell Growth & Gene Expression ERK->Growth

References

Troubleshooting & Optimization

Technical Support Center: Ac-Gly-Osu Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during protein and peptide labeling with Acetyl-glycine N-hydroxysuccinimide ester (Ac-Gly-Osu).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is an amine-reactive labeling reagent. It consists of an N-hydroxysuccinimide (NHS) ester functional group, which reacts with primary amines (such as the side chain of lysine residues and the N-terminus of proteins) to form stable amide bonds. It is commonly used in bioconjugation to attach a small, hydrophilic acetylated glycine spacer to proteins, peptides, or other molecules.[1]

Q2: What is the optimal pH for labeling reactions with this compound?

A2: The optimal pH range for labeling reactions with NHS esters like this compound is between 7.2 and 8.5.[2][][4] At a lower pH, the primary amines on the protein are protonated and less nucleophilic, which slows down the reaction.[5] At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency.[2][][6] For many applications, a pH of 8.3 is a good starting point.[7]

Q3: What are the primary causes of low labeling efficiency with this compound?

A3: Several factors can lead to low labeling efficiency:

  • Hydrolysis of this compound: The NHS ester is sensitive to moisture and can be hydrolyzed, rendering it inactive. This is accelerated at higher pH.[][6]

  • Presence of competing amines: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the this compound.[6][8]

  • Low protein concentration: At low protein concentrations (below 1-2 mg/mL), the competing hydrolysis reaction can dominate, leading to reduced labeling efficiency.[6]

  • Inappropriate molar ratio: An insufficient molar excess of this compound over the protein will result in a low degree of labeling.[6]

  • Poor solubility of the reagent: If the this compound is not fully dissolved before being added to the aqueous reaction buffer, its reactivity will be low.[6]

Q4: How can I determine the degree of labeling (DOL) for my this compound conjugate?

A4: The degree of labeling (DOL), which is the average number of this compound molecules attached to each protein molecule, can be determined using UV-Vis spectrophotometry. This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and, if the label has a distinct absorbance, at its maximum absorbance wavelength. A correction factor is necessary to account for the label's absorbance at 280 nm.[5][8][9][10]

Q5: What are some common storage and handling recommendations for this compound?

A5: this compound should be stored at -20°C in a desiccated environment to prevent hydrolysis.[11] When preparing to use the reagent, it should be allowed to warm to room temperature before opening to prevent condensation of moisture.[6] Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and used immediately.[6][8]

Troubleshooting Guide

Issue: Low or No Labeling Efficiency

This is the most frequently encountered issue. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Action
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[6]
Presence of Competing Amines Ensure that the protein solution is free from amine-containing buffers (e.g., Tris, glycine) and other substances with primary amines (e.g., ammonium salts, BSA, gelatin). If necessary, perform a buffer exchange via dialysis or gel filtration into an amine-free buffer like PBS or sodium bicarbonate.[6][7][8]
Hydrolyzed this compound Use a fresh vial of this compound. Ensure the reagent is stored properly at -20°C under dry conditions. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[6][11]
Low Protein Concentration The efficiency of the labeling reaction is dependent on the concentration of the reactants. Protein concentrations below 1-2 mg/mL can lead to significantly reduced labeling efficiency. If possible, concentrate the protein solution before labeling. A protein concentration of 2.5 mg/mL or higher is recommended for better efficiency.[6]
Inappropriate Molar Ratio An insufficient molar excess of this compound will result in a low degree of labeling. A common starting point is a 10- to 20-fold molar excess of the reagent over the protein. This ratio may need to be optimized for your specific protein and desired DOL.[6]
Poor Solubility of this compound Ensure the this compound is completely dissolved in an appropriate anhydrous organic solvent (DMSO or DMF) before adding it to the protein solution. The final concentration of the organic solvent in the reaction mixture should typically be less than 10%.[6]
Inaccessible Primary Amines The labeling reaction targets the N-terminus and lysine residues. If your protein has a low number of accessible primary amines due to its tertiary structure, the labeling efficiency will be inherently low. Consider alternative labeling chemistries that target other functional groups.[6]

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general method for labeling a protein with this compound.

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 7.4).[7]

    • If the buffer contains amines like Tris or glycine, perform a buffer exchange using a desalting column or dialysis.[8]

    • Adjust the protein concentration to 2-5 mg/mL for optimal labeling.[6]

  • This compound Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use (e.g., 10 mg/mL).[6]

  • Labeling Reaction:

    • Add the desired molar excess of the dissolved this compound to the protein solution while gently vortexing. A 10-20 fold molar excess is a good starting point.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[6]

  • Purification of the Labeled Protein:

    • Remove unreacted this compound and byproducts using a desalting column, dialysis, or spin filtration.

Protocol for Determining the Degree of Labeling (DOL)
  • Measure Absorbance:

    • After purification, measure the absorbance of the labeled protein solution at 280 nm (A280) using a UV-Vis spectrophotometer.

    • Dilute the sample if the absorbance is too high to be accurately measured.

  • Calculate Protein Concentration:

    • Use the Beer-Lambert law to calculate the protein concentration:

      • Protein Concentration (M) = A280 / (ε_protein * path length)

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Degree of Labeling:

    • As this compound itself does not have a strong chromophore for easy quantification, the DOL is often determined by other methods such as mass spectrometry, which can measure the mass shift upon labeling. Alternatively, if this compound is used as a linker for a dye, the dye's absorbance can be used to calculate the DOL.[5][9]

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the labeling efficiency of NHS esters like this compound. Note that these are generalized examples, and optimal conditions should be determined empirically for each specific protein.

Table 1: Effect of pH on Labeling Efficiency (Illustrative)

Reaction pHRelative Labeling EfficiencyRelative Hydrolysis Rate
6.5LowLow
7.4ModerateModerate
8.3HighModerate-High
9.0HighHigh

Table 2: Effect of Molar Ratio of this compound to Protein on Degree of Labeling (Illustrative)

Molar Ratio (this compound : Protein)Expected Degree of Labeling (DOL)
5:11-2
10:13-5
20:16-8
50:1>10 (potential for precipitation)

Visualizations

Troubleshooting_Workflow Troubleshooting Low Labeling Efficiency with this compound start Start: Low Labeling Efficiency check_buffer Check Buffer Composition (Amine-free? pH 7.2-8.5?) start->check_buffer buffer_ok Buffer OK check_buffer->buffer_ok Yes buffer_bad Buffer Incorrect check_buffer->buffer_bad No check_reagent Check this compound (Fresh? Stored Correctly?) buffer_ok->check_reagent exchange_buffer Action: Buffer Exchange (Dialysis/Desalting Column) buffer_bad->exchange_buffer exchange_buffer->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok Yes reagent_bad Reagent Suspect check_reagent->reagent_bad No check_concentration Check Protein Concentration (>2 mg/mL?) reagent_ok->check_concentration use_fresh_reagent Action: Use Fresh Reagent Prepare Stock Solution Immediately Before Use reagent_bad->use_fresh_reagent use_fresh_reagent->check_concentration conc_ok Concentration OK check_concentration->conc_ok Yes conc_low Concentration Low check_concentration->conc_low No check_ratio Check Molar Ratio (10-20x excess?) conc_ok->check_ratio concentrate_protein Action: Concentrate Protein conc_low->concentrate_protein concentrate_protein->check_ratio ratio_ok Ratio OK check_ratio->ratio_ok Yes ratio_low Ratio Low check_ratio->ratio_low No end Re-run Experiment ratio_ok->end increase_ratio Action: Increase Molar Ratio ratio_low->increase_ratio increase_ratio->end

Caption: Troubleshooting workflow for low labeling efficiency with this compound.

Reaction_Pathway This compound Labeling Reaction and Competing Hydrolysis cluster_main Desired Labeling Reaction cluster_side Competing Hydrolysis Reaction Protein Protein-NH2 (Lysine or N-terminus) LabeledProtein Protein-NH-CO-Gly-Ac (Stable Amide Bond) Protein->LabeledProtein pH 7.2-8.5 AcGlyOsu This compound AcGlyOsu->LabeledProtein NHS N-Hydroxysuccinimide AcGlyOsu2 This compound HydrolyzedProduct Ac-Gly-OH (Inactive) AcGlyOsu2->HydrolyzedProduct Accelerated at high pH Water H2O Water->HydrolyzedProduct NHS2 N-Hydroxysuccinimide

References

Technical Support Center: Ac-Gly-Osu in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the precipitation of Ac-Gly-Osu (N-Acetylglycine N-hydroxysuccinimide ester) in reaction buffers during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile bioconjugation reagent.[1] It is an N-hydroxysuccinimide (NHS) ester of N-acetylglycine, which makes it reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[2][3] Its primary applications include peptide synthesis and serving as a linker in bioconjugation to attach molecules to proteins or other biomolecules, which is valuable in drug delivery systems.[1]

Q2: I observed a precipitate after adding this compound to my reaction buffer. What is the likely cause?

Precipitation of this compound in an aqueous reaction buffer is a common issue primarily due to its limited aqueous solubility.[3][4] Like many non-sulfonated NHS esters, this compound is often poorly soluble in water-based solutions and should first be dissolved in a minimal amount of a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[3][5][6]

Q3: Could the precipitate be the hydrolysis product of this compound?

While this compound is susceptible to hydrolysis, its hydrolysis product, N-acetylglycine, is highly soluble in water. This suggests that the observed precipitate is more likely the unreacted this compound.

Q4: How does pH affect the stability and reactivity of this compound?

The pH of the reaction buffer is a critical factor. The reaction with primary amines is most efficient at a pH between 7.2 and 8.5.[3] At lower pH values, the primary amines are protonated and less reactive. At higher pH values (above 8.5), the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[5][7]

Q5: Which buffers are compatible with this compound reactions?

It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the this compound.[3][6] Recommended buffers include phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate or borate buffers.[2][3][5] Buffers containing Tris or glycine should be avoided.[3][6]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues encountered during bioconjugation reactions with this compound.

Initial Troubleshooting Steps
  • Review Reagent Preparation: Ensure that the this compound was first dissolved in a minimal amount of anhydrous DMSO or DMF before being added to the aqueous reaction buffer.[3][5][6]

  • Check Organic Solvent Concentration: The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be below 10% to avoid potential protein denaturation and precipitation.[2]

  • Verify Buffer Composition: Confirm that the reaction buffer is free of primary amines (e.g., Tris, glycine).[3][6]

  • Assess Molar Excess: A high molar excess of the hydrophobic this compound can lead to precipitation. Consider reducing the molar ratio of this compound to your target molecule.

Systematic Troubleshooting Flowchart

G cluster_0 start Precipitation Observed in Reaction Buffer q1 Was this compound pre-dissolved in anhydrous DMSO or DMF? start->q1 sol1 Dissolve this compound in a minimal volume of anhydrous DMSO or DMF before adding to the buffer. q1->sol1 No q2 Is the final organic solvent concentration < 10%? q1->q2 Yes sol1->q2 sol2 Reduce the volume of organic solvent used to dissolve this compound. Prepare a more concentrated stock solution if necessary. q2->sol2 No q3 Is the reaction buffer free of primary amines (e.g., Tris)? q2->q3 Yes sol2->q3 sol3 Perform buffer exchange of your biomolecule into an amine-free buffer like PBS, HEPES, or Sodium Bicarbonate. q3->sol3 No q4 Is the concentration of This compound appropriate? q3->q4 Yes sol3->q4 sol4 Lower the concentration of this compound. Consider a stepwise addition to the reaction. q4->sol4 No end Precipitation Resolved q4->end Yes sol4->end

Caption: Troubleshooting flowchart for this compound precipitation.

Quantitative Data Summary

The stability of the N-hydroxysuccinimide ester is critical for successful conjugation and is highly dependent on the pH of the reaction buffer. The following table summarizes the approximate half-life of NHS esters under various conditions.

pHTemperature (°C)Approximate Half-life
7.004-5 hours
8.04~1 hour
8.6410 minutes
>9.0Room Temperature< 10 minutes

Data generalized from typical NHS ester behavior.[3]

Experimental Protocols

This section provides a general protocol for the bioconjugation of a protein with this compound. This should be considered a starting point, and optimization may be necessary for your specific application.

Materials
  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Protocol
  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh immediately before use.

  • Perform the Conjugation Reaction:

    • Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess is a common starting point.

    • Ensure the final volume of DMSO does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quench the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl, pH 8.0).

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Experimental Workflow Diagram

G cluster_0 p1 Prepare Protein Solution (Amine-free buffer, pH 7.2-7.5) p3 Conjugation Reaction (Add this compound to protein, incubate) p1->p3 p2 Prepare this compound Stock (10 mg/mL in anhydrous DMSO) p2->p3 p4 Quench Reaction (Add Tris-HCl) p3->p4 p5 Purify Conjugate (Desalting column) p4->p5 end Characterize Conjugate p5->end

Caption: General workflow for protein conjugation with this compound.

Signaling Pathways and Logical Relationships

The core of the issue with this compound precipitation lies in the interplay between its chemical properties and the reaction conditions. The following diagram illustrates the logical relationships leading to either a successful conjugation or precipitation.

G cluster_0 start This compound dissolution Dissolution Method start->dissolution aqueous Direct addition to Aqueous Buffer dissolution->aqueous Incorrect organic Pre-dissolution in Anhydrous DMSO/DMF dissolution->organic Correct precipitation Precipitation (Low Aqueous Solubility) aqueous->precipitation reaction Addition to Reaction Buffer organic->reaction conditions Reaction Conditions reaction->conditions good Amine-free buffer pH 7.2-8.5 Organic solvent < 10% conditions->good Optimal bad Amine-containing buffer Incorrect pH Excess organic solvent conditions->bad Suboptimal success Successful Conjugation good->success failure Precipitation or Low Yield bad->failure

Caption: Logical pathways for this compound in a bioconjugation reaction.

References

Technical Support Center: Post-Labeling Purification of Ac-Gly-OSu Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of unreacted N-acetylglycine N-hydroxysuccinimide ester (Ac-Gly-OSu) following bioconjugation reactions. Adherence to proper purification protocols is critical for obtaining pure, well-characterized conjugates and ensuring the reliability of downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to remove unreacted this compound after the labeling reaction?

Unreacted this compound is a reactive molecule that can continue to modify your target molecule or other primary amine-containing species in your sample, leading to a heterogeneous product with undefined properties. Furthermore, the presence of unreacted label and its hydrolysis byproducts can interfere with downstream analytical techniques and functional assays, compromising the accuracy and reproducibility of your results.

Q2: What are the primary methods for removing unreacted this compound?

The two main strategies for removing unreacted this compound are chemical quenching followed by physical purification.

  • Chemical Quenching: This involves adding a small molecule containing a primary amine to the reaction mixture. This "quenching agent" reacts with and deactivates any remaining this compound.

  • Physical Purification: After quenching, purification methods are used to separate the labeled macromolecule from the quenched label, hydrolyzed this compound, and the quenching agent itself. The most common methods are size-exclusion chromatography (SEC) and dialysis.

Q3: Which quenching agent should I use?

The choice of quenching agent depends on your downstream applications. Tris and glycine are the most commonly used quenching agents.

  • Tris (tris(hydroxymethyl)aminomethane): Highly effective and readily available. However, Tris can interfere with certain protein quantification assays (e.g., Bradford assay) and may not be suitable for all downstream applications.

  • Glycine: A simple amino acid that is also an effective quenching agent. It is generally more compatible with a wider range of downstream applications than Tris.

  • Other options: Lysine and ethanolamine can also be used.

Q4: Can the quenching agent interfere with my downstream experiments?

Yes, residual quenching agents can interfere with subsequent experiments. For example, primary amine-containing quenching agents can react with reagents in downstream labeling steps. It is crucial to efficiently remove the quenching agent after stopping the reaction, which is achieved through physical purification methods like size-exclusion chromatography or dialysis. If you are performing sensitive enzyme assays or mass spectrometry, it is essential to ensure the quenching agent is thoroughly removed.[1][2][3]

Q5: How do I choose between size-exclusion chromatography and dialysis for purification?

The choice between SEC and dialysis depends on factors like sample volume, concentration, and the desired speed of purification.

  • Size-Exclusion Chromatography (e.g., spin columns): Ideal for rapid purification of small sample volumes. It is highly efficient at separating the large labeled molecule from smaller contaminants.

  • Dialysis: Better suited for larger sample volumes. It is effective for buffer exchange and removing small molecules, but it is a slower process than SEC.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Labeling Efficiency Hydrolyzed this compound: The reagent is sensitive to moisture.Allow the this compound vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Incorrect Buffer pH: The optimal pH for NHS ester reactions is 7.2-8.5.Ensure your reaction buffer is within this range. Use amine-free buffers like PBS, HEPES, or borate buffer.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine will compete with your target molecule for the label.Perform a buffer exchange to an amine-free buffer before starting the labeling reaction.
Precipitation of Labeled Molecule High Molar Excess of this compound: Over-labeling can alter the solubility of the protein.Reduce the molar excess of this compound used in the reaction. Optimize the labeling stoichiometry.
High Concentration of Organic Solvent: this compound is often dissolved in DMSO or DMF.Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.
Residual Unreacted this compound After Purification Inefficient Quenching: Insufficient quenching agent or time.Ensure the quenching agent is added at a sufficient final concentration (e.g., 20-100 mM) and incubated for at least 15-30 minutes.
Inappropriate Purification Method: The chosen method may not be optimal for your sample.For small volumes, use a size-exclusion spin column with an appropriate molecular weight cutoff. For larger volumes, ensure sufficient dialysis time and buffer changes.
Interference in Downstream Assays Residual Quenching Agent: Tris or glycine remaining in the sample.Ensure thorough removal of the quenching agent by performing an additional purification step (e.g., another round of SEC or dialysis). Consider using a quenching agent less likely to interfere with your specific assay.[1][3]

Quantitative Data Summary

The following table provides a general comparison of the common methods used for the removal of unreacted NHS esters like this compound. The actual efficiency may vary depending on the specific experimental conditions.

Method Typical Efficiency (% Removal of Small Molecules) Processing Time Sample Volume Key Advantages Key Disadvantages
Quenching + Size-Exclusion Chromatography (Spin Column) >99%< 15 minutesSmall (< 2.5 mL)Fast, high recovery, efficient removalCan lead to sample dilution
Quenching + Dialysis >98%4 hours - overnightLarge (> 1 mL)Handles large volumes, effective buffer exchangeTime-consuming, potential for sample loss

Experimental Protocols

Protocol 1: Quenching of Unreacted this compound

This protocol describes the chemical inactivation of excess this compound after the labeling reaction.

Materials:

  • Reaction mixture containing the labeled molecule and unreacted this compound.

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.

Procedure:

  • Following the completion of the labeling reaction, add the quenching solution to the reaction mixture to achieve a final concentration of 20-100 mM. For example, add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction mixture for a final concentration of 50 mM.

  • Gently mix the solution by vortexing or pipetting.

  • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Proceed immediately to the purification step to remove the quenched this compound and the quenching agent.

Protocol 2: Purification using Size-Exclusion Chromatography (Spin Column)

This protocol is suitable for the rapid purification of small-volume samples.

Materials:

  • Quenched reaction mixture.

  • Size-exclusion spin column with an appropriate molecular weight cutoff (MWCO) for your target molecule.

  • Collection tubes.

  • Buffer for equilibration and elution (e.g., PBS).

Procedure:

  • Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the desired elution buffer.

  • Place the equilibrated spin column into a collection tube.

  • Carefully apply the entire quenched reaction mixture to the center of the resin bed in the spin column.

  • Centrifuge the column at the manufacturer's recommended speed and time (e.g., 1,000 x g for 2 minutes).

  • The purified, labeled molecule will be in the eluate in the collection tube. The smaller molecules (quenched this compound, hydrolyzed this compound, and quenching agent) will be retained in the column matrix.

  • Store the purified conjugate appropriately.

Visualizations

experimental_workflow cluster_labeling Labeling Reaction cluster_quenching Quenching cluster_purification Purification cluster_final Final Product start Target Molecule + this compound reaction Incubation (pH 7.2-8.5) start->reaction quench Add Quenching Agent (e.g., Tris or Glycine) reaction->quench incubation_quench Incubate (15-30 min) quench->incubation_quench purify Purification Method incubation_quench->purify sec Size-Exclusion Chromatography purify->sec Small Volume dialysis Dialysis purify->dialysis Large Volume final_product Purified Labeled Molecule sec->final_product dialysis->final_product

Caption: Experimental workflow for the removal of unreacted this compound.

troubleshooting_logic cluster_low_labeling Low Labeling cluster_precipitation Precipitation cluster_residual_label Residual Label start Problem Encountered q1 Check this compound Integrity start->q1 Low Labeling q4 Reduce Molar Excess of this compound start->q4 Precipitation q6 Increase Quenching Concentration/Time start->q6 Residual Label q2 Verify Buffer pH (7.2-8.5) q1->q2 q3 Ensure Buffer is Amine-Free q2->q3 q5 Minimize Organic Solvent (<10%) q4->q5 q7 Optimize Purification Method q6->q7

Caption: Troubleshooting logic for common issues in this compound labeling.

References

Technical Support Center: Ac-Gly-Osu Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Acetyl-Glycine N-hydroxysuccinimide ester (Ac-Gly-Osu) in bioconjugation experiments. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with amino acids?

This compound is an N-hydroxysuccinimide (NHS) ester, a class of reagents highly reactive towards primary amines.[1] In peptides and proteins, the primary reaction sites are the α-amino group at the N-terminus and the ε-amino group of lysine side chains.[1][2] The reaction is a nucleophilic acyl substitution that forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1]

Q2: My conjugation reaction is showing low yield. What is the most common cause?

The most common issue leading to low yield is the hydrolysis of the this compound reagent. NHS esters react with water in a competing side reaction, which converts the ester into an unreactive carboxylic acid (Acetyl-glycine).[1] This hydrolysis is highly dependent on pH and temperature; the rate increases significantly at pH values above 8.5.[1][3] To minimize hydrolysis, it is crucial to maintain the optimal pH range and prepare the this compound solution in an anhydrous solvent like DMSO or DMF immediately before use.[1][3]

Q3: Can this compound react with amino acid side chains other than lysine?

Yes, under certain conditions, side reactions can occur with other nucleophilic amino acid side chains. While these reactions are generally less efficient than the primary reaction with amines, they can lead to unintended modifications and product heterogeneity.[1]

  • Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated to form ester bonds. These O-acylations are less stable than amide bonds and are more likely to occur at a lower pH (around 6.0) where primary amines are protonated and thus less reactive.[1][4]

  • Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can react to form a thioester linkage.[1][4] The resulting thioester bond is more easily broken (labile) than an amide bond.[1]

  • Histidine and Arginine: Reactivity with the imidazole group of histidine and the guanidinium group of arginine has been noted, but these are typically considered minor side reactions.[1][4]

Q4: What is the optimal pH for conducting a conjugation reaction with this compound?

The optimal pH for NHS ester conjugations is typically between 7.2 and 8.5.[1] This range represents a compromise:

  • Below pH 7.2: Primary amines become increasingly protonated (-NH₃⁺), rendering them non-nucleophilic and drastically slowing the desired reaction.[1]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases substantially, consuming the reagent before it can react with the target protein or peptide.[1][3]

Q5: I need to use a buffer for my reaction. Which ones should I choose or avoid?

It is critical to use an amine-free buffer. Buffers like Tris contain primary amines that will compete with the target molecule for reaction with this compound, reducing conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS) at pH 7.4 or sodium bicarbonate (0.1 M, pH 8.3-8.5).[3]

Troubleshooting Guide

SymptomPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Hydrolysis of this compound: Reagent was exposed to water or high pH for too long. 2. Incorrect pH: pH is below 7.2, protonating target amines. 3. Reactive Buffer: Buffer contains primary amines (e.g., Tris). 4. Inactive Reagent: this compound was improperly stored or is old.1. Prepare this compound stock solution in anhydrous DMSO or DMF immediately before use. Keep reaction pH between 7.2 and 8.5.[1][3] 2. Verify the pH of your protein/peptide solution and adjust to the 7.2-8.5 range. 3. Switch to an amine-free buffer such as PBS or sodium bicarbonate.[3] 4. Use a fresh vial of this compound and store it desiccated at the recommended temperature (-20°C).[5]
Multiple Products or Broad Peaks in HPLC/MS 1. Side Reactions: this compound is reacting with side chains of Cys, Tyr, Ser, or Thr. 2. Multiple Lysine Modifications: The target protein has multiple accessible lysine residues.1. If possible, adjust pH to favor amine reactivity (7.2-8.5) and minimize O-acylation. Consider protecting sensitive residues if heterogeneity is a major concern.[1] 2. Reduce the molar excess of this compound or shorten the reaction time. Analyze product distribution with LC-MS to identify species with different modification levels.
Product is Unstable Formation of Labile Bonds: The conjugation may have occurred on Cysteine (forming a thioester) or Tyrosine/Serine (forming an O-acyl ester) instead of Lysine.Thioester and O-acyl ester bonds are less stable than the desired amide bond.[1] Confirm the site of modification using peptide mapping or mass spectrometry. Optimizing the reaction pH to be more favorable for amine reaction (7.2-8.5) can reduce these side products.

Data Summary: Side Reactions of this compound

The following table summarizes the potential side reactions during conjugation experiments.

Reacting GroupAmino Acid(s)Nucleophilic MoietySide Product BondBond Stability vs. AmideFavorable Conditions
Water(Solvent)Hydroxide (-OH)Carboxylic Acid (hydrolysis)N/ApH > 8.5, elevated temperature[1][3]
HydroxylTyrosine, Serine, ThreonineHydroxyl (-OH)O-acyl EsterLess Stable / LabileLower pH (~6.0)[1][4]
SulfhydrylCysteineThiol (-SH)ThioesterLess Stable / LabileGenerally less favored than amine reaction[1]
ImidazoleHistidineImidazole RingAcyl-imidazoleMinor Side ProductGenerally low reactivity[1][4]
GuanidiniumArginineGuanidinium GroupAcyl-guanidiniumMinor Side ProductGenerally low reactivity[1][4]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

This protocol provides a general starting point. Molar ratios and reaction times may need to be optimized for specific applications.

  • Prepare Protein Solution: Dissolve the target protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4) to a final concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before starting the reaction, dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution.[1][3]

  • Initiate Conjugation: While gently vortexing or stirring the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution. Ensure the final concentration of the organic solvent (DMSO/DMF) remains below 10% to avoid protein denaturation.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[3]

  • Stop Reaction & Purify: The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted this compound. Purify the resulting conjugate from excess reagent and byproducts using an appropriate method, such as dialysis, size-exclusion chromatography (e.g., a PD-10 desalting column), or HPLC.[3][6]

Protocol 2: Analysis of Conjugation Products

  • Sample Preparation: Take an aliquot of the reaction mixture after quenching. If necessary, dilute it with a suitable mobile phase (e.g., water with 0.1% TFA).

  • RP-HPLC Analysis: Inject the sample onto a C18 reversed-phase HPLC column. Elute with a gradient of water and acetonitrile (both typically containing 0.1% trifluoroacetic acid). Monitor the elution profile at 220 nm and 280 nm. Unconjugated protein, conjugated protein, and byproducts should elute at different retention times.

  • Mass Spectrometry (LC-MS): For definitive identification, couple the HPLC output to an electrospray ionization mass spectrometer (ESI-MS). The mass of the resulting conjugate should equal the mass of the starting protein plus the mass of the added acetyl-glycine group (99.03 Da) for each modification. This will confirm successful conjugation and help identify the number of modifications per protein molecule.[7]

Visualizations

Reaction_Pathways This compound Reaction Pathways cluster_main Desired Reaction (pH 7.2-8.5) cluster_side Side Reactions reagent This compound main_product Stable Amide Conjugate (Peptide-NH-CO-Gly-Ac) reagent->main_product + Peptide (Lys/N-Term) hydrolysis Hydrolysis Product (Ac-Gly-OH, Inactive) reagent->hydrolysis + H2O (pH > 8.5) thioester Thioester Product (Peptide-S-CO-Gly-Ac) reagent->thioester + Peptide (Cys) o_acyl O-acyl Ester Product (Peptide-O-CO-Gly-Ac) reagent->o_acyl + Peptide (Tyr/Ser, pH ~6.0) peptide Peptide with - N-Terminus (NH2) - Lysine (ε-NH2) - Cysteine (SH) - Tyrosine (OH) water Water (H2O) Troubleshooting_Workflow Troubleshooting Workflow for Low Conjugation Yield start Start: Low Yield check_ph Is reaction pH between 7.2-8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Action: Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_reagent Was this compound stock prepared fresh in anhydrous solvent? check_buffer->check_reagent Yes change_buffer Action: Switch to PBS or Bicarbonate check_buffer->change_buffer No remake_reagent Action: Use fresh This compound and prepare stock immediately before use check_reagent->remake_reagent No success Problem Solved check_reagent->success Yes adjust_ph->success change_buffer->success remake_reagent->success

References

Technical Support Center: Optimizing pH for Ac-Gly-Osu Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the pH and other critical parameters for successful protein conjugation using Acetyl-glycine N-hydroxysuccinimide ester (Ac-Gly-Osu).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound protein conjugation and why is it so critical?

The optimal pH for conjugating this compound, an N-hydroxysuccinimide (NHS) ester, to primary amines on a protein is between 7.2 and 8.5 .[1][2][] Many protocols find the most efficient labeling occurs in the more specific range of pH 8.3 to 8.5 .[4][5]

This pH range is critical due to the chemistry of the reaction, which involves a trade-off between two competing processes:

  • Aminolysis (Desired Reaction): The target for conjugation is a primary amine (e.g., the ε-amino group of a lysine residue), which must be in its unprotonated, nucleophilic state (-NH₂) to react with the NHS ester. At acidic pH levels (<7), these amines are predominantly protonated (-NH₃⁺) and non-reactive, which significantly slows or prevents conjugation.[1][4][5] Increasing the pH shifts the equilibrium towards the reactive, unprotonated form.

  • Hydrolysis (Competing Reaction): The NHS ester is susceptible to hydrolysis, a reaction with water that cleaves the ester, rendering it inactive.[6] The rate of this competing hydrolysis reaction increases significantly with rising pH.[1][2][4]

Therefore, the optimal pH range of 7.2-8.5 is a "sweet spot" where a sufficient number of primary amines are deprotonated and reactive, while the rate of NHS ester hydrolysis remains manageable.[4]

G cluster_0 pH Scale cluster_1 Reaction Balance low_ph Low pH (<7) optimal_ph Optimal pH (7.2 - 8.5) aminolysis_low Aminolysis Rate: Very Low low_ph->aminolysis_low hydrolysis_low Hydrolysis Rate: Low low_ph->hydrolysis_low high_ph High pH (>9) aminolysis_opt Aminolysis Rate: High optimal_ph->aminolysis_opt hydrolysis_opt Hydrolysis Rate: Moderate optimal_ph->hydrolysis_opt aminolysis_high Aminolysis Rate: High high_ph->aminolysis_high hydrolysis_high Hydrolysis Rate: Very High high_ph->hydrolysis_high result_low Result: Poor Conjugation aminolysis_low->result_low hydrolysis_low->result_low result_opt Result: Successful Conjugation aminolysis_opt->result_opt hydrolysis_opt->result_opt result_high Result: Low Yield (Reagent Loss) aminolysis_high->result_high hydrolysis_high->result_high

Diagram 1: The pH optimization balance for NHS ester conjugation.
Q2: How does pH affect the stability of the this compound (NHS ester)?

The stability of this compound, like all NHS esters, is highly dependent on pH due to hydrolysis. As the pH increases, the rate of hydrolysis accelerates, resulting in a significantly shorter half-life for the reactive ester.[4] Performing the reaction at a lower temperature (4°C) can help to slow down hydrolysis, but it will also slow the rate of the desired aminolysis reaction.[1]

Data Presentation: Stability of NHS Esters

The following table summarizes the impact of pH and temperature on the hydrolytic half-life of a typical NHS ester.

pHTemperatureHalf-life of NHS EsterSource(s)
7.00°C4-5 hours[2][4]
7.0Ambient~7 hours[4]
8.04°C~1 hour[4]
8.5Room Temperature125-180 minutes[4]
8.64°C10 minutes[2][4]
9.0Room TemperatureMinutes[4]
Q3: What are the best buffers to use for this conjugation?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the this compound, thereby reducing conjugation efficiency.[1][7]

  • Recommended Buffers: Phosphate, Borate, Bicarbonate, or HEPES buffers are ideal choices.[1][2] A common and effective buffer is 0.1 M sodium bicarbonate or 0.1 M sodium phosphate at the desired pH (7.2-8.5).[5]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (Tris-HCl) and glycine, should be avoided in the reaction mixture.[1][7] However, these reagents are useful for quenching the reaction once it is complete.[2]

Troubleshooting Guide

Q4: My conjugation efficiency is consistently low. What should I do?

Low conjugation yield is a common problem that can often be traced to reaction conditions, reagent quality, or buffer composition. The following workflow can help identify the root cause.

G start Low Conjugation Yield cond1 Verify Reaction Conditions (pH, Molar Ratio, Time, Temp) start->cond1 cond2 Assess Reagent Quality (this compound & Solvent) cond1->cond2 Conditions OK proc1 Adjust pH to 8.0-8.5 Increase Molar Excess Optimize Time/Temp cond1->proc1 Issue Found cond3 Analyze Buffer (Check for Primary Amines) cond2->cond3 Reagents OK proc2 Use Fresh this compound Use Anhydrous Solvent (DMSO/DMF) cond2->proc2 Issue Found end_ok High Yield Achieved cond3->end_ok Buffer OK proc3 Buffer Exchange into Amine-Free Buffer (e.g., PBS, Borate) cond3->proc3 Issue Found proc1->end_ok proc2->end_ok proc3->end_ok

Diagram 2: A logical workflow for troubleshooting low conjugation yield.

Potential Causes and Solutions:

  • Suboptimal pH: Use a calibrated pH meter to confirm your reaction buffer is within the optimal 7.2-8.5 range.[6]

  • Inactive this compound: The NHS ester may have hydrolyzed due to improper storage (exposure to moisture) or handling. Ensure the vial is warmed to room temperature before opening to prevent condensation.[6] Always prepare solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[1][6]

  • Incompatible Buffer: Ensure your buffer is free of primary amines like Tris or glycine.[1] If necessary, perform a buffer exchange using dialysis or a desalting column.[7]

  • Suboptimal Molar Ratio: If the protein concentration is low (<5 mg/mL), a higher molar excess (20- to 50-fold) of the NHS ester may be required. For higher protein concentrations, a 10- to 20-fold excess is a good starting point.[6]

Q5: My protein precipitated after I added the this compound solution. What happened?

Protein precipitation is often caused by the organic solvent (e.g., DMSO, DMF) used to dissolve the this compound. Adding too large a volume of this solvent to the aqueous protein solution can cause the protein to denature and precipitate.

Troubleshooting Steps:

  • Minimize Organic Solvent: Dissolve the this compound in the smallest possible volume of anhydrous DMSO or DMF to create a concentrated stock solution. This minimizes the volume of organic solvent added to the reaction.[1]

  • Optimize Labeling Ratio: A very high degree of labeling, especially with a hydrophobic molecule, can decrease the overall solubility of the protein. Consider reducing the molar excess of the this compound.[1]

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol provides a general guideline. Optimization is often required for specific proteins.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or Phosphate/Borate buffer)

  • Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Sephadex G-25 desalting column)

Methodology:

  • Prepare the Protein Solution: Ensure the protein is in the Reaction Buffer at a concentration of 1-10 mg/mL.[1] If the protein is in an incompatible buffer (like Tris), perform a buffer exchange into the Reaction Buffer.[1]

  • Prepare the this compound Solution: Allow the vial of this compound to equilibrate to room temperature before opening.[6] Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[1]

  • Perform the Conjugation Reaction: Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[6] Mix gently and incubate at room temperature for 1-4 hours or at 4°C overnight.[1][6]

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[1][6] This will consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Protein: Remove unreacted this compound and reaction byproducts (N-hydroxysuccinimide) by passing the reaction mixture over a desalting column (e.g., gel filtration) equilibrated with your desired storage buffer (e.g., PBS).[1][5]

G cluster_0 Reaction Chemistry reac Protein-NH₂ + this compound prod Protein-NH-CO-Gly-Ac (Stable Amide Bond) reac->prod Aminolysis (Desired Reaction) side NHS Ester Hydrolysis (Inactive Reagent) reac->side Hydrolysis (Competing Reaction)

Diagram 3: this compound conjugation reaction and competing hydrolysis.

References

Ac-Gly-Osu cross-reactivity with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-Gly-Osu (N-Acetylglycine N-hydroxysuccinimide ester). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of this compound and to troubleshoot common issues related to its reactivity and cross-reactivity with various functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary functional group targeted by this compound?

This compound is an amine-reactive N-hydroxysuccinimide (NHS) ester. Its primary targets are primary aliphatic amines (–NH₂), such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins and peptides.[1][2] The reaction, a nucleophilic acyl substitution, results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS).[1]

Q2: Can this compound react with other functional groups on a protein?

Yes, under certain conditions, this compound can exhibit cross-reactivity with other nucleophilic functional groups found on amino acid side chains. These side reactions are generally less efficient than the primary reaction with amines.[1][2] The most common side reactions involve:

  • Hydroxyl groups (-OH): Found on tyrosine, serine, and threonine residues.[1][2]

  • Sulfhydryl/Thiol groups (-SH): Found on cysteine residues.[1][2]

  • Imidazole groups: Found on histidine residues.[2]

  • Guanidinium groups: Minor reactivity has been reported with arginine residues.[2]

Q3: What is the most significant competing reaction when using this compound?

The most critical competing reaction is the hydrolysis of the NHS ester by water.[2] This reaction converts the this compound into an unreactive carboxylic acid (N-acetylglycine) and NHS, preventing it from conjugating to the target molecule. The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline.[2][3]

Q4: How does pH affect the reactivity and specificity of this compound?

The pH of the reaction buffer is the most critical factor influencing both the desired reaction and potential side reactions.[2]

  • Optimal pH (7.2 - 8.5): This range provides the best balance for efficient conjugation to primary amines.[1] In this range, a sufficient concentration of primary amines is deprotonated and nucleophilic, while the rate of hydrolysis of the NHS ester is manageable.[1][4] The most commonly recommended pH for optimal labeling is between 8.3 and 8.5.[4][5]

  • Low pH (< 7.2): Primary amines are increasingly protonated (–NH₃⁺), making them poor nucleophiles and significantly slowing the desired reaction rate.[1] However, side reactions with hydroxyl groups (tyrosine, serine, threonine) can become more pronounced at lower pH where amines are less reactive.[1][2]

  • High pH (> 8.5): The rate of NHS ester hydrolysis increases dramatically.[1] While amines are more nucleophilic, the rapid degradation of the this compound can lead to a significant reduction in conjugation efficiency.[3][4]

Data Presentation: Reactivity and Stability

Table 1: pH Influence on the Half-life of NHS Esters

This table summarizes the stability of the NHS ester moiety at different pH values and temperatures, highlighting the rapid increase in the rate of the competing hydrolysis reaction with increasing pH.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[1][3]
7.0Room Temp.~1-2 hours[6]
8.04~1 hour[1]
8.64~10 minutes[3]
9.0Room Temp.Minutes[7]
Table 2: Relative Reactivity and Bond Stability of this compound with Protein Functional Groups
Functional GroupAmino Acid(s)Relative ReactivityResulting BondBond StabilityKey Considerations
Primary Amine Lysine, N-terminusVery High Amide Very Stable (Half-life ~7 years in water)[8]The desired, primary reaction. Most efficient at pH 7.2-8.5.[1]
Sulfhydryl (Thiol) CysteineHighThioesterLabileLess favored than amine reaction. The thioester bond is susceptible to hydrolysis and displacement by amines.[1][2]
Phenolic Hydroxyl TyrosineModerateEster (O-acyl)LabileMore prevalent at lower pH (<7.5).[1][2] The resulting ester bond is significantly less stable than an amide bond and can be hydrolyzed.
Imidazole HistidineModerateAcyl-imidazoleVery LabileCan act as a catalyst for other reactions. The resulting bond is highly unstable.[9]
Aliphatic Hydroxyl Serine, ThreonineLowEster (O-acyl)LabileGenerally a minor side reaction, but can be significant if primary amines are inaccessible.[2][9] The resulting ester is unstable.
Guanidinium ArginineVery LowAcyl-guanidiniumUnstableConsidered a minor side reaction with limited impact.[2]
Water (Hydrolysis) -pH-DependentCarboxylic Acid-The main competing reaction. Rate increases significantly with pH.[2][3]

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency or No Product Formation

Low or no yield of the desired conjugate is a common problem. Use the following decision tree to diagnose the potential cause.

Caption: Troubleshooting workflow for low conjugation yield.
Issue 2: Loss of Protein Activity or Protein Precipitation After Labeling

Modification of critical residues or changes in protein properties can lead to loss of function or aggregation.

LossOfActivity start Start: Protein Inactive or Precipitated check_overlabeling High molar excess of This compound used? start->check_overlabeling cause_overlabeling Cause: Over-labeling. Excessive modification can alter structure and solubility. check_overlabeling->cause_overlabeling Yes check_ph Reaction pH outside 7.2-8.5 range? check_overlabeling->check_ph No solution_overlabeling Solution: Reduce molar excess of this compound. cause_overlabeling->solution_overlabeling cause_side_reactions Cause: Off-target modification of critical residues (Tyr, Ser, Thr, Cys) likely occurred. check_ph->cause_side_reactions Yes check_solvent High concentration of organic solvent (DMSO/DMF)? check_ph->check_solvent No solution_ph Solution: Maintain pH between 7.2-8.5 to maximize amine specificity. cause_side_reactions->solution_ph cause_solvent Cause: Organic solvent may have denatured the protein. check_solvent->cause_solvent Yes cause_active_site Cause: Modification of a lysine in the active site or a key binding interface. check_solvent->cause_active_site No solution_solvent Solution: Minimize final solvent concentration (<10%). cause_solvent->solution_solvent solution_active_site Solution: Consider site-directed mutagenesis or alternative conjugation chemistry. cause_active_site->solution_active_site

Caption: Diagnostic pathway for loss of protein function.

Experimental Protocols

Protocol 1: Standard Protein Conjugation with this compound

This protocol provides a general guideline for conjugating this compound to a protein targeting primary amines. Optimization may be required for specific proteins.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3.[5]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5]

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[10]

  • Purification column (e.g., desalting column for size-exclusion chromatography).

Workflow Diagram:

ConjugationWorkflow prep_protein 1. Prepare Protein (1-10 mg/mL in Amine-Free Buffer, pH 8.3) react 3. Mix & React (Add reagent to protein, 1-4h at RT or overnight at 4°C) prep_protein->react prep_reagent 2. Prepare this compound (Dissolve fresh in anhydrous DMSO/DMF) prep_reagent->react quench 4. Quench Reaction (Add Tris or Glycine to consume excess reagent) react->quench purify 5. Purify Conjugate (Size-Exclusion Chromatography to remove byproducts) quench->purify

Caption: Standard experimental workflow for protein conjugation.

Procedure:

  • Prepare Protein Solution: Dissolve your protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is currently in a buffer containing primary amines (like Tris), it must be exchanged into the appropriate Reaction Buffer using dialysis or a desalting column.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL). Do not store the reagent in solution.

  • Conjugation Reaction: Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point). Add the this compound solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is less than 10%.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Reactions at 4°C can help minimize hydrolysis.[1]

  • Quench Reaction: Stop the reaction by adding the Quenching Reagent to a final concentration of 20-50 mM. Incubate for 15-30 minutes to ensure all unreacted this compound is consumed.

  • Purify Conjugate: Remove unreacted this compound, the NHS byproduct, and quenching reagent from the conjugated protein using a desalting column or dialysis.

Protocol 2: Verifying Off-Target Modification by Mass Spectrometry

This protocol outlines a general approach to identify potential cross-reactivity of this compound with non-amine functional groups using mass spectrometry (MS).

Procedure:

  • Perform Conjugation: Label your protein of interest using the standard protocol (Protocol 1).

  • Sample Preparation for MS:

    • Denature, reduce, and alkylate the conjugated protein using a standard proteomics workflow.

    • Digest the protein into smaller peptides using an appropriate protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a database search software (e.g., MaxQuant, Proteome Discoverer, etc.) to identify the peptides.

    • Crucially, configure the search parameters to include variable modifications corresponding to the mass of the N-acetylglycine moiety on the side chains of not only lysine (K) but also tyrosine (Y), serine (S), threonine (T), cysteine (C), and histidine (H).[2]

    • Manually inspect the MS/MS spectra of any identified off-target modifications to confirm the site of the modification based on the presence of fragment ions (b- and y-ions) that contain the mass shift.[2]

This technical guide provides a foundational understanding of this compound reactivity. For specific applications, empirical optimization of reaction conditions is always recommended.

References

Improving the specificity of Ac-Gly-Osu labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Acetyl-glycine N-hydroxysuccinimide ester (Ac-Gly-Osu) for labeling proteins and other biomolecules. The principles and protocols discussed here are broadly applicable to N-hydroxysuccinimide (NHS) ester chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound labeling?

This compound, like other N-hydroxysuccinimide (NHS) esters, primarily targets primary amines for acylation.[1][2] In proteins, the most common targets are the ε-amino group (-NH₂) on the side chain of lysine (Lys) residues and the α-amino group at the N-terminus of the polypeptide chain.[1][2] The reaction involves a nucleophilic attack from the deprotonated amine on the NHS ester, resulting in a stable, irreversible amide bond and the release of N-hydroxysuccinimide.[1][3]

Q2: My labeling efficiency is very low. What are the common causes?

Low labeling efficiency is a frequent issue and can stem from several factors:

  • Hydrolysis of this compound: NHS esters are susceptible to hydrolysis, where they react with water and become non-reactive.[4] This is the most common cause of low yield. The rate of hydrolysis increases significantly with pH.[4][5]

  • Incorrect Buffer pH: The reaction is highly pH-dependent.[5][6] If the pH is too low (<7.0), the target primary amines will be protonated (-NH₃⁺) and non-nucleophilic, slowing the desired reaction.[2][7] If the pH is too high (>8.5-9.0), hydrolysis of the this compound will outcompete the labeling reaction.[4][8] The optimal pH is typically a compromise between 7.2 and 8.5.[4][7]

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for the this compound, significantly reducing labeling efficiency.[7][8]

  • Improper Reagent Handling: this compound is moisture-sensitive.[7][8] Storing it improperly or opening the vial before it has warmed to room temperature can introduce moisture, leading to hydrolysis and inactivation.[7]

  • Poor Reagent Solubility: Some NHS esters have limited solubility in aqueous buffers. If the reagent is not fully dissolved, the reaction efficiency will be poor.[4][8]

Q3: How can I improve the specificity of my labeling and avoid side reactions?

While this compound is selective for primary amines, side reactions can occur with other nucleophilic residues, especially under non-optimal conditions.[2][9]

  • Primary Side Targets: The most common off-target residues are Tyrosine (Tyr), Serine (Ser), and Threonine (Thr), where the hydroxyl groups can be acylated to form less stable ester bonds.[2][10][11][12][13] The sulfhydryl group of Cysteine (Cys) is also a potent nucleophile that can react.[2]

  • Conditions Promoting Side Reactions:

    • High Molar Excess: Using a large molar excess of this compound increases the likelihood of reactions with less reactive, secondary targets.[10][11][12][13]

    • Absence of Accessible Amines: If the protein has few surface-exposed lysines, the reagent is more likely to react with other nucleophiles.[2]

  • Strategies to Improve Specificity:

    • Optimize pH: Operating within the recommended pH range of 7.2-8.5 is crucial.[2]

    • Optimize Molar Ratio: Titrate the molar excess of this compound. Start with a 5- to 20-fold molar excess and adjust as needed based on the degree of labeling.[1][7]

    • Reverse O-acylation: If modification of hydroxyl groups is a concern, the resulting ester bonds can be selectively hydrolyzed. One method is to treat the sample with hydroxylamine.[14] Another approach involves incubating the sample in a boiling water bath, which hydrolyzes the less stable acetyl-ester bonds while leaving the stable amide bonds intact.[10][11][12][13]

Q4: My protein lost its biological activity after labeling. What happened?

Loss of activity can occur if the labeling reaction modifies critical amino acid residues.[2] This could be due to:

  • Modification of Active Site Residues: A lysine or other critical residue within the protein's active site or a key binding interface may have been labeled, blocking its function.[2]

  • Disruption of Protein Structure: Over-labeling can alter the protein's charge and conformation, leading to denaturation or aggregation.[2][4] The reaction of an NHS ester with a primary amine neutralizes its positive charge, which can affect the protein's isoelectric point.[4]

To mitigate this, try reducing the molar excess of this compound to achieve a lower degree of labeling.[8] If a specific lysine is known to be critical, site-directed mutagenesis could be considered if feasible.

Troubleshooting Guides

Issue 1: Low or No Labeling Efficiency
Potential Cause Recommended Solution Citations
Incorrect Buffer pH Verify the buffer pH is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often ideal.[7][8]
Amine-Containing Buffers Perform buffer exchange into an amine-free buffer like PBS, borate, or carbonate-bicarbonate before labeling.[4][7][8]
Inactive/Hydrolyzed Reagent Store this compound desiccated at -20°C to -80°C. Allow the vial to warm to room temperature before opening. Prepare stock solutions fresh in anhydrous DMSO or DMF.[7][8]
Low Protein Concentration Increase the protein concentration. A concentration of 2-10 mg/mL is recommended to favor the desired reaction over hydrolysis.[7][]
Insufficient Molar Excess Increase the molar excess of this compound. A 5- to 20-fold excess is a common starting point.[1][7]
Suboptimal Time/Temperature Increase the incubation time. Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[7][8]
Issue 2: Poor Specificity or Loss of Protein Activity
Potential Cause Recommended Solution Citations
Over-labeling Reduce the molar excess of this compound to achieve a lower degree of labeling (DOL).[8]
Side Reactions (O-acylation) After labeling, treat the sample with hydroxylamine or incubate in a boiling water bath to selectively hydrolyze the less stable ester bonds on Tyr, Ser, and Thr residues.[10][11][12][13][14]
Modification of Critical Residues Try a lower degree of labeling. If the problem persists, consider alternative labeling strategies or protein engineering.[2]
Protein Aggregation The change in protein charge post-labeling can sometimes cause aggregation. Try performing the reaction at a lower protein concentration.[4]

Quantitative Data

The stability of the NHS ester is critically dependent on the pH of the reaction buffer. As pH increases, the rate of hydrolysis competes more effectively with the desired amination reaction.

Table 1: Effect of pH on NHS Ester Stability

pH Half-life of NHS Ester
7.04-5 hours
8.610 minutes

Data compiled from multiple sources describing general NHS ester stability.[1][16][17]

Experimental Protocols & Workflows

Key Reaction Pathways

The diagram below illustrates the competing reactions involved in this compound labeling. The desired pathway is aminolysis, while the primary side reaction is hydrolysis.

cluster_0 Reaction Environment cluster_1 Reaction Products AcGlyOsu This compound (Active Ester) AmideBond Stable Amide Bond (Labeled Protein) AcGlyOsu->AmideBond Aminolysis (Desired Reaction) HydrolyzedEster Inactive Carboxylic Acid (Hydrolyzed Reagent) AcGlyOsu->HydrolyzedEster Hydrolysis (Competing Reaction) ProteinNH2 Protein Primary Amine (R-NH₂) ProteinNH2->AmideBond H2O Water (H₂O) H2O->HydrolyzedEster

Caption: Competing reaction pathways for this compound in an aqueous buffer.

General Labeling Protocol

This protocol provides a general framework for labeling a protein with this compound. Optimization is recommended for each specific protein and application.

A 1. Buffer Exchange Ensure protein is in amine-free buffer (e.g., PBS, Borate) at pH 7.2-8.5. B 2. Prepare this compound Dissolve immediately before use in anhydrous DMSO or DMF to make a concentrated stock (e.g., 10 mM). A->B C 3. Perform Labeling Reaction Add this compound stock to protein solution (5-20x molar excess). Incubate 1-4h at RT or overnight at 4°C. B->C D 4. Quench Reaction Add quenching buffer (e.g., 1M Tris, pH 8.0) to a final conc. of 20-50 mM. Incubate for 15-30 min. C->D E 5. Purify Conjugate Remove excess reagent and byproducts using a desalting column, size-exclusion chromatography, or dialysis. D->E

Caption: Standard experimental workflow for protein labeling with this compound.

Detailed Methodology: pH Optimization

To determine the optimal pH for a specific protein, a parallel reaction approach is recommended.

  • Prepare Protein: Perform a buffer exchange to ensure the protein is in an amine-free buffer (e.g., 0.1 M phosphate). Divide the protein solution into at least three aliquots.

  • Adjust pH: Adjust the pH of each aliquot to a different value using small additions of a suitable base (e.g., to pH 7.5, 8.0, and 8.5). Use a calibrated pH meter for accuracy.

  • Set up Parallel Reactions:

    • Maintain consistent protein concentration, this compound-to-protein molar ratio, reaction time, and temperature across all reactions.

    • Initiate the reactions by adding freshly prepared this compound stock solution to each tube.

  • Quench and Purify: After the incubation period, quench all reactions simultaneously with a quenching buffer (e.g., Tris-HCl). Purify each sample using an appropriate method, such as a desalting column, to remove unreacted label.

  • Analyze Results: Analyze the degree of labeling (DOL) for each sample using a suitable method (e.g., spectrophotometry or mass spectrometry) to identify the pH that yields the best result for your application.[1]

References

Impact of buffer components on Ac-Gly-Osu reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of buffer components on the reactivity of N-Acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu). The information is presented in a question-and-answer format to directly address common issues and facilitate troubleshooting during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

A1: The optimal pH range for the reaction of this compound with primary amines (aminolysis) is between 7.2 and 8.5 . At a pH below 7.2, the primary amine is largely protonated (-NH3+), rendering it non-nucleophilic and significantly slowing down the reaction. Conversely, at a pH above 8.5, the rate of hydrolysis of the this compound molecule itself increases substantially, which competes with the desired aminolysis reaction and reduces the overall yield of the conjugate.

Q2: Which buffers should be avoided when working with this compound?

A2: Buffers containing primary amines are incompatible with this compound reactions. These buffers will compete with the target molecule for reaction with the NHS ester, leading to low or no yield of the desired conjugate. Commonly used buffers to avoid include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

These buffers can, however, be used to quench the reaction and stop it at a desired time point.

Q3: What are the recommended buffers for this compound conjugation reactions?

A3: Amine-free buffers are essential for successful conjugation. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate

  • Carbonate/Bicarbonate

The choice of buffer can influence the reaction efficiency, and it is advisable to optimize the buffer system for your specific application.

Q4: How does buffer concentration affect the reactivity of this compound?

A4: While the primary concern is the type of buffer and pH, buffer concentration can also play a role. Higher buffer concentrations can sometimes increase the rate of hydrolysis. It is generally recommended to use a buffer concentration sufficient to maintain a stable pH throughout the reaction without being excessively high. A typical starting point is in the range of 50-100 mM.

Q5: How can I monitor the progress of my this compound conjugation reaction?

A5: The progress of the reaction can be monitored by tracking the disappearance of the starting materials (e.g., the protein or peptide to be labeled) and the appearance of the conjugated product. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and SDS-PAGE (for protein labeling) are commonly used. Additionally, the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which can be monitored spectrophotometrically by the increase in absorbance at around 260 nm.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation yield Inappropriate buffer: Use of a buffer containing primary amines (e.g., Tris, glycine).Switch to a recommended amine-free buffer such as PBS, HEPES, or Borate.
Incorrect pH: The reaction pH is too low (<7.2) or too high (>8.5).Adjust the pH of the reaction mixture to the optimal range of 7.2-8.5.
Hydrolysis of this compound: The reagent was exposed to moisture or stored improperly. The reaction time was too long at a high pH.Prepare fresh solutions of this compound immediately before use. Minimize reaction times at higher pH values.
Precipitation of reactants High concentration of this compound: The reagent may not be fully soluble in the reaction buffer.Dissolve this compound in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.
Protein/peptide instability: The target molecule is not stable at the reaction pH or in the chosen buffer.Perform a buffer exchange to a more suitable system for your target molecule. Optimize the pH to ensure the stability of your protein or peptide.
Inconsistent results Variable buffer preparation: Inconsistent pH or concentration of the reaction buffer.Prepare fresh buffers for each experiment and accurately measure the pH.
Degradation of this compound stock solution: Storing the reagent in solution for extended periods.Always prepare this compound solutions fresh for each experiment. Do not store in aqueous solutions.

Quantitative Data

Due to the limited availability of specific kinetic data for this compound in the literature, the following tables provide representative data for a well-studied N-hydroxysuccinimide (NHS) ester, 3,3'-dithiobis(succinimidyl propionate) (DSP), to illustrate the impact of reaction conditions. These values can serve as a useful guide for understanding the reactivity of this compound.

Table 1: Representative Rate Constants for NHS Ester Reactions

ReactionBuffer SystempHRate Constant (k)
Aminolysis (with ethylamine)50 mM Borate8.5kₐ = 9.4 ± 2.8 x 10⁻¹ M⁻¹s⁻¹[1]
Hydrolysis50 mM Borate8.5kₕ is >3 orders of magnitude higher than kₐ[1][2]

Table 2: Estimated Half-life of a Typical NHS Ester at Different pH Values

pHTemperature (°C)Estimated Half-life
7.044-5 hours
8.04~1 hour
8.64~10 minutes

Note: This data is for general guidance and the actual rates and half-life for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein
  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

    • If the protein is stored in a buffer containing primary amines, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.

  • This compound Solution Preparation:

    • Immediately before use, weigh out the required amount of this compound.

    • If this compound is not readily soluble in the reaction buffer, first dissolve it in a small volume of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring. The optimal time may need to be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

Protocol 2: Monitoring this compound Hydrolysis by UV-Vis Spectroscopy

This protocol allows for a qualitative assessment of the stability of this compound in a given buffer.

  • Prepare Solutions:

    • Prepare the desired amine-free buffer at the target pH.

    • Prepare a concentrated stock solution of this compound in anhydrous DMSO.

  • Spectrophotometer Setup:

    • Set a UV-Vis spectrophotometer to measure absorbance at 260 nm.

    • Use the amine-free buffer to zero the instrument.

  • Initiate Hydrolysis:

    • Add a small volume of the this compound stock solution to the buffer in a cuvette to achieve a final concentration that gives an initial absorbance in the linear range of the instrument.

    • Mix quickly and start recording the absorbance at 260 nm over time.

  • Data Analysis:

    • An increase in absorbance at 260 nm over time indicates the hydrolysis of the NHS ester and the release of N-hydroxysuccinimide.

    • The rate of this increase can be used to compare the stability of this compound in different buffer conditions.

Diagrams

experimental_workflow Experimental Workflow for this compound Conjugation A Protein Preparation (in amine-free buffer, pH 7.2-8.5) C Conjugation Reaction (1-4 hours, RT or 4°C) A->C B Prepare this compound Solution (fresh, in DMSO/DMF if needed) B->C D Quench Reaction (e.g., Tris or Glycine) C->D E Purification (e.g., Desalting Column) D->E F Characterization (e.g., HPLC, MS, SDS-PAGE) E->F

Caption: A typical experimental workflow for protein conjugation with this compound.

logical_relationship Key Factors Influencing this compound Reactivity cluster_0 Reaction Conditions cluster_1 Reaction Outcomes A pH F Desired Aminolysis (Conjugation) A->F Optimal pH (7.2-8.5) favors aminolysis G Competing Hydrolysis (Inactivation) A->G High pH (>8.5) increases hydrolysis B Buffer Type B->F Amine-free buffers (e.g., PBS, HEPES) B->G Amine-containing buffers (e.g., Tris, Glycine) compete C Buffer Concentration C->G High concentration can increase hydrolysis D Temperature D->G Higher temp accelerates hydrolysis E Reaction Time E->G Longer time allows more hydrolysis

Caption: Logical relationship of buffer components and conditions on this compound reactivity.

References

Preventing hydrolysis of Ac-Gly-Osu during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ac-Gly-Osu (Acetyl-glycine N-hydroxysuccinimide ester). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experiments, ensuring successful and reproducible results.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to the hydrolysis of this compound during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a significant problem in experiments?

A1: this compound, like other N-hydroxysuccinimide (NHS) esters, is susceptible to hydrolysis. This is a chemical reaction where the N-hydroxysuccinimide ester group reacts with water, converting the highly reactive ester into a non-reactive carboxylic acid (Acetyl-glycine) and releasing N-hydroxysuccinimide (NHS) as a byproduct.[1][2] This is a critical issue because the hydrolysis reaction directly competes with the desired conjugation reaction, where the NHS ester is intended to react with a primary amine on a target molecule (e.g., a protein, peptide, or amino-modified oligonucleotide).[2][3] The hydrolysis of this compound reduces the concentration of the active reagent, which can lead to lower conjugation efficiency, inconsistent results, and difficulty in reproducing experiments.[2]

Q2: What are the primary factors that influence the rate of this compound hydrolysis?

A2: The rate of this compound hydrolysis is primarily influenced by three main factors:

  • pH: The hydrolysis rate of NHS esters increases significantly with a rise in pH.[1][2] While the reaction with primary amines is also favored at alkaline pH, a balance must be struck to maximize labeling efficiency without causing excessive hydrolysis.[2]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of the NHS ester.[2]

  • Moisture: NHS esters are highly sensitive to moisture.[1] Exposure to water in the solvent, reagents, or from atmospheric humidity can lead to rapid hydrolysis.[4]

Q3: What is the optimal pH for reactions involving this compound to minimize hydrolysis?

A3: The optimal pH for this compound coupling reactions is a compromise between maximizing the reactivity of the target primary amine and minimizing the rate of NHS ester hydrolysis. For most bioconjugation applications, the recommended pH range is typically between 7.2 and 8.5.[5][6][7] A pH of 8.3-8.5 is often considered ideal for efficient conjugation.[5][8]

Q4: Which buffers are recommended for this compound reactions?

A4: It is essential to use amine-free buffers for successful conjugations with this compound. Commonly recommended buffers include:

  • Phosphate-Buffered Saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers[5][6]

These buffers should be prepared at the optimal pH range of 7.2 to 8.5.[5][6] 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffers are frequently used.[5]

Q5: Are there any buffers that should be strictly avoided?

A5: Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with this compound reactions.[5][6] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[5][6] However, Tris or glycine can be strategically used to quench the reaction at the end of the procedure.[5][6]

Q6: How should I handle the low aqueous solubility of this compound?

A6: this compound, being a non-sulfonated NHS ester, may have poor water solubility.[9][10] In such cases, the reagent should first be dissolved in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[5][8] It is crucial to use high-quality, anhydrous, and amine-free solvents.[4][8] The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% to avoid denaturation of proteins.[5][6]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or No Labeling Efficiency Hydrolyzed this compound Reagent Store the solid this compound reagent in a desiccator at -20°C.[5][11] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[4] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4][5] For a qualitative check of reagent activity, see the experimental protocol below.
Incorrect Buffer pH Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[6][9] A pH of 8.3-8.5 is often ideal.[5][8]
Presence of Competing Amines Use amine-free buffers such as PBS, bicarbonate, or HEPES.[6] Avoid buffers containing Tris or glycine.[6]
Dilute Protein/Target Molecule Solution Hydrolysis is a major competing reaction. In dilute solutions, the concentration of water is much higher than that of the target primary amines, favoring hydrolysis.[1] Increasing the concentration of the target molecule can improve efficiency.
Inconsistent Results Between Experiments Variable Reagent Activity The this compound may be hydrolyzing to different extents in each experiment due to slight variations in handling or timing. Standardize your protocol by preparing fresh solutions of the reagent for each experiment and being precise with incubation times and temperatures.[2]
Degraded Organic Solvent Use high-quality, anhydrous DMSO or amine-free DMF to dissolve the this compound.[5] Be aware that DMSO is very hygroscopic.[1][4]
Protein Precipitation After Adding this compound High Concentration of Organic Solvent The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should typically be kept below 10% to avoid protein denaturation.[5][6]
Change in Protein Charge The reaction of NHS esters with primary amines neutralizes the positive charge of the amine, which can sometimes lead to aggregation. Try performing the reaction at a lower protein concentration.[9]

Data Presentation

Hydrolytic Stability of NHS Esters

The stability of the NHS ester in this compound is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under various conditions. While this data is for NHS esters in general, it provides a valuable guideline for this compound.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[12]
7.0Room Temperature~7 hours[13]
8.04~1 hour[12]
8.5Room Temperature125-180 minutes[12]
8.6410 minutes[7][12]
9.0Room TemperatureMinutes[12][13]

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation with this compound

This protocol provides a general guideline for conjugating this compound to a primary amine-containing molecule (e.g., a protein). Optimization may be required for specific applications.

Materials:

  • This compound

  • Target molecule with primary amines

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3

  • Anhydrous DMSO or DMF

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Target Molecule Solution: Dissolve the target molecule in the reaction buffer to a suitable concentration (e.g., 5-10 mg/mL for proteins).[14] Ensure the buffer is free of any primary amines.

  • Prepare this compound Solution: Allow the vial of this compound to warm to room temperature before opening. Immediately before use, dissolve the this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[14]

  • Conjugation Reaction: Add a calculated molar excess of the dissolved this compound to the target molecule solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of this compound over the target molecule.[9]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[9] Incubation times may need to be optimized.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.[2] This will react with any unreacted this compound.

  • Purification: Remove unreacted this compound and byproducts using an appropriate method such as size-exclusion chromatography (desalting column) or dialysis.[12]

Protocol 2: Testing the Activity of this compound Reagent

This protocol allows for a qualitative assessment of your this compound reagent's activity by intentionally hydrolyzing it and measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm.[1][15] An active reagent will show a significant increase in absorbance after base treatment.[1]

Materials:

  • This compound reagent

  • Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)

  • 0.5-1.0 N NaOH

  • Spectrophotometer

Procedure:

  • Prepare Reagent Solution: Dissolve 1-2 mg of this compound in 2 mL of the amine-free buffer. If not water-soluble, first dissolve it in a small amount of anhydrous DMSO or DMF and then add the buffer.[13]

  • Prepare Control: Prepare a control tube containing only the buffer (and solvent if used).

  • Initial Absorbance Measurement: Zero the spectrophotometer at 260 nm using the control tube. Measure and record the absorbance of the this compound solution.[13]

  • Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH to intentionally hydrolyze the remaining active NHS ester.[5] Vortex for 30 seconds.[5]

  • Final Absorbance Measurement: Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[15]

  • Interpretation: If the final absorbance is significantly greater than the initial absorbance, the this compound reagent is active. If the absorbance does not increase, the reagent was likely already hydrolyzed and is inactive.[1]

Visualizations

Hydrolysis_Reaction AcGlyOsu This compound (Active Ester) AcGlyOH Ac-Gly-OH (Inactive Carboxylic Acid) AcGlyOsu->AcGlyOH Hydrolysis NHS N-Hydroxysuccinimide AcGlyOsu->NHS Releases Water H₂O (Water)

Caption: The hydrolysis of this compound, an undesirable side reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Reagent_Prep Prepare fresh this compound solution in anhydrous solvent Mix Add this compound to target molecule solution Reagent_Prep->Mix Target_Prep Prepare target molecule in amine-free buffer (pH 7.2-8.5) Target_Prep->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench reaction (optional) with Tris or Glycine Incubate->Quench Purify Purify conjugate Quench->Purify

Caption: A general experimental workflow to minimize this compound hydrolysis.

Troubleshooting_Logic Start Low Conjugation Efficiency? Check_Reagent Is this compound fresh and properly stored? Start->Check_Reagent Yes Check_pH Is reaction buffer pH between 7.2 and 8.5? Check_Reagent->Check_pH Yes Solution1 Use fresh, properly handled reagent. Perform activity test. Check_Reagent->Solution1 No Check_Buffer Is the buffer free of primary amines (e.g., Tris)? Check_pH->Check_Buffer Yes Solution2 Adjust buffer pH to 8.3-8.5. Check_pH->Solution2 No Solution3 Switch to a non-amine buffer (e.g., PBS, Bicarbonate). Check_Buffer->Solution3 No End Further optimize concentrations and incubation time. Check_Buffer->End Yes

Caption: A logical workflow for troubleshooting low conjugation efficiency.

References

Validation & Comparative

A Head-to-Head Comparison of Ac-Gly-Osu and Sulfo-NHS for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate labeling reagent is a critical step in ensuring the success of bioconjugation experiments. The choice between different reagents can significantly impact labeling efficiency, the stability of the resulting conjugate, and the preservation of protein function. This guide provides an objective comparison of two amine-reactive labeling reagents: Acetyl-glycine N-hydroxysuccinimide ester (Ac-Gly-Osu) and N-hydroxysulfosuccinimide (Sulfo-NHS) esters.

This comparison will delve into their chemical properties, reaction mechanisms, and performance characteristics, supported by available data and detailed experimental protocols. While direct comparative studies between this compound and Sulfo-NHS are limited, this guide infers a comparison based on the well-established properties of N-hydroxysuccinimide (NHS) esters and their sulfonated counterparts.

At a Glance: Key Differences

FeatureThis compound (Inferred)Sulfo-NHS
Solubility Low aqueous solubility; requires organic co-solvents (e.g., DMSO, DMF).[1]High water solubility.[2]
Cell Membrane Permeability Permeable.Impermeable.[2]
Primary Application General protein labeling in solution.Cell surface protein labeling.[2]
Reaction pH 7.2 - 8.5[]7.2 - 8.5[4]
Potential for Protein Precipitation Higher, due to the use of organic solvents.Lower, as reactions are performed in aqueous buffers.
Linker Arm Contains an acetylated glycine spacer.The linker is part of the molecule to be conjugated.

Chemical Properties and Reaction Mechanism

Both this compound and Sulfo-NHS esters are amine-reactive reagents that form stable amide bonds with primary amines, such as the N-terminus of a protein and the epsilon-amino group of lysine residues.[5][6] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide (or its sulfonated form) and the formation of a stable amide bond.[5]

The fundamental difference between the two lies in the presence of a sulfonate group (-SO₃⁻) on the N-hydroxysuccinimide ring of Sulfo-NHS.[2] This group imparts high water solubility, allowing for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents.[2] Consequently, Sulfo-NHS esters are ideal for labeling proteins on the surface of living cells, as their negative charge prevents them from crossing the cell membrane.[2]

This compound, lacking this sulfonate group, is a hydrophobic molecule with low aqueous solubility.[1] Therefore, it must be dissolved in an organic solvent like DMSO or DMF before being added to the protein solution.[7] This property makes it suitable for general protein labeling in solution but also allows it to permeate cell membranes, leading to the labeling of both cell surface and intracellular proteins.[2]

The "Ac-Gly" portion of this compound introduces an acetylated glycine linker. Glycine-based linkers are often used in bioconjugation to provide flexibility and reduce steric hindrance between the label and the protein.[8][9] The acetylation of the N-terminus of the glycine linker prevents it from reacting further.

Performance Comparison: Inferred Characteristics

Due to the lack of direct comparative experimental data for this compound, the following performance characteristics are inferred based on the known properties of NHS esters versus Sulfo-NHS esters.

Performance MetricThis compound (Inferred)Sulfo-NHSSupporting Evidence/Rationale
Labeling Efficiency Potentially lower in aqueous reactions due to competing hydrolysis of the NHS ester, which can be exacerbated by the presence of organic solvents. The rate of aminolysis can be three orders of magnitude lower than the rate of hydrolysis.[]Generally high in aqueous buffers, with careful control of pH to minimize hydrolysis.[][10]Hydrolysis of the NHS ester is a major competing reaction to the desired aminolysis.[] Sulfo-NHS allows for reactions in fully aqueous systems, which can be better optimized.
Stability of Resulting Conjugate Forms a highly stable amide bond.[][11]Forms a highly stable amide bond.[11]The amide bond formed by both NHS and Sulfo-NHS esters is thermodynamically stable and not readily cleaved under physiological conditions.[][11]
Effect on Protein Function The use of organic solvents may lead to protein denaturation and loss of function. The acetylated glycine linker may help to minimize steric hindrance from the conjugated label.[9][12]Generally considered milder due to the aqueous reaction conditions, preserving protein structure and function. The label itself can still cause steric hindrance.Organic solvents can disrupt the tertiary structure of proteins.[2] The choice of linker can influence the impact of the label on protein activity.[12]
Ease of Use Requires dissolution in an organic solvent, which must be added carefully to the protein solution to avoid precipitation.Dissolves directly in aqueous buffers, simplifying the reaction setup.The direct solubility of Sulfo-NHS in aqueous buffers streamlines the experimental workflow.[2]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol is a general guideline for labeling proteins with NHS esters and should be optimized for the specific protein and label.

Materials:

  • Protein solution (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Ensure the protein is in a suitable amine-free buffer at a concentration of 1-10 mg/mL.[7] Buffers containing primary amines, such as Tris, should be avoided.[7]

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[7]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.[2]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[2]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted label and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.[]

Protocol for Cell Surface Protein Labeling with Sulfo-NHS

This protocol is adapted for labeling proteins on the surface of living cells.

Materials:

  • Cells in suspension or adherent

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Sulfo-NHS ester labeling reagent

  • Quenching buffer (e.g., 100 mM glycine or Tris in PBS)

  • Ice

Procedure:

  • Cell Preparation:

    • Adherent cells: Wash the cells three times with ice-cold PBS to remove any amine-containing culture medium.

    • Suspension cells: Pellet the cells by centrifugation, discard the supernatant, and wash the cell pellet three times with ice-cold PBS. Resuspend the cells in PBS at a concentration of 1-25 x 10⁶ cells/mL.[2]

  • Prepare Sulfo-NHS Solution: Immediately before use, dissolve the Sulfo-NHS ester in PBS to the desired final concentration (typically 0.25-1 mg/mL).[2]

  • Labeling Reaction: Add the Sulfo-NHS ester solution to the cells and incubate for 30 minutes to 1 hour at 4°C (on ice) or room temperature. Incubation at 4°C is often preferred to minimize internalization of the label.[2]

  • Quenching: To stop the labeling reaction, add the quenching buffer to the cells and incubate for 5-15 minutes at room temperature.[2]

  • Washing: Wash the cells three times with ice-cold PBS to remove excess labeling reagent and byproducts.[2]

  • Downstream Analysis: The labeled cells are now ready for downstream applications.

Visualizing the Chemistry and Workflow

cluster_reagents Labeling Reagents cluster_protein Target Protein cluster_reaction Labeling Reaction cluster_products Labeled Products AcGlyOsu This compound Reaction Nucleophilic Acyl Substitution AcGlyOsu->Reaction SulfoNHS Sulfo-NHS SulfoNHS->Reaction Protein Protein with Primary Amines (N-terminus, Lysine) Protein->Reaction LabeledProtein Labeled Protein (Stable Amide Bond) Reaction->LabeledProtein Byproduct NHS or Sulfo-NHS Reaction->Byproduct start Start prep_reagent Prepare Labeling Reagent (Dissolve in appropriate solvent) start->prep_reagent prep_protein Prepare Protein Sample (Buffer exchange to amine-free buffer) start->prep_protein reaction Incubate Protein and Reagent prep_reagent->reaction prep_protein->reaction quench Quench Reaction reaction->quench purify Purify Labeled Protein (Remove excess label) quench->purify analyze Analyze Labeled Protein purify->analyze end End analyze->end

References

A Head-to-Head Comparison of Ac-Gly-Osu and Other Amine-Reactive Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a fundamental technique. The ability to attach probes, drugs, or other functional molecules to proteins, peptides, and antibodies is crucial for a vast array of applications, from basic research to the development of targeted therapeutics. Primary amines, present on the N-terminus of polypeptide chains and the side chains of lysine residues, are the most common targets for such modifications due to their abundance and accessibility.[1] A variety of amine-reactive reagents have been developed, each with distinct chemical properties, reaction kinetics, and stability of the resulting conjugate.

This guide provides an objective comparison of Acetyl-glycine N-hydroxysuccinimide ester (Ac-Gly-Osu) with other common classes of amine-reactive reagents. This compound is a type of N-hydroxysuccinimide (NHS) ester, which is widely used for its efficiency in forming stable amide bonds with primary amines.[][3] This comparison will delve into the performance of this compound relative to other NHS esters, isothiocyanates, and sulfonyl chlorides, supported by experimental data to inform the selection of the most suitable reagent for a given bioconjugation task.

Quantitative Performance Comparison of Amine-Reactive Reagents

The selection of an amine-reactive reagent is a critical decision that influences the efficiency of the conjugation reaction, the stability of the final product, and the preservation of the biomolecule's function. The following table summarizes key quantitative and qualitative parameters for this compound (as a representative NHS ester) and other major classes of amine-reactive reagents.

FeatureThis compound (NHS Ester)IsothiocyanatesSulfonyl Chlorides
Reactive Group N-hydroxysuccinimide esterIsothiocyanateSulfonyl chloride
Target Primary aminesPrimary aminesPrimary and secondary amines, thiols, phenols, imidazoles
Resulting Bond AmideThioureaSulfonamide
Optimal Reaction pH 7.2 - 8.5[][4]9.0 - 9.5[5]> 8.0
Reaction Speed Fast (minutes to a few hours)[][6]Moderate to Slower[6]Very Fast
Reagent Stability in Aqueous Solution Susceptible to hydrolysis, especially at higher pH. Half-life can be as short as 10 minutes at pH 8.6.[4][7]Generally more stable to hydrolysis than NHS esters.[7]Highly reactive and readily hydrolyzed in water.
Bond Stability Highly stable amide bond.[5]Stable thiourea bond, though some reports suggest it can be less stable than an amide bond over time.[5][7]Very stable sulfonamide bond.
Primary Side Reaction Hydrolysis of the ester group.[4]Reaction with other nucleophiles, such as thiols.Hydrolysis of the sulfonyl chloride.

Signaling Pathways and Reaction Mechanisms

The fundamental reaction for all amine-reactive reagents involves the nucleophilic attack of a primary amine on an electrophilic center of the reagent. This leads to the formation of a stable covalent bond. The specific mechanism and the resulting linkage, however, differ between the classes of reagents.

Amine_Reactive_Conjugation cluster_reagents Amine-Reactive Reagents cluster_biomolecule Biomolecule cluster_products Conjugated Products This compound This compound Amide_Bond Protein-NH-CO-R (Amide Bond) This compound->Amide_Bond Nucleophilic Acyl Substitution Isothiocyanate Isothiocyanate Thiourea_Bond Protein-NH-CS-NH-R (Thiourea Bond) Isothiocyanate->Thiourea_Bond Addition Reaction Sulfonyl_Chloride Sulfonyl_Chloride Sulfonamide_Bond Protein-NH-SO₂-R (Sulfonamide Bond) Sulfonyl_Chloride->Sulfonamide_Bond Nucleophilic Substitution Protein_NH2 Protein-NH₂ (Primary Amine) Protein_NH2->Amide_Bond Protein_NH2->Thiourea_Bond Protein_NH2->Sulfonamide_Bond

Reaction pathways of different amine-reactive reagents with a primary amine on a protein.

Experimental Protocols

The following are generalized protocols for the conjugation of amine-reactive reagents to proteins. It is crucial to optimize reaction conditions, such as the molar ratio of the reagent to the protein, for each specific application.

Protocol 1: Protein Labeling with this compound (NHS Ester)

Materials:

  • Protein solution (2-10 mg/mL in an amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0).

  • This compound.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography column for purification.

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer. Buffers containing primary amines like Tris will compete with the target protein for the reagent.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein (a 10-20 fold molar excess is a common starting point).

    • Slowly add the this compound solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes.

  • Purification: Separate the labeled protein from unreacted reagent and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

  • Characterization: Determine the degree of labeling by spectrophotometry or mass spectrometry.

Protocol 2: Protein Labeling with an Isothiocyanate

Materials:

  • Protein solution (2-10 mg/mL in a carbonate-bicarbonate buffer, pH 9.0-9.5).

  • Isothiocyanate reagent (e.g., FITC).

  • Anhydrous DMF or DMSO.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography column.

Procedure:

  • Prepare Protein Solution: Dissolve or exchange the protein into a carbonate-bicarbonate buffer at pH 9.0-9.5.

  • Prepare Isothiocyanate Stock Solution: Dissolve the isothiocyanate reagent in DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the isothiocyanate solution to the protein solution with gentle stirring.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Quench Reaction (Optional): The reaction can be stopped by adding the quenching buffer.

  • Purification: Purify the conjugate using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling.

Conclusion

The choice of an amine-reactive reagent is a critical step in any bioconjugation strategy. This compound, as a representative NHS ester, offers a reliable and efficient method for labeling proteins, forming highly stable amide bonds under physiological to slightly alkaline conditions.[][3] NHS esters are often favored for their rapid reaction rates and the exceptional stability of the resulting amide bond.[4][5] However, their susceptibility to hydrolysis necessitates careful control of reaction conditions.[4][7]

Isothiocyanates provide a viable alternative, forming stable thiourea linkages, and may be less prone to hydrolysis than NHS esters.[7] Their main drawback is the requirement for a higher reaction pH, which may not be suitable for all proteins.[5] Sulfonyl chlorides are highly reactive and form very stable sulfonamide bonds but are also highly susceptible to hydrolysis, making their use in aqueous environments challenging.

Ultimately, the optimal choice of reagent depends on the specific properties of the biomolecule to be modified, the desired stability of the conjugate, and the experimental conditions that can be tolerated. For applications requiring high stability and where the protein is tolerant of a pH range of 7.2-8.5, this compound and other NHS esters represent an excellent choice.

References

A Comparative Guide to Validating the Site of Ac-Gly-Osu Modification on a Protein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of modification sites on a protein is critical for understanding its function, mechanism of action, and for the development of targeted therapeutics. Acetyl-glycine N-hydroxysuccinimide ester (Ac-Gly-Osu) is a commonly used reagent for protein modification, typically targeting primary amines on lysine residues and the N-terminus. This guide provides a comprehensive comparison of the primary methods for validating the site of this compound modification, supported by experimental data and detailed protocols.

This guide will explore the industry-standard technique of mass spectrometry and the classic Edman degradation method for definitive site validation. Additionally, we will discuss alternative and complementary approaches such as click chemistry and the biotin switch assay, which can provide further evidence and quantitative insights into protein acylation.

Primary Validation Techniques: A Head-to-Head Comparison

The two foremost methods for pinpointing the exact location of an this compound modification are mass spectrometry and Edman degradation. Each offers distinct advantages and is suited to different experimental goals.

FeatureMass Spectrometry (Bottom-up)Edman Degradation
Principle Enzymatic digestion of the modified protein into peptides, followed by LC-MS/MS analysis to identify modified peptides and pinpoint the modified residue based on mass shifts.Sequential removal and identification of amino acids from the N-terminus of a protein or peptide.
Primary Application High-throughput identification and localization of various post-translational modifications (PTMs), including acylation, within a protein's internal sequence and at the N-terminus.[1]Definitive sequencing of the first 10-50 N-terminal amino acids of a purified protein.[2] Ideal for confirming N-terminal modifications.
Sample Requirement High purity is recommended, but can tolerate complex mixtures. Typically requires microgram quantities of protein.High purity (>90%) is essential. Requires picomole quantities of a single, purified protein.
Throughput High-throughput, capable of analyzing complex samples and identifying multiple modification sites simultaneously.Low-throughput, analyzing one sample at a time.
Strengths - High sensitivity and accuracy in mass measurement.- Can identify modifications at any position in the protein sequence.- Provides information on multiple PTMs in a single run.- Provides direct, unambiguous sequence information without reliance on databases.- Gold standard for N-terminal sequence confirmation.
Limitations - Indirectly identifies the modification site based on mass shifts and fragmentation patterns.- Can be challenging to distinguish between isobaric modifications (modifications with the same mass).- Database-dependent for sequence identification.- Only applicable to the N-terminus.- Will not work if the N-terminus is blocked by a modification other than the one being analyzed.- Limited to relatively short sequences.[2]

Experimental Protocols

Mass Spectrometry-Based Site Validation of this compound Modification

This protocol outlines a general workflow for identifying the site of this compound modification using a bottom-up proteomics approach.

1. Sample Preparation:

  • Protein Labeling: React the purified protein with this compound at a slightly alkaline pH (7.2-8.5) to favor the reaction with primary amines.[3]

  • Denaturation, Reduction, and Alkylation: Denature the protein using urea or guanidinium chloride. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide to prevent disulfide bond reformation.

  • Enzymatic Digestion: Digest the protein into smaller peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.[4][5]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Peptide Separation: Separate the digested peptides using reverse-phase liquid chromatography based on their hydrophobicity.[5]

  • Mass Analysis: As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and their mass-to-charge (m/z) ratio is measured in the mass spectrometer (MS1 scan).

  • Peptide Fragmentation: Select precursor ions of interest (peptides) for fragmentation (e.g., by collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD). The m/z ratios of the resulting fragment ions are measured (MS2 scan).[6]

3. Data Analysis:

  • Database Searching: Use a search algorithm (e.g., Mascot, Sequest) to compare the experimental MS/MS spectra against a theoretical database of protein sequences.

  • Modification Site Localization: The search software will identify peptides that have a mass shift corresponding to the Ac-Gly modification (+99.07 Da). The fragmentation pattern in the MS/MS spectrum will reveal the specific amino acid residue carrying the modification. Algorithms like Ascore or PTMScore can be used to assign a probability score to the localization of the modification.[6]

Edman Degradation for N-Terminal Modification Validation

This protocol describes the steps for determining if the N-terminus is modified with this compound.

1. Sample Preparation:

  • Protein Labeling: React the purified protein with this compound.

  • Sample Immobilization: Transfer the labeled protein onto a polyvinylidene difluoride (PVDF) membrane.[7]

2. Automated Edman Sequencing:

  • Coupling: The free N-terminal amino group of the protein is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-protein derivative.[8][9] If the N-terminus is modified with Ac-Gly, this reaction will not occur.

  • Cleavage: The PTC-derivatized amino acid is selectively cleaved from the N-terminus under acidic conditions.[8][9]

  • Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.[9]

  • Analysis: If no amino acid is detected in the first cycle, it provides strong evidence that the N-terminus is blocked, consistent with this compound modification.

Alternative and Complementary Approaches

While mass spectrometry and Edman degradation are the primary methods for site validation, other techniques can offer valuable supporting data, particularly regarding the efficiency and specificity of the labeling reaction.

Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly specific and efficient alternative to NHS ester chemistry for protein labeling.[10][11]

FeatureNHS Ester (e.g., this compound)Click Chemistry (CuAAC & SPAAC)
Target Groups Primary amines (-NH2) on lysines and N-terminus.Azides (-N3) and Alkynes (introduced via genetic or chemical means).
Specificity Can react with multiple lysine residues, potentially leading to a heterogeneous product.[10]Highly specific and bioorthogonal, reacting only with their intended counterparts.[10]
Efficiency Generally high, but can be variable.Typically very high and can be quantitative.[10]
Reaction Conditions pH-sensitive (optimal at pH 7-9).[10]Generally insensitive to pH.[10]

Experimental Workflow: To use click chemistry for site-specific labeling, a non-canonical amino acid containing an azide or alkyne group is first incorporated into the protein at the desired location using genetic code expansion. The protein is then reacted with a probe containing the complementary functional group. Validation of the modification site would still typically be performed by mass spectrometry.

Biotin Switch Assay for Acylation

The biotin switch assay is a powerful technique for the detection and enrichment of acylated proteins. While it doesn't directly identify the modification site, it can be adapted to provide evidence of acylation at specific residues.

Principle:

  • Blocking: Free thiol groups on cysteine residues are blocked.

  • Cleavage: The acyl group (in this case, the acetyl group from Ac-Gly) is specifically cleaved from the modified residue (if it were on a cysteine, which is not the primary target of this compound, but this illustrates the principle for general acylation).

  • Labeling: The newly exposed thiol is labeled with a biotin tag.

  • Enrichment and Detection: Biotinylated proteins are enriched using streptavidin affinity chromatography and detected by western blotting or identified by mass spectrometry.[12][13][14]

Application to this compound: A modified version of this assay could potentially be developed to detect lysine acylation, where free amines are first blocked, the acetyl group is removed by a deacetylase, and the newly exposed amine is then biotinylated.[15]

Visualizing the Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for the primary validation techniques.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prot This compound Modified Protein Digest Denaturation, Reduction, Alkylation & Enzymatic Digestion Prot->Digest Peptides Peptide Mixture Digest->Peptides LC LC Separation Peptides->LC MS1 MS1 Scan (Peptide m/z) LC->MS1 MS2 MS2 Scan (Fragmentation) MS1->MS2 DB Database Search MS2->DB Site Modification Site Identification DB->Site Edman_Degradation_Workflow cluster_prep Preparation cluster_sequencing Sequencing Cycle cluster_result Result Prot This compound Modified Protein Immob Immobilize on PVDF Membrane Prot->Immob Couple Coupling with PITC Immob->Couple Cleave Cleavage of N-terminal Residue Couple->Cleave Identify HPLC Identification of PTH-Amino Acid Cleave->Identify Result No Amino Acid Detected in First Cycle (N-terminus Blocked) Identify->Result

References

Ac-Gly-Osu: A Critical Appraisal as a Control for N-terminal Acetylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

N-terminal acetylation, the covalent addition of an acetyl group to the α-amino group of a protein's N-terminus, is a ubiquitous and vital co- and post-translational modification in eukaryotes. It plays a crucial role in regulating protein stability, localization, and interaction with other molecules. Consequently, the accurate study of N-terminal acetylation requires robust experimental design, including the use of appropriate controls. This guide provides a comprehensive comparison of Ac-Gly-Osu (N-Acetylglycine N-hydroxysuccinimide ester) with other established control methodologies in N-terminal acetylation research, supported by experimental data and detailed protocols.

The Role of Controls in N-terminal Acetylation Assays

In any biochemical assay, controls are essential to validate the specificity of the observed reaction. In the context of N-terminal acetylation studies, a negative control is crucial to ensure that the observed acetylation is indeed a result of the specific N-terminal acetyltransferase (NAT) activity and not due to non-enzymatic reactions or other confounding factors.

This compound: A Potential but Unconventional Control

This compound is an amine-reactive compound containing an N-hydroxysuccinimide (NHS) ester. NHS esters are known to react with primary amines, such as the ε-amino group of lysine residues and the α-amino group of the N-terminus of proteins. Theoretically, this compound could be used to chemically block the N-terminus of a protein or peptide substrate. This pre-blocked substrate could then be used in a NAT assay. If no further acetylation is observed, it would suggest that the enzyme specifically targets the N-terminal α-amino group.

However, a thorough review of the scientific literature reveals that This compound is not a commonly used or validated control in N-terminal acetylation studies. Its primary applications are in peptide synthesis and bioconjugation. The lack of established protocols and comparative data for its use as a control in this specific context is a significant limitation. Furthermore, the reactivity of this compound is not exclusively limited to the N-terminus; it can also react with lysine residues, potentially leading to unintended modifications and confounding results.

Established Negative Controls for N-terminal Acetylation Studies

Researchers in the field rely on several well-established negative controls to ensure the validity of their findings. These controls offer a more direct and reliable assessment of NAT-specific activity.

1. Non-Acetylated Peptide Substrate: The most straightforward and widely accepted negative control is the use of the identical peptide substrate in its non-acetylated form. In a typical in vitro NAT assay, the reaction is run in parallel with and without the addition of acetyl-coenzyme A (acetyl-CoA), the acetyl group donor. Any signal detected in the absence of acetyl-CoA can be considered background.

2. Heat-Inactivated Enzyme: To confirm that the observed acetylation is enzymatic, a control reaction is performed with a heat-inactivated NAT enzyme. Heating the enzyme denatures it, destroying its catalytic activity. A lack of acetylation in the presence of the heat-inactivated enzyme demonstrates that the reaction is enzyme-dependent.

3. Specific NAT Inhibitors: The use of small molecule inhibitors that specifically target the NAT of interest is a powerful control. These inhibitors block the active site of the enzyme, preventing it from acetylating its substrate. A significant reduction in acetylation in the presence of a specific inhibitor provides strong evidence for the involvement of that particular NAT. For example, Remodelin is an inhibitor of N-acetyltransferase 10 (NAT10).[1]

4. Genetically Encoded Controls (In Vivo Studies): In cellular or whole-organism studies, a common approach is to use cells or organisms where the gene encoding a specific NAT has been knocked out or knocked down. Comparing the acetylation status of a protein of interest in wild-type versus NAT-deficient cells can definitively link that NAT to the observed modification.

Quantitative Comparison of Control Strategies

While a direct quantitative comparison involving this compound is not available in the literature, we can infer the expected outcomes based on the principles of enzyme kinetics and assay design. The following table summarizes the expected results for different control strategies in a typical in vitro N-terminal acetylation assay measuring the formation of an acetylated product.

Control StrategyExpected Outcome (Relative to Positive Control)Rationale
No Acetyl-CoA ~0% activityAcetyl-CoA is the essential acetyl group donor.
Heat-Inactivated NAT ~0% activityThe enzyme's catalytic activity is destroyed.
Specific NAT Inhibitor Significantly reduced activity (approaching 0%)The inhibitor blocks the enzyme's active site.[1]
Non-cognate Substrate ~0% activityDemonstrates substrate specificity of the NAT enzyme.
This compound Pre-treated Substrate Potentially reduced activityN-terminus is chemically blocked, but potential side reactions on lysines could interfere with the assay.

Experimental Protocols

Protocol 1: In Vitro N-terminal Acetylation Assay with Negative Controls

This protocol describes a typical in vitro assay to measure the activity of a purified N-terminal acetyltransferase (NAT) using a synthetic peptide substrate.

Materials:

  • Purified recombinant NAT enzyme

  • Synthetic peptide substrate with a free N-terminus

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT)

  • Specific NAT inhibitor (if available)

  • Stop solution (e.g., 10% trifluoroacetic acid)

  • HPLC system for product analysis

Procedure:

  • Reaction Setup: Prepare a master mix containing the reaction buffer and peptide substrate.

  • Positive Control: To a tube, add the master mix and the NAT enzyme. Initiate the reaction by adding Acetyl-CoA.

  • Negative Control 1 (No Acetyl-CoA): To a separate tube, add the master mix and the NAT enzyme, but add an equal volume of reaction buffer instead of Acetyl-CoA.

  • Negative Control 2 (Heat-Inactivated Enzyme): Heat-inactivate the NAT enzyme by incubating it at 95°C for 10 minutes. To a separate tube, add the master mix, the heat-inactivated NAT enzyme, and Acetyl-CoA.

  • Negative Control 3 (NAT Inhibitor): To a separate tube, add the master mix, the NAT enzyme, the specific NAT inhibitor at a desired concentration, and Acetyl-CoA.

  • Incubation: Incubate all reaction tubes at the optimal temperature for the NAT enzyme (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Reaction Termination: Stop the reactions by adding the stop solution.

  • Analysis: Analyze the reaction mixtures by reverse-phase HPLC to separate the non-acetylated and acetylated peptide products. Quantify the amount of acetylated peptide by integrating the peak area.

Protocol 2: Mass Spectrometry-Based Workflow for N-terminal Acetylation Analysis

This workflow is used to identify and quantify N-terminally acetylated proteins from a complex biological sample.

Materials:

  • Cell or tissue lysate

  • Trypsin (or other protease)

  • Enrichment materials for acetylated peptides (e.g., specific antibodies)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Protein Extraction and Digestion: Extract proteins from the biological sample and digest them into peptides using a protease like trypsin.[2]

  • Enrichment of Acetylated Peptides (Optional but Recommended): To increase the detection sensitivity of N-terminally acetylated peptides, which are often of low abundance, an enrichment step is performed. This can be achieved using antibodies that specifically recognize acetylated lysine residues (which can also enrich for N-terminally acetylated peptides) or other chromatographic methods.[3]

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system. The mass spectrometer will fragment the peptides and the resulting fragmentation spectra are used to determine the peptide sequences and identify the presence and location of the acetyl group.[2]

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the N-terminally acetylated proteins and quantify their abundance.

Signaling Pathway: The Ac/N-Degron Pathway

N-terminal acetylation is not just a static modification; it can act as a degradation signal, targeting proteins for destruction via the ubiquitin-proteasome system. This is known as the Ac/N-degron pathway.[4][5][6][7]

Ac_N_Degron_Pathway cluster_0 Ribosome cluster_1 Cytosol Nascent Polypeptide Nascent Polypeptide NAT NAT Nascent Polypeptide->NAT Co-translational Acetylated Protein Acetylated Protein NAT->Acetylated Protein N-terminal Acetylation E3 Ubiquitin Ligase E3 Ubiquitin Ligase Acetylated Protein->E3 Ubiquitin Ligase Recognition of Ac/N-degron Polyubiquitinated Protein Polyubiquitinated Protein E3 Ubiquitin Ligase->Polyubiquitinated Protein Ubiquitination Ub Ub Proteasome Proteasome Polyubiquitinated Protein->Proteasome Targeting for Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

The Ac/N-Degron Pathway for Protein Degradation.

Experimental Workflow for Studying N-terminal Acetylation

The following diagram illustrates a typical workflow for investigating the role of N-terminal acetylation on a specific protein of interest.

NT_Acetylation_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Hypothesis Hypothesis: N-terminal acetylation of Protein X regulates its stability In_Vitro_Assay In Vitro Acetylation Assay (Protein X peptide + NAT) Hypothesis->In_Vitro_Assay Cell_Culture Cell Culture: Wild-type vs. NAT Knockout/Knockdown Hypothesis->Cell_Culture Controls Negative Controls: - No Acetyl-CoA - Heat-inactivated NAT - NAT inhibitor In_Vitro_Assay->Controls Analysis_IV HPLC or MS Analysis In_Vitro_Assay->Analysis_IV Conclusion Conclusion: Determine the role of N-terminal acetylation on Protein X stability Analysis_IV->Conclusion Protein_Extraction Protein Extraction and Western Blot for Protein X Cell_Culture->Protein_Extraction MS_Analysis Mass Spectrometry to confirm acetylation status Protein_Extraction->MS_Analysis MS_Analysis->Conclusion

Workflow for Investigating N-terminal Acetylation.

Conclusion

References

A Comparative Guide to Alternative Compounds for Blocking Lysine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein modification, the selective blocking of lysine residues is a critical step in a multitude of experimental workflows. While N-hydroxysuccinimide (NHS) esters have traditionally been a popular choice, a diverse array of alternative compounds offers distinct advantages in terms of reactivity, specificity, reversibility, and biocompatibility. This guide provides an objective comparison of the performance of various lysine blocking agents, supported by experimental data, to inform the selection of the most suitable reagent for your specific research needs.

Performance Comparison of Lysine Blocking Agents

The choice of a lysine blocking agent is dictated by the specific experimental requirements, including the desired stability of the modification, the need for reversibility, and the tolerance of the protein to different reaction conditions. The following table summarizes the key performance characteristics of several common classes of lysine blocking agents.

Reagent ClassExample Compound(s)Bond TypeReversibilityOptimal pHKey AdvantagesPotential Disadvantages
NHS Esters Sulfo-NHS-AcetateAmideIrreversible7.2 - 8.5High reactivity, stable bond formation.[1][2]Susceptible to hydrolysis, potential side reactions with Ser, Thr, Tyr, His.[1][2]
Anhydrides Acetic Anhydride, Succinic AnhydrideAmideIrreversible8.0 - 9.0Readily available, simple reaction.Can be non-specific.
Citraconic AnhydrideAmideReversible (acid-labile)8.0 - 9.0Reversibility allows for temporary protection.Deprotection requires acidic conditions which may affect protein integrity.
Isothiocyanates Phenyl isothiocyanateThioureaIrreversible9.0 - 10.0Stable linkage.Slower reaction rate compared to NHS esters, requires higher pH.[2]
Enzymatic Sortase A, TransglutaminaseIsopeptideIrreversible7.5 - 8.5High site-specificity.Requires specific recognition sequences, enzyme production and purification.
Reversible Covalent Inhibitors Diazaborines, Carbonyl Boronic AcidsIminoboronateReversibleNeutralTunable bond dissociation kinetics.Specific to certain protein targets.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these lysine blocking agents. Below are representative protocols for key experiments.

Protocol 1: Irreversible Blocking of Lysine Residues with Sulfo-NHS-Acetate

Objective: To irreversibly block primary amine groups on a protein using Sulfo-NHS-Acetate.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sulfo-NHS-Acetate

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Prepare the protein solution at a concentration of 1-5 mg/mL in the Reaction Buffer.

  • Immediately before use, dissolve Sulfo-NHS-Acetate in the Reaction Buffer to a concentration of 10 mg/mL.

  • Add a 20-fold molar excess of the Sulfo-NHS-Acetate solution to the protein solution.

  • Incubate the reaction mixture for 1 hour at room temperature.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Reversible Blocking of Lysine Residues with Citraconic Anhydride

Objective: To reversibly block lysine residues on a protein using citraconic anhydride.

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.2 M sodium borate, pH 8.5)

  • Citraconic anhydride

  • Deprotection Buffer: 0.1 M sodium acetate, pH 4.0

Procedure:

  • Dissolve the protein in the reaction buffer to a concentration of 5-10 mg/mL.

  • Cool the protein solution to 0°C in an ice bath.

  • Add citraconic anhydride in small aliquots to the protein solution while maintaining the pH at 8.5 with the addition of 1 M NaOH. A typical molar ratio of anhydride to lysine residues is 10:1.

  • Allow the reaction to proceed for 1 hour at 0°C.

  • To deprotect, dialyze the modified protein against the Deprotection Buffer at 4°C for 24-48 hours with several buffer changes.

Signaling Pathways and Experimental Workflows

The strategic blocking of lysine residues is a powerful tool for dissecting complex biological processes. Below are examples of how these techniques are applied to study the ubiquitin and actin signaling pathways, along with corresponding workflow diagrams.

Ubiquitin Signaling Pathway

Lysine residues are central to the ubiquitin signaling pathway, as they are the primary sites of ubiquitin conjugation. Blocking specific lysine residues on a target protein or on ubiquitin itself can help to elucidate the role of different ubiquitin chain linkages. For instance, mutating a specific lysine to arginine (a common mimic for a blocked lysine) can prevent ubiquitination at that site.[3]

Ubiquitin_Pathway cluster_0 Ubiquitination Cascade cluster_1 Target Protein Modification E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub ligase) E2->E3 Target_Protein Target Protein (with Lys residues) E3->Target_Protein Transfers Ub to Lys Ubiquitinated_Protein Ubiquitinated Protein E3->Ubiquitinated_Protein Leads to downstream signaling (e.g., degradation) Ub Ubiquitin Ub->E1 Blocked_Lysine Blocked Lysine (e.g., K-to-R mutant) Target_Protein->Blocked_Lysine Site-directed mutagenesis Blocked_Lysine->E3 Prevents Ub transfer to this site

Experimental strategy to probe ubiquitination sites.
Actin Cytoskeleton Dynamics

Acetylation of lysine residues on actin and actin-binding proteins can modulate the assembly, stability, and dynamics of the cytoskeleton.[4][5] Chemical blocking of lysine residues with agents like acetic anhydride can be used to mimic or study the effects of acetylation on actin polymerization and interaction with motor proteins.

Actin_Signaling cluster_0 Actin Dynamics cluster_1 Experimental Intervention G_Actin G-Actin (Monomeric) F_Actin F-Actin (Filamentous) G_Actin->F_Actin Polymerization Acetylated_Actin Acetylated Actin (Blocked Lysines) G_Actin->Acetylated_Actin F_Actin->G_Actin Depolymerization Myosin Myosin Motor Protein F_Actin->Myosin Interaction leads to Contraction/Motility Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->G_Actin Acetylated_Actin->F_Actin Altered Polymerization Dynamics Acetylated_Actin->Myosin Altered Interaction

Probing actin dynamics via lysine acetylation mimicry.

References

A Researcher's Guide to Quantifying Protein Labeling with Ac-Gly-Osu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a cornerstone of experimental design. N-acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu) is an amine-reactive reagent used to introduce a simple acetylated glycine moiety onto proteins, primarily targeting the primary amines on lysine residues and the N-terminus. This guide provides an objective comparison of this compound's performance with other amine-reactive labeling strategies, supported by experimental data and detailed protocols to aid in the accurate quantification of labeling efficiency.

Performance Comparison of Amine-Reactive Labeling Chemistries

The selection of a labeling reagent is critical and depends on factors such as the desired stability of the conjugate, reaction efficiency, and the specific properties of the target protein. This compound falls within the widely used class of N-hydroxysuccinimide (NHS) esters. The following table summarizes the key characteristics of common amine-reactive chemistries to provide a comparative context for this compound.

Reagent ClassTarget ResiduesOptimal pHReaction SpeedBond StabilityKey AdvantagesPotential Disadvantages
NHS Esters (e.g., this compound) Primary amines (Lysine, N-terminus)7.2 - 8.5[1]Moderate to FastStable amide bondHigh reactivity, well-established protocols.[2]Susceptible to hydrolysis in aqueous solutions.[1]
Isothiocyanates (e.g., FITC) Primary amines (Lysine, N-terminus)9.0 - 9.5SlowerStable thiourea bondForms highly stable conjugates.Requires higher pH which can be detrimental to some proteins.
Carbodiimides (e.g., EDC, DCC) Carboxyl groups (Asp, Glu) to form amide bonds with primary amines4.5 - 6.0 (activation), 7.2 - 7.5 (coupling)ModerateStable amide bond"Zero-length" crosslinker, versatile for coupling carboxylates.Can lead to side products (N-acylurea).
Reductive Amination Primary amines (Lysine, N-terminus) with aldehydes/ketones~6.0 - 8.0SlowStable amine bondForms a stable, secondary amine linkage.Requires a reducing agent (e.g., sodium cyanoborohydride).
Sulfo-NHS Esters Primary amines (Lysine, N-terminus) on the cell surface7.2 - 8.5Moderate to FastStable amide bondWater-soluble and membrane-impermeable, ideal for cell surface labeling.[3][4]Generally more expensive than standard NHS esters.

Experimental Protocols

Accurate quantification of the degree of labeling is essential for reproducible experiments. Below are detailed protocols for a typical this compound labeling experiment and subsequent quantification.

Protocol 1: this compound Labeling of a Protein

This protocol outlines the steps for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for labeling.

  • This compound Preparation: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted this compound and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Quantification of the Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of this compound molecules conjugated to each protein molecule, can be determined using mass spectrometry.

Procedure using Mass Spectrometry:

  • Sample Preparation: Prepare the unlabeled and labeled protein samples for mass spectrometry analysis. This may involve buffer exchange and digestion of the protein into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the digested samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify peptides from the protein of interest in both the unlabeled and labeled samples.

    • For each identified peptide containing a lysine residue or the N-terminus, compare the mass spectra between the unlabeled and labeled samples.

    • The addition of an acetyl-glycine group results in a specific mass shift.

    • Quantify the relative abundance of the labeled and unlabeled versions of each peptide.

    • The overall DOL can be estimated by averaging the labeling efficiency across multiple peptides.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in protein labeling and quantification.

experimental_workflow cluster_labeling Protein Labeling protein Protein in Amine-Free Buffer reaction Labeling Reaction (pH 8.3, RT) protein->reaction reagent This compound in DMSO/DMF reagent->reaction quench Quench Reaction (Tris Buffer) reaction->quench purify Purification (Size Exclusion) quench->purify labeled_protein Labeled Protein purify->labeled_protein

Caption: Workflow for labeling a protein with this compound.

quantification_workflow cluster_quantification Quantification of Labeling labeled_protein Labeled Protein digestion Proteolytic Digestion (e.g., Trypsin) labeled_protein->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis (Mass Shift Detection) lcms->data_analysis dol Degree of Labeling (DOL) Calculation data_analysis->dol

Caption: Workflow for quantifying the degree of labeling using mass spectrometry.

Signaling Pathway Context

While this compound is a chemical labeling reagent and not directly involved in biological signaling pathways, the proteins it labels are often key components of such pathways. For instance, labeling a receptor protein on the cell surface can be a first step to studying its role in a signaling cascade.

signaling_pathway cluster_pathway Generic Signaling Pathway receptor Labeled Receptor (Cell Surface) adaptor Adaptor Protein receptor->adaptor kinase Kinase Cascade adaptor->kinase transcription_factor Transcription Factor kinase->transcription_factor response Cellular Response transcription_factor->response

Caption: A generic signaling pathway initiated by a labeled receptor.

References

A Researcher's Guide to Amine Modification: Characterizing Ac-Gly-Osu and its Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, drug development, and diagnostics, the precise chemical modification of proteins is a fundamental technique. "Capping," or the acylation of primary amines on lysine residues and the N-terminus, is a critical step to prevent unwanted side reactions, stabilize protein structures, or block sites from further modification. N-acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu) is a specialized reagent for this purpose, attaching a neutral acetylated glycine moiety. This guide provides an objective comparison of this compound with two common alternative acylating agents, Acetic Anhydride and Sulfosuccinimidyl Acetate (Sulfo-NHS-Acetate), offering researchers the data and protocols needed to select the optimal reagent for their specific application.

Mechanism of Amine Acylation

All three reagents target the unprotonated primary amine group (—NH₂) found on lysine side chains and the N-terminus of proteins. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. This results in the formation of a stable, irreversible amide bond and permanently neutralizes the positive charge of the amine.

  • NHS Esters (this compound & Sulfo-NHS-Acetate): These reagents utilize the N-hydroxysuccinimide (NHS) group as an excellent leaving group, facilitating a highly efficient reaction under mild, aqueous conditions. The reaction is most effective at a slightly alkaline pH (7.2-8.5), which deprotonates the primary amine, increasing its nucleophilicity.[1] A primary competing reaction is the hydrolysis of the NHS ester, which also increases at higher pH and can reduce labeling efficiency.[1]

  • Acetic Anhydride: This is a more traditional and highly reactive acetylating agent. While effective, it is less specific than NHS esters and can lead to side reactions with other nucleophilic residues like tyrosine, serine, and threonine, especially at higher concentrations and pH values.[2][3] The reaction also produces acetic acid as a byproduct, which can lower the pH of the reaction mixture.[4]

Quantitative Performance Comparison

The selection of an acylating agent often depends on a balance of reactivity, specificity, solubility, and ease of use. While direct, side-by-side comparative data is limited, the following table summarizes the key performance characteristics of each reagent based on established chemical principles and data from various studies.

FeatureThis compoundSulfo-NHS-AcetateAcetic Anhydride
Reagent Type N-Hydroxysuccinimide EsterWater-Soluble N-Hydroxysuccinimide EsterCarboxylic Anhydride
Added Moiety Acetylglycyl (-COCH₂NHCOCH₃)Acetyl (-COCH₃)Acetyl (-COCH₃)
Solubility Soluble in organic solvents (DMSO, DMF)Soluble in aqueous buffersSoluble in organic solvents; reacts with water
Optimal pH Range 7.2 - 8.57.0 - 9.07.0 - 8.5
Reaction Time 30 min - 4 hours30 min - 2 hours20 min - 1 hour
Specificity High for primary aminesHigh for primary aminesLower; potential side-reactions with Tyr, Ser, Thr, Cys
Key Advantage Adds a small, neutral spacer groupHigh water solubility eliminates organic solventsHigh reactivity and low cost
Key Disadvantage Requires organic solvent for stock solutionShorter half-life in aqueous solutionLower specificity; can acidify reaction mixture

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible results. The following are representative protocols for capping a model protein, such as Bovine Serum Albumin (BSA), with each reagent.

Protocol 1: Capping Protein Amines with this compound

Materials:

  • Protein solution (e.g., 1-10 mg/mL BSA)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • This compound (MW: 214.18 g/mol )

  • Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., PD-10) for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in the amine-free reaction buffer. If the original buffer contains amines (like Tris or glycine), perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. For example, for 1 mL of a 10 mg/mL BSA solution (~150 µM), add 15-30 µL of the 100 mM this compound stock.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching (Optional): Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step consumes any unreacted this compound.

  • Purification: Remove excess reagent and byproducts (N-hydroxysuccinimide) by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Capping Protein Amines with Sulfo-NHS-Acetate

Materials:

  • Protein solution (e.g., 1-10 mg/mL BSA)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[5]

  • Sulfo-NHS-Acetate (MW: 259.17 g/mol )[6]

  • Quenching buffer (e.g., 1 M Glycine, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein in an amine-free buffer as described in Protocol 1.

  • Reagent Preparation: Reconstitute Sulfo-NHS-Acetate in the reaction buffer (or water) to a concentration of ~10 mM (2.6 mg/mL) immediately before use. Do not store the solution, as the reagent hydrolyzes quickly.[5]

  • Labeling Reaction: Add a 25-fold molar excess of the Sulfo-NHS-Acetate solution to the protein sample.[5][6] If the number of amines is unknown, a common starting point is to add an equal mass of reagent to the mass of protein (e.g., 10 mg of reagent for 10 mg of protein).[6]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.[6]

  • Quenching (Optional): Add quenching buffer to terminate the reaction.

  • Purification: Purify the labeled protein using a desalting column to remove excess reagent and byproducts.[6]

Protocol 3: Capping Protein Amines with Acetic Anhydride

Materials:

  • Protein solution (e.g., 1-10 mg/mL BSA)

  • Amine-free buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)[2]

  • Acetic Anhydride

  • Methanol (optional, for reagent preparation)[2]

  • 1 M NaOH for pH adjustment

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer.

  • Reagent Preparation: A common method involves preparing a fresh solution of acetic anhydride in a suitable solvent. For example, a 3:1 (v/v) methanol/acetic anhydride solution can be used.[2]

  • Labeling Reaction: Add a large molar excess of the acetic anhydride solution to the protein. The reaction can be aggressive, so it's often added dropwise while gently stirring and monitoring the pH. Maintain the pH at ~8.0 by adding 1 M NaOH as needed, as the reaction generates acetic acid.[4]

  • Incubation: Let the reaction stand at room temperature for approximately 1 hour.[2]

  • Purification: The reaction mixture can be lyophilized to remove volatile reagents or purified via a desalting column.

Analysis of Bioconjugates by MALDI-TOF Mass Spectrometry

Confirmation of successful acylation and determination of the degree of labeling can be achieved using MALDI-TOF MS.

  • Sample Preparation: Mix a small aliquot (e.g., 1 µL) of the purified, labeled protein solution with 1 µL of a suitable MALDI matrix (e.g., sinapinic acid for proteins >10 kDa) on the MALDI target plate.

  • Data Acquisition: Allow the spot to dry completely before inserting it into the mass spectrometer. Acquire the mass spectrum in linear mode for intact proteins.

  • Data Analysis: Compare the mass spectrum of the labeled protein to that of the unlabeled control. Each successful acylation by Acetic Anhydride or Sulfo-NHS-Acetate adds 42.04 Da to the protein's mass. Each acylation by this compound adds 99.08 Da. The number of modifications can be estimated by the total mass shift. A distribution of peaks may be observed, representing a population of proteins with varying degrees of labeling.

Visualizing Workflows and Mechanisms

To clarify the processes and relationships described, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Protein in Amine-Free Buffer p2 Add Reagent to Protein p1->p2 r1 Prepare Acylating Reagent Stock r1->p2 p3 Incubate (RT or 4°C) p2->p3 p4 Quench Reaction (Optional) p3->p4 p5 Purify via Desalting Column p4->p5 p6 Analyze by Mass Spectrometry p5->p6 p7 Characterized Bioconjugate p6->p7

Caption: General experimental workflow for protein amine capping.

Caption: Reaction of an NHS ester with a primary amine.

G cluster_ac_gly cluster_sulfo_nhs cluster_anhydride reagent Choice of Amine Capping Reagent ac_gly This compound reagent->ac_gly sulfo_nhs Sulfo-NHS-Acetate reagent->sulfo_nhs anhydride Acetic Anhydride reagent->anhydride ac_gly_pro Pro: Adds spacer ac_gly->ac_gly_pro ac_gly_con Con: Requires DMSO/DMF ac_gly->ac_gly_con sulfo_pro Pro: Water soluble sulfo_nhs->sulfo_pro sulfo_con Con: Hydrolytically unstable sulfo_nhs->sulfo_con an_pro Pro: High reactivity, low cost anhydride->an_pro an_con Con: Lower specificity anhydride->an_con

Caption: Decision factors for selecting an amine capping reagent.

References

A Researcher's Guide to Ac-Gly-Osu for Comparative Protein Reactivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of proteins is paramount for elucidating biological function and developing targeted therapeutics. N-hydroxysuccinimide (NHS) esters are a cornerstone of protein modification, enabling the covalent labeling of primary amines on lysine residues and N-termini. Among these, Acetyl-glycine N-hydroxysuccinimide ester (Ac-Gly-Osu) offers a simple and effective means of introducing a small acetyl-glycyl moiety.

This guide provides a comprehensive comparison of this compound with other commonly used amine-reactive reagents for protein reactivity studies. We present a summary of quantitative data, detailed experimental protocols for comparative analysis, and visual workflows to aid in experimental design and data interpretation.

Comparative Analysis of Amine-Reactive Reagents

The choice of a labeling reagent is critical and depends on the specific experimental goals, including the desired level of reactivity, the stability of the resulting bond, and the analytical method employed. Below is a comparative overview of this compound and its alternatives.

FeatureThis compound / NHS-AcetateSulfo-NHS EstersIsothiocyanates (e.g., FITC)N-acetylimidazole
Reactive Group N-hydroxysuccinimide esterSulfonated N-hydroxysuccinimide esterIsothiocyanateAcetylimidazole
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Tyrosine, Lysine, Serine, Threonine
Resulting Bond Stable AmideStable AmideStable ThioureaO-acetyl (Tyr, Ser, Thr), N-acetyl (Lys)
Optimal pH 7.2 - 8.57.2 - 8.59.0 - 9.57.5
Solubility Organic solvent soluble (e.g., DMSO, DMF)Water-solubleGenerally organic solvent solubleWater-soluble
Cell Permeability PermeableImpermeablePermeablePermeable
Key Advantage Small, simple modification mimicking acetylationIdeal for cell surface labelingForms highly stable bond, often fluorescentCan target tyrosine residues
Considerations Hydrolysis in aqueous solution is a competing reaction.Limited to extracellular or cell-surface proteins.Slower reaction kinetics compared to NHS esters.Less specific for amines, O-acetyl esters can be unstable.

Experimental Protocols for Comparative Reactivity Profiling

To objectively compare the performance of this compound with other acylating agents, a quantitative proteomics approach is recommended. The following protocol outlines a general workflow for labeling, sample preparation, and analysis by mass spectrometry.

Protocol 1: Comparative Labeling of a Protein Mixture

This protocol describes the differential labeling of a complex protein lysate (e.g., from cell culture) with this compound and a comparator reagent, followed by quantitative mass spectrometry to assess labeling efficiency and site-specificity.

Materials:

  • Protein lysate in amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Alternative acylating reagent (e.g., N-succinimidyl acetate, Sulfo-NHS-acetate)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Urea (8 M)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 desalting columns

  • LC-MS/MS system

Procedure:

  • Protein Preparation:

    • Quantify the protein concentration of the lysate using a standard assay (e.g., BCA).

    • Aliquot equal amounts of protein for each labeling condition (e.g., 1 mg per reaction).

  • Reagent Preparation:

    • Immediately before use, prepare stock solutions of this compound and the comparator reagent in anhydrous DMSO or DMF (e.g., 100 mM).

  • Labeling Reaction:

    • Add a 10-fold molar excess of the NHS ester stock solution to the protein lysate. Ensure the final concentration of organic solvent is below 5%.

    • Incubate the reactions for 1 hour at room temperature with gentle mixing.

    • For a negative control, perform a mock reaction with an equivalent volume of DMSO or DMF.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Protein Digestion:

    • Denature the proteins by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using C18 columns according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid).

    • Analyze the samples using a high-resolution LC-MS/MS system. Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to identify and quantify the modified peptides.

    • Search the data against a relevant protein database, specifying the mass shift corresponding to the acyl modification.

    • Compare the number and intensity of identified modified peptides between the different labeling conditions to assess the relative reactivity and specificity of each reagent.

Visualizing the Workflow and Concepts

To further clarify the experimental process and underlying principles, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis protein_lysate Protein Lysate labeling Labeling with This compound or Alternative protein_lysate->labeling quenching Quenching labeling->quenching digestion Reduction, Alkylation, & Tryptic Digestion quenching->digestion desalting Peptide Desalting (C18) digestion->desalting lcms LC-MS/MS Analysis desalting->lcms data_analysis Data Analysis (Identification & Quantification) lcms->data_analysis

Caption: A generalized workflow for the comparative analysis of protein reactivity using different acylating agents.

reaction_mechanism protein Protein-NH2 (Lysine or N-terminus) labeled_protein Protein-NH-CO-Gly-Ac (Stable Amide Bond) protein->labeled_protein + ac_gly_osu This compound ac_gly_osu->labeled_protein nhs N-hydroxysuccinimide labeled_protein->nhs +

Caption: The reaction mechanism of this compound with a primary amine on a protein.

signaling_pathway_example cluster_cell Cellular Context cluster_modification Reactivity Profiling Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene activation AcGlyOsu This compound Labeling AcGlyOsu->Kinase1 modifies Lys AcGlyOsu->TF modifies Lys

Caption: An example of how this compound can be used to probe lysine reactivity within a signaling pathway.

By employing the protocols and considering the comparative data presented in this guide, researchers can effectively utilize this compound and other amine-reactive reagents to gain deeper insights into the proteome's reactive landscape, ultimately advancing our understanding of protein function in health and disease.

Literature review of Ac-Gly-Osu applications in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ac-Gly-Osu (Acetyl-glycine N-hydroxysuccinimide ester) is a versatile reagent employed in various research applications, primarily for the modification of biomolecules. This guide provides a comprehensive overview of its applications, a comparison with alternative methods, and detailed experimental protocols to aid researchers in their bioconjugation strategies. While direct quantitative comparisons of this compound with other specific N-hydroxysuccinimide (NHS) esters are not extensively documented in publicly available literature, this guide leverages general principles of NHS chemistry and the known properties of its components to provide a useful comparative framework.

Performance Comparison: this compound vs. Alternative Methods

The selection of a bioconjugation reagent is critical and depends on factors such as the target molecule, desired stability of the linkage, and required reaction conditions. This compound is an amine-reactive reagent that forms stable amide bonds with primary amines, such as the side chain of lysine residues or the N-terminus of proteins.

A key alternative to using pre-activated NHS esters like this compound is the in-situ activation of a carboxyl group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The following table provides a qualitative comparison of these two approaches.

FeatureThis compound (Pre-activated NHS Ester)EDC/NHS Coupling (In-situ activation)
Reaction Type One-step reaction with amine-containing molecules.One-pot, two-step reaction (carboxyl activation followed by amine coupling).
Reagents Pre-synthesized and purified this compound and the amine-containing molecule.Molecule with a carboxyl group, EDC, NHS, and the amine-containing molecule.
Control & Purity Higher control over stoichiometry and potentially higher purity of the final conjugate due to the use of a purified activated intermediate.Risk of side reactions, such as N-acylurea and anhydride formation, which can lead to a more heterogeneous product mixture.
Convenience A simpler, one-step conjugation procedure.A more complex procedure that requires careful optimization of reagent concentrations and reaction times.
Stability of Intermediate Can be stored in a desiccated form, offering better stability before the conjugation reaction.The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions and prone to hydrolysis. The NHS ester intermediate is more stable but still susceptible to hydrolysis.
Yield Generally offers higher yields in the final coupling step due to the use of a purified intermediate.Can be highly efficient, but yields are sensitive to reaction conditions like pH, buffer composition, and the specific molecules involved.
Cost Generally more expensive as it is a purified, pre-activated reagent.EDC and NHS are generally less expensive than pre-synthesized NHS esters.

The Acetylated Glycine Linker:

The acetylated glycine linker in this compound is expected to confer certain properties. The glycine component can provide a flexible spacer, potentially reducing steric hindrance between the conjugated molecules. Furthermore, the overall hydrophilicity of the glycine residue may enhance the solubility of the reagent and the resulting conjugate in aqueous buffers, which is a common challenge with more hydrophobic linkers.

Key Applications of this compound

This compound is utilized in a range of research areas due to its ability to modify biomolecules. Its primary applications include:

  • Bioconjugation: As a versatile linker, it is used to attach biomolecules like proteins or antibodies to other molecules or surfaces. This is crucial for applications such as drug delivery systems.

  • Peptide Synthesis: It facilitates the formation of peptide bonds, a key step in the development of therapeutic peptides.

  • Drug Development: The ability of the acetylated glycine moiety to potentially improve solubility and stability makes it a valuable tool in the formulation of new medications.

  • Diagnostic Applications: Its reactivity can be harnessed to develop diagnostic assays for the detection of specific biomolecules.

Experimental Protocols

Objective: To label a protein with a molecule containing a primary amine using this compound.

Materials:

  • Protein to be labeled (in a suitable buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-8.5

  • Desalting column or dialysis cassette for purification

Protocol:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to prepare a 10-20 mM stock solution.

    • Note: NHS esters are moisture-sensitive. Use anhydrous solvents and handle the reagent quickly.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Note: The reaction is a competition between aminolysis (reaction with the protein's amines) and hydrolysis of the NHS ester. Higher pH and temperature will increase the rate of both reactions.

  • Purification:

    • Remove the unreacted this compound and the N-hydroxysuccinimide by-product by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, perform dialysis against the storage buffer.

  • Characterization:

    • Determine the degree of labeling using methods such as UV-Vis spectroscopy (if the attached molecule has a chromophore), mass spectrometry, or specific activity assays.

Visualizing the Process

To better understand the workflows and chemical principles involved, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Solution Protein in Amine-Free Buffer Reaction_Mixture Incubate (RT or 4°C) Protein_Solution->Reaction_Mixture AcGlyOsu_Stock This compound in Anhydrous DMF/DMSO AcGlyOsu_Stock->Reaction_Mixture Purification Desalting Column or Dialysis Reaction_Mixture->Purification Labeled_Protein Characterize Labeled Protein Purification->Labeled_Protein

Caption: A typical workflow for protein labeling using this compound.

reaction_mechanism AcGlyOsu This compound (Acetyl-glycine N-hydroxysuccinimide ester) Conjugate Protein-NH-CO-Gly-Ac (Stable Amide Bond) AcGlyOsu->Conjugate + AcGlyOsu->Conjugate Reaction Protein Protein-NH2 (Primary Amine) Protein->Conjugate + NHS NHS (N-hydroxysuccinimide)

Caption: Reaction of this compound with a primary amine on a protein.

decision_tree start Need to conjugate a molecule? amine_available Primary amine available on target molecule? start->amine_available carboxyl_available Carboxyl group available on molecule to be conjugated? amine_available->carboxyl_available Yes other_chem Consider alternative chemistries amine_available->other_chem No preactivated Use pre-activated NHS ester (e.g., this compound) carboxyl_available->preactivated No edc_nhs Use EDC/NHS chemistry carboxyl_available->edc_nhs Yes

Safety Operating Guide

Proper Disposal of Ac-Gly-Osu: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Ac-Gly-Osu (N-Acetylglycine N-hydroxysuccinimide ester), a reagent commonly used in bioconjugation and peptide synthesis.

For researchers, scientists, and drug development professionals, adherence to correct disposal protocols for chemical waste is a critical component of laboratory operations. This document outlines the necessary safety precautions, waste characterization, and disposal procedures for this compound to ensure the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, gloves, and a lab coat.[1] All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[1] In case of accidental contact, refer to the following first aid measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2]
Skin Contact Wash off immediately with plenty of soap and water. Remove contaminated clothing.[3]
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with all chemical waste, must comply with local, state, and federal environmental regulations.[2] The following steps provide a general guideline for its disposal:

  • Waste Characterization and Segregation:

    • Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for non-hazardous chemical waste. Do not mix with other chemical waste unless compatibility is confirmed.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats, gloves) that has come into contact with this compound should be collected in a designated container for chemically contaminated debris.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for aqueous chemical waste. Do not dispose of this compound solutions down the drain.[1]

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with the full chemical name: "this compound" or "N-Acetylglycine N-hydroxysuccinimide ester".

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date the waste was first added to the container.

  • Storage of Chemical Waste:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1][4]

    • Ensure containers are tightly sealed to prevent leaks or spills.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[1]

    • Provide the waste disposal service with accurate information about the chemical composition of the waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Solid (Unused Reagent, Contaminated Debris) waste_type->solid Solid liquid Liquid (Aqueous Solutions) waste_type->liquid Liquid solid_container Collect in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid->liquid_container storage Store in Designated Waste Area solid_container->storage liquid_container->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs end Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environment.

References

Essential Safety and Operational Guide for Handling Ac-Gly-Osu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and experimental integrity. This guide provides immediate, essential safety and logistical information for the handling of N-Acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu), a reactive compound commonly used in bioconjugation and peptide synthesis.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, like other N-hydroxysuccinimide (NHS) esters, is a moisture-sensitive compound that can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Adherence to proper PPE protocols is the first line of defense against accidental exposure.

Table 1: Personal Protective Equipment for Handling this compound

Protection TypeSpecificationRationale
Eye/Face Safety glasses with side shields or chemical safety goggles.[4][5][6][7]Protects against accidental splashes and airborne powder.[8]
Hand Impervious, chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][7][8]Prevents direct skin contact and potential irritation.[8]
Body Laboratory coat.[5][8]Protects clothing and underlying skin from contamination.[8]
Respiratory NIOSH-approved respirator or dust mask.[1]Recommended when handling the powder outside of a fume hood or if dust is generated.[8][9]
Safe Handling and Storage Procedures

Proper handling and storage are critical to maintain the compound's reactivity and prevent laboratory contamination.

Operational Plan:

  • Preparation: Before handling, ensure that a designated workspace, preferably within a chemical fume hood, is clean and uncluttered.[9] Have all necessary equipment and reagents readily available.

  • Weighing and Dispensing:

    • Handle the solid powder in a well-ventilated area to minimize inhalation of dust.[1][9]

    • Use appropriate tools (e.g., spatula, weighing paper) to dispense the required amount.

    • Avoid generating dust clouds.[1]

  • Dissolution: When dissolving this compound, add the solid to the solvent slowly while stirring to prevent splashing.

  • Post-Handling:

    • Tightly seal the container immediately after use to prevent moisture contamination.[4][9]

    • Thoroughly wash hands with soap and water after handling.[4][10]

    • Clean any contaminated surfaces.

Storage:

  • Store this compound in a cool, dry, and well-ventilated place.[1][4]

  • Keep the container tightly sealed to protect it from moisture, which can cause hydrolysis and inactivate the compound.[8][9]

  • Store away from incompatible materials such as strong oxidizing agents.[11]

Spill Management and Waste Disposal

In the event of a spill, prompt and appropriate cleanup is necessary.[8]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1][10] Do not use water for cleanup as this will hydrolyze the ester.

  • Collection: Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.[1][10]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water.

Disposal Plan:

All waste containing this compound, including empty containers and contaminated materials, should be treated as hazardous chemical waste.[8]

  • Collect all solid and liquid waste in separate, appropriately labeled, and sealed containers.

  • The primary reactivity concern for disposal is the susceptibility of the NHS ester to hydrolysis.[8]

  • Dispose of the waste in accordance with institutional, local, and national regulations.[8][12] Do not pour down the drain.[4][7]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound from container opening to waste disposal.

Materials:

  • This compound solid

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper/boat

  • Appropriate PPE (see Table 1)

  • Sealed hazardous waste containers

Procedure:

  • Preparation:

    • Don all required personal protective equipment.

    • Set up the reaction in a chemical fume hood.

    • Ensure all glassware is dry.

  • Weighing:

    • Tare a clean, dry weighing boat on an analytical balance.

    • Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula.

    • Record the weight and promptly close the stock container of this compound.

  • Reaction Setup:

    • Place the magnetic stir bar in the reaction vessel.

    • Add the appropriate volume of anhydrous solvent to the reaction vessel.

    • Begin stirring the solvent.

  • Addition of this compound:

    • Carefully add the pre-weighed this compound powder to the stirring solvent in the reaction vessel.

    • Observe the dissolution of the solid.

  • Post-Reaction Quenching (if applicable):

    • If any unreacted this compound remains at the end of the reaction, it can be quenched by adding a solution containing a primary amine (e.g., Tris buffer, ethanolamine).

  • Cleanup and Disposal:

    • Dispose of any contaminated weighing paper, pipette tips, etc., in the designated solid hazardous waste container.

    • Rinse any glassware that came into contact with this compound with a suitable solvent and collect the rinsate in the liquid hazardous waste container.

    • Dispose of all liquid and solid waste according to the established disposal plan.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep Preparation (Don PPE, Use Fume Hood) weigh Weighing (Avoid Dust Generation) prep->weigh Proceed dissolve Dissolution (Add to Solvent) weigh->dissolve Proceed spill Spill Management (Dry Cleanup) weigh->spill If Spill Occurs reaction Reaction dissolve->reaction Proceed dissolve->spill If Spill Occurs cleanup Cleanup & Decontamination reaction->cleanup Post-Reaction reaction->spill If Spill Occurs disposal Waste Disposal (Sealed Hazardous Waste) cleanup->disposal Collect Waste spill->cleanup After Cleanup

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.